Capzimin
描述
Structure
3D Structure
属性
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOHKZPZKEZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Capzimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin is a first-in-class, potent, and specific inhibitor of the proteasome-associated deubiquitinase Rpn11 (also known as PSMD14), a key component of the 19S regulatory particle of the 26S proteasome. By targeting Rpn11, this compound offers a distinct mechanism of action compared to traditional 20S proteasome inhibitors like bortezomib. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved cellular pathways.
Core Mechanism of Action: Rpn11 Inhibition
This compound functions as a reversible and uncompetitive inhibitor of the Rpn11 isopeptidase.[1][2] Rpn11 is a metalloprotease belonging to the JAMM (Jab1/MPN/Mov34) domain family, which requires a zinc ion (Zn²⁺) for its catalytic activity.[3] The primary mechanism of this compound involves the chelation of this essential Zn²⁺ ion within the Rpn11 active site. This action directly inhibits the deubiquitinating activity of Rpn11, which is responsible for removing polyubiquitin chains from proteins just before their degradation by the proteasome.
The inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins at the proteasome, causing proteotoxic stress. This cellular stress triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis, or programmed cell death, in cancer cells.[4][5] A key advantage of this mechanism is its efficacy in cancer cells that have developed resistance to 20S proteasome inhibitors like bortezomib.[4][5]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34 | - |
| CSN5 | 30 | ~88-fold |
| AMSH | 4.5 | ~13-fold |
| BRCC36 | 2.3 | ~7-fold |
Data sourced from MedchemExpress and other publications.[3][6]
Table 2: Anti-proliferative Activity of this compound (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| K562 | Leukemia | 1.0 |
| SR | Leukemia | 0.67 |
| NCI-H460 | Non-small cell lung cancer | 0.7 |
| MCF7 | Breast cancer | 1.0 |
Data represents the concentration required for 50% inhibition of cell growth.[6]
Experimental Protocols
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the deubiquitinating activity of Rpn11.
Methodology:
-
A substrate consisting of four tandem ubiquitin molecules (Ub₄) linked to a fluorescently labeled peptide is used.
-
In the absence of Rpn11 activity, the large Ub₄-peptide molecule tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
Upon cleavage of the peptide by active Rpn11, the smaller fluorescent peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
The assay is performed by incubating purified 26S proteasome with the Ub₄-peptide substrate in the presence of varying concentrations of this compound.
-
The IC₅₀ value is determined by measuring the concentration of this compound required to inhibit 50% of the Rpn11-mediated decrease in fluorescence polarization.
Cell Growth Inhibition Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The GI₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the luminescent signal compared to the vehicle-treated control cells.[4]
Western Blot Analysis for Ubiquitinated Proteins and Apoptosis Markers
This technique is used to visualize the cellular effects of this compound treatment.
Methodology:
-
Cancer cell lines (e.g., HCT116, 22RV1, PC3) are treated with this compound (e.g., 5 µM) or a vehicle control for a specified duration (e.g., 48 hours).[6]
-
Cells are harvested, and total protein lysates are prepared.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as:
-
Ubiquitin (to detect accumulation of polyubiquitinated proteins)
-
p53 and Hif1α (known proteasome substrates)
-
PARP1 and Caspase-3 (markers of apoptosis)
-
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The following diagram illustrates the logical progression from identifying a need for new proteasome inhibitors to confirming the mechanism of action of this compound.
Caption: Logical workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a novel class of proteasome inhibitors that specifically target the deubiquitinase activity of Rpn11. Its distinct mechanism of action, characterized by the chelation of the catalytic zinc ion in the Rpn11 active site, leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response, and subsequent apoptosis in cancer cells. The efficacy of this compound in bortezomib-resistant models highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research and development of Rpn11 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
Capzimin: A Technical Guide to the Inhibition of Rpn11 Deubiquitinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin has emerged as a significant small-molecule inhibitor of the Rpn11 deubiquitinase, a critical component of the 19S regulatory particle of the 26S proteasome.[1] Rpn11, a metalloprotease of the JAMM family, is responsible for cleaving polyubiquitin chains from substrates immediately before their degradation by the 20S core particle.[2][3] Its essential role in the ubiquitin-proteasome system (UPS) makes it a compelling target for therapeutic intervention, particularly in oncology.[4][5] Unlike conventional proteasome inhibitors that target the proteolytic sites within the 20S core, this compound offers an alternative mechanism by targeting the deubiquitination step, which may provide a strategy to overcome resistance to existing therapies.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound acts as a potent and selective inhibitor of Rpn11.[1][6] Its mechanism involves the chelation of the catalytic Zn2+ ion within the JAMM motif of Rpn11.[4][5] This interaction is facilitated by the quinoline-8-thiol (8TQ) moiety of this compound, which binds to the zinc ion in a bidentate manner.[4][7] Computational modeling suggests that in addition to chelating the active site zinc, this compound also forms a stable hydrogen bond with the side chain of Thr129 and interacts with residues in the distal ubiquitin binding site, contributing to its inhibitory activity and selectivity.[4][8]
The inhibition of Rpn11 by this compound is characterized as uncompetitive, indicating that it binds to the enzyme-substrate complex.[1][8] This mode of inhibition suggests that this compound may stabilize the interaction between Rpn11 and its ubiquitinated substrate, thereby preventing the release of the deubiquitinated product and stalling the degradation process. By inhibiting Rpn11, this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][9][10]
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and a general experimental workflow for evaluating Rpn11 inhibitors.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | IC50 (μM) | Inhibition Type | Reference(s) |
| Rpn11 | 0.34 | Uncompetitive | [8] |
| BRCC36 | 2.3 | Competitive | [8][11] |
| AMSH | 4.5 | Competitive | [8][11] |
| CSN5 | 30 | - | [11][12] |
| Glyoxalase I (GLO1) | 43 | - | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (μM) | Reference(s) |
| HCT116 | GI50 (10% FBS) | ~2.0 | [1] |
| HCT116 | GI50 (2.5% FBS) | 0.6 | [1] |
| NCI-60 Panel | Median GI50 | 3.3 | [1][11] |
| SR (Leukemia) | GI50 | 0.67 | [1][11] |
| K562 (Leukemia) | GI50 | 1.0 | [1][11] |
| NCI-H460 (NSCLC) | GI50 | 0.7 | [1][11] |
| MCF7 (Breast Cancer) | GI50 | 1.0 | [1][11] |
| A549 | IC50 | 3.8 | [11] |
| UbG76V-GFP stabilization | IC50 | 0.6 | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Rpn11 Deubiquitinase Activity Assay (Fluorescence Polarization)
This assay measures the deubiquitinating activity of Rpn11 by monitoring the change in fluorescence polarization of a specific substrate.
Materials:
-
Purified human 26S proteasome
-
Substrate: Ub4-peptideOG (a tetra-ubiquitin chain followed by an Oregon Green-labeled peptide)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1mM MgCl2, 50 μM ATP, 1 mM DTT, and 0.01% NP-40
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Fluorescence polarization plate reader (Excitation: 480 nm, Emission: 520 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 3% DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 5 µL of diluted human 26S proteasome to each well.
-
Initiate the reaction by adding 5 µL of the Ub4-peptideOG substrate (final concentration ~3 nM).
-
Incubate the plate at 30°C.
-
Measure fluorescence polarization at multiple time points.
-
Normalize the data to DMSO controls and fit the dose-response data to determine the IC50 value.[12]
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116 cells (or other cancer cell lines)
-
Culture medium (e.g., McCoy's 5A with 10% or 2.5% FBS)
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence values to DMSO-treated controls and fit the data to a dose-response curve to determine the GI50 value.[12]
Western Blot Analysis of Ubiquitinated Proteins and Apoptosis Markers
This technique is used to detect the accumulation of polyubiquitinated proteins and markers of apoptosis in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound, Bortezomib (BTZ) as a positive control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ubiquitin, anti-p53, anti-Hif1α, anti-PARP1, anti-cleaved Caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with the indicated concentrations of this compound or BTZ for the desired time (e.g., 6 or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][13]
Conclusion
This compound represents a promising first-in-class inhibitor of the Rpn11 deubiquitinase. Its distinct mechanism of action, potent anti-proliferative activity against various cancer cell lines, and efficacy in bortezomib-resistant contexts highlight its potential as a novel therapeutic agent.[1][6] The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic utility of targeting Rpn11 with this compound and related compounds.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Participation of the proteasomal lid subunit Rpn11 in mitochondrial morphology and function is mapped to a distinct C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 7. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of 26S Proteasome Inhibition by Capzimin: A Technical Guide
Introduction
The 26S proteasome is a critical multi-catalytic protease complex responsible for regulated protein degradation, a cornerstone of cellular homeostasis. By clearing misfolded or damaged proteins and controlling the levels of key regulatory proteins, the ubiquitin-proteasome system (UPS) governs essential processes such as cell cycle progression, signal transduction, and stress response. Its central role in maintaining protein quality control, or "proteostasis," makes it a prime therapeutic target, particularly in oncology. Cancer cells, with their high rates of proliferation and accumulation of genetic mutations, are often more reliant on the proteasome to manage proteotoxic stress, rendering them more vulnerable to its inhibition.
While clinically successful proteasome inhibitors like bortezomib and carfilzomib target the proteolytic activity of the 20S core particle, the emergence of drug resistance necessitates the development of agents with alternative mechanisms. Capzimin represents a first-in-class inhibitor that acts not on the 20S core, but on the 19S regulatory particle. This guide provides a detailed technical overview of its unique inhibitory mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Targeting the Rpn11 Subunit
This compound exerts its inhibitory effect by specifically targeting Rpn11 (also known as POH1 or PSMD14), an essential deubiquitinase (DUB) located in the lid of the 19S regulatory particle.[1][2][3]
-
Role of Rpn11 : Rpn11 is a metalloprotease belonging to the JAMM (JAB1/MPN/Mov34) family. Its function is to cleave the polyubiquitin chain from a substrate protein immediately before its translocation into the 20S catalytic core for degradation. This deubiquitination step is crucial for substrate processing and recycling of ubiquitin monomers.
-
Zinc Chelation : The catalytic activity of Rpn11 depends on a zinc ion (Zn²⁺) coordinated within its active site. This compound's structure incorporates a quinoline-8-thiol (8TQ) moiety, which acts as a potent metal-binding pharmacophore.[2] this compound inhibits Rpn11 by directly chelating this essential catalytic zinc ion, thereby inactivating the enzyme.[4][5]
-
Uncompetitive Inhibition : The inhibition of Rpn11 by this compound is reversible and has been characterized as uncompetitive.[1][4] This suggests that this compound binds to the enzyme-substrate complex. In contrast, its inhibitory action against other related JAMM proteases, such as AMSH and BRCC36, is competitive.[1][4]
The targeted inhibition of Rpn11 represents a novel strategy to disrupt proteasome function, leading to a distinct set of cellular consequences compared to 20S core inhibitors.
Quantitative Data on Inhibitory Activity
This compound's potency and selectivity have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound (IC₅₀)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against Rpn11 and other JAMM metalloproteases, demonstrating its selectivity.
| Target Enzyme | IC₅₀ Value | Reference |
| Rpn11 | 0.34 µM | [4] |
| AMSH | 4.5 µM | [6] |
| BRCC36 | 2.3 µM | [6] |
| Csn5 | 30 µM | [6] |
Lower IC₅₀ values indicate greater potency.
Table 2: Cellular Growth Inhibitory Activity of this compound (GI₅₀)
This table shows the concentration of this compound required to inhibit the growth of various human cancer cell lines by 50% (GI₅₀).
| Cell Line | Cancer Type | GI₅₀ Value | Reference |
| HCT116 | Colon Carcinoma | ~2.0 µM | [1] |
| K562 | Leukemia | 1.0 µM | [6] |
| SR | Leukemia | 0.67 µM | [6] |
| NCI-H460 | Non-small Cell Lung | 0.7 µM | [6] |
| MCF7 | Breast Cancer | 1.0 µM | [6] |
| Bortezomib-resistant RPE | Retinal Pigment Epithelial | Same as WT | [1] |
Cellular Consequences of Rpn11 Inhibition
The inhibition of Rpn11 by this compound triggers a cascade of cellular events characteristic of proteasome malfunction.
-
Accumulation of Ubiquitinated Proteins : The most direct consequence is the cellular accumulation of high-molecular-weight polyubiquitinated proteins, as their removal by Rpn11 is blocked.[1][7] This includes well-characterized proteasome substrates such as the tumor suppressor p53 and the hypoxia-inducible factor Hif1α.[1][2][7]
-
Induction of the Unfolded Protein Response (UPR) : The disruption of proteostasis and buildup of ubiquitinated proteins induces significant cellular stress, leading to the activation of the UPR.[1][2][5] This is a protective mechanism to restore homeostasis but can trigger cell death if the stress is prolonged or severe.
-
Aggresome Formation : Cells treated with this compound exhibit the formation of aggresomes—pericentral aggregates containing ubiquitinated proteins.[1][4][7] This is a cellular response to sequester potentially toxic protein aggregates.
-
Apoptosis Induction : Ultimately, the sustained proteotoxic stress caused by this compound treatment leads to programmed cell death (apoptosis). This has been confirmed by the detection of cleaved caspase 3 and cleaved poly ADP-ribose polymerase (PARP), which are hallmarks of apoptosis.[6]
-
Efficacy in Drug-Resistant Cells : Critically, this compound retains its efficacy in cancer cells that have developed resistance to 20S inhibitors like bortezomib.[1][3][5] This highlights the therapeutic potential of its distinct mechanism of action to overcome a major clinical challenge.
Experimental Protocols
The characterization of this compound's mechanism relies on a suite of biochemical and cell-based assays.
In Vitro Rpn11 Deubiquitination Assay
-
Objective : To measure the direct inhibitory effect of this compound on the enzymatic activity of purified Rpn11.
-
Methodology :
-
Assay Setup : Purified Rpn11-Rpn8 complex is incubated with a substrate, typically K48-linked di-ubiquitin, in an appropriate reaction buffer.
-
Inhibitor Addition : The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction and Quenching : The reaction is allowed to proceed for a defined time at 37°C and is then stopped by adding SDS-PAGE loading buffer.
-
Analysis : The reaction products are resolved by SDS-PAGE and visualized with Coomassie blue staining. Inhibition is quantified by measuring the decrease in substrate cleavage (disappearance of the di-ubiquitin band and appearance of the mono-ubiquitin band).[2] A fluorescence polarization assay can also be used for high-throughput screening.[2]
-
Cellular Proteasome Activity Assay (UbG76V-GFP Reporter)
-
Objective : To monitor the inhibition of proteasome activity within living cells.
-
Methodology :
-
Cell Line : A cell line stably expressing the UbG76V-GFP reporter is used. This fusion protein is a substrate for the UPS and is rapidly degraded under normal conditions, resulting in low basal fluorescence.
-
Treatment : Cells are treated with varying concentrations of this compound, a positive control (e.g., MG132), or a vehicle control for a specified duration (e.g., 4-6 hours).
-
Analysis : Inhibition of the proteasome prevents the degradation of UbG76V-GFP, leading to its accumulation and a corresponding increase in cellular green fluorescence. This can be visualized by fluorescence microscopy or quantified using flow cytometry or a plate reader.[1][7] A cycloheximide chase assay can be performed to measure the stabilization and half-life of the reporter protein.[7]
-
Immunoblotting (Western Blot)
-
Objective : To detect the accumulation of endogenous proteasome substrates and markers of apoptosis.
-
Methodology :
-
Cell Lysis : Cancer cells (e.g., HCT116, 22RV1) are treated with this compound for a set time (e.g., 6-48 hours). After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for proteins of interest, such as ubiquitin, p53, Hif1α, or cleaved caspase-3. A loading control (e.g., β-actin or GAPDH) is always included.
-
Visualization : After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. An increase in the band intensity for substrates like p53 or ubiquitin indicates proteasome inhibition.[6][7]
-
Cell Viability Assay (GI₅₀ Determination)
-
Objective : To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology :
-
Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment : A serial dilution of this compound is added to the wells, and the cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement : A cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo) is added to each well. These reagents produce a colorimetric or luminescent signal proportional to the number of viable cells.
-
Data Analysis : The absorbance or luminescence is measured using a plate reader. The results are normalized to vehicle-treated control cells, and the GI₅₀ value is calculated by fitting the data to a dose-response curve.
-
Conclusion
This compound inhibits the 26S proteasome through a novel and specific mechanism: the direct chelation of the catalytic zinc ion in the active site of the Rpn11 deubiquitinase. This action, distinct from all clinically approved proteasome inhibitors that target the 20S core, prevents the removal of polyubiquitin chains from substrates, leading to their accumulation, severe proteotoxic stress, and ultimately, apoptotic cell death. Its ability to kill cancer cells, including those resistant to conventional proteasome inhibitors, establishes this compound as a valuable chemical probe and a promising lead compound for a new class of anti-cancer therapeutics.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of Capzimin in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated target for anti-cancer therapies. While existing proteasome inhibitors primarily target the 20S catalytic core, there is a compelling need for agents with novel mechanisms of action to overcome resistance and improve therapeutic outcomes. Capzimin, a derivative of quinoline-8-thiol, has emerged as a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a zinc metalloenzyme within the 19S regulatory particle. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in the UPS.
Introduction: Targeting a Novel Node in the Proteasome
The 26S proteasome is a multi-subunit complex responsible for the degradation of the majority of intracellular proteins, which are targeted for destruction via polyubiquitination.[1] It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, deubiquitinate, unfold, and translocate ubiquitinated substrates into the 20S core.[2]
Current FDA-approved proteasome inhibitors, such as bortezomib and carfilzomib, target the chymotrypsin-like activity of the β5 subunit within the 20S core.[3] While clinically effective in treating multiple myeloma, resistance to these agents is a significant challenge.[4] This has spurred the development of next-generation proteasome inhibitors with distinct mechanisms of action.
This compound represents a novel class of proteasome inhibitors that targets the 19S regulatory particle, specifically the deubiquitinating enzyme (DUB) Rpn11 (also known as POH1 or PSMD14).[5][6] Rpn11 is a JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing DUB that cleaves the polyubiquitin chain from substrates immediately before their translocation into the 20S core, a crucial step for efficient protein degradation.[5] By inhibiting Rpn11, this compound offers an alternative strategy to disrupt proteasome function and induce cancer cell death.[7]
Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and specific inhibition of the isopeptidase activity of Rpn11.[7] It is a derivative of quinoline-8-thiol (8TQ), and its inhibitory activity is attributed to the chelation of the catalytic zinc ion in the active site of Rpn11.[5]
Biochemical Activity and Selectivity
This compound exhibits significant potency and selectivity for Rpn11 over other related metalloenzymes. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.
| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34[6] | - |
| Csn5 | 30[2][5] | ~88-fold |
| AMSH | 4.5[2][5] | ~13-fold |
| BRCC36 | 2.3[2][5] | ~7-fold |
| Table 1: In vitro inhibitory activity of this compound against Rpn11 and other JAMM domain metalloproteases. |
Mode of Inhibition
Interestingly, the mode of inhibition by this compound varies between different enzymes. It acts as an uncompetitive inhibitor of the 26S proteasome, suggesting it binds to the enzyme-substrate complex.[5][7] In contrast, it behaves as a competitive inhibitor against AMSH and BRCC36.[5]
Cellular Effects of this compound
Inhibition of Rpn11 by this compound leads to a cascade of cellular events characteristic of proteasome inhibition, ultimately culminating in apoptosis.
Accumulation of Polyubiquitinated Proteins
A primary consequence of Rpn11 inhibition is the accumulation of high molecular weight polyubiquitinated proteins.[5] This is because substrates targeted for degradation remain attached to their ubiquitin chains and cannot be efficiently processed by the proteasome. This accumulation can be readily observed by immunoblotting for ubiquitin.
Stabilization of Proteasome Substrates
This compound treatment leads to the stabilization and accumulation of well-characterized proteasome substrates, including:
-
p53: A tumor suppressor protein.[5]
-
Hif1α: A transcription factor involved in cellular response to hypoxia.[5]
-
Nrf2: A transcription factor that regulates the expression of antioxidant proteins.[5]
The stabilization of a reporter protein like UbG76V-GFP is also a hallmark of this compound activity, with an IC50 of 0.6 µM in a cycloheximide chase assay.[4][5]
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded and polyubiquitinated proteins triggers cellular stress, leading to the activation of the unfolded protein response (UPR).[5] This is a signaling pathway aimed at restoring protein homeostasis. Markers of UPR activation observed after this compound treatment include the phosphorylation of PERK and the splicing of XBP1s.[5]
Aggresome Formation
Sustained proteasome inhibition results in the formation of aggresomes, which are perinuclear inclusions containing aggregated, misfolded proteins.[5] Treatment of cells with this compound induces the formation of aggresomes, which can be visualized by immunostaining for markers such as ubiquitin, HDAC6, and p62/SQSTM1.[4][5]
Induction of Apoptosis in Cancer Cells
By disrupting protein homeostasis and inducing cellular stress, this compound effectively triggers apoptosis in cancer cells.[2] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2] Importantly, this compound demonstrates activity against cancer cell lines that are resistant to the 20S proteasome inhibitor bortezomib, highlighting its potential to overcome clinical resistance.[7]
Quantitative Data on this compound Activity
In Vitro Inhibitory Concentration
| Enzyme | IC50 (µM) |
| Rpn11 | 0.34[6] |
| Csn5 | 30[2][5] |
| AMSH | 4.5[2][5] |
| BRCC36 | 2.3[2][5] |
| Table 2: Summary of this compound's in vitro IC50 values. |
Cellular Growth Inhibition
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | ~2.0 (10% FBS), 0.6 (2.5% FBS)[5] |
| SR | Leukemia | 0.67[2] |
| K562 | Leukemia | 1.0[2] |
| NCI-H460 | Non-small cell lung | 0.7[2] |
| MCF7 | Breast Cancer | 1.0[2] |
| A549 | Lung Cancer | 3.8[2] |
| HEK-293T | - | 2.1[2] |
| Median GI50 (NCI-60 panel) | Various | 3.3[2] |
| Table 3: 50% Growth Inhibition (GI50) of this compound in various cancer cell lines. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Rpn11, leading to cellular stress and apoptosis.
Caption: Immunoblotting workflow to detect protein accumulation after this compound treatment.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density that allows for logarithmic growth over the treatment period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the GI50 value.
Immunoblotting for Protein Accumulation
This protocol is used to detect the accumulation of polyubiquitinated proteins and specific proteasome substrates.
-
Cell Treatment: Plate cells (e.g., HCT116) and treat with this compound (e.g., 2 or 10 µM) or a control compound (e.g., 1 µM bortezomib) for a specified time (e.g., 6 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, p53, Hif1α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cycloheximide (CHX) Chase Assay
This assay is used to determine the stability of a specific protein.
-
Cell Transfection/Culture: Use cells stably expressing a reporter protein (e.g., UbG76V-GFP) or analyze an endogenous protein of interest.
-
Inhibition of Protein Synthesis: Treat cells with cycloheximide (a protein synthesis inhibitor) to block the production of new proteins.
-
This compound Treatment: Concurrently or subsequently, treat the cells with this compound or a vehicle control.
-
Time-Course Lysis: Lyse the cells at various time points after treatment (e.g., 0, 2, 4, 6 hours).
-
Immunoblotting: Perform immunoblotting as described above to detect the levels of the protein of interest at each time point. The rate of protein degradation can be determined by quantifying the band intensities.
Aggresome Formation Assay
This assay visualizes the formation of aggresomes upon this compound treatment.
-
Cell Culture and Treatment: Grow cells (e.g., A549) on coverslips and treat with this compound (e.g., 10 µM) or a positive control (e.g., 5 µM MG132) for 15 hours.[4][5]
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against aggresome markers (e.g., ubiquitin, HDAC6, p62/SQSTM1) for 1 hour.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, punctate structures, typically near the nucleus.
Unfolded Protein Response (UPR) Assay
This protocol assesses the activation of the UPR pathway.
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound for a specified time.
-
RNA Extraction and RT-PCR (for XBP1 splicing):
-
Extract total RNA from the cells.
-
Perform reverse transcription followed by PCR using primers that flank the intron in the XBP1 mRNA. Splicing of XBP1 results in a smaller PCR product that can be resolved on an agarose gel.
-
-
Immunoblotting (for PERK phosphorylation):
-
Perform immunoblotting as described above using antibodies that specifically recognize the phosphorylated (active) form of PERK and total PERK. An increase in the ratio of phosphorylated PERK to total PERK indicates UPR activation.
-
Conclusion
This compound represents a promising new class of proteasome inhibitors with a distinct mechanism of action targeting the Rpn11 deubiquitinase. Its ability to induce apoptosis in cancer cells, including those resistant to conventional proteasome inhibitors, underscores its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and the broader implications of targeting the 19S regulatory particle in cancer therapy. Further research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the preclinical promise of this compound into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rpn11 inhibitor 3027 | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Capzimin's Impact on Cellular Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, represents a novel therapeutic avenue in cancer treatment by targeting cellular protein homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cellular signaling pathways, and detailed protocols for key experimental procedures. By inhibiting the deubiquitinating activity of Rpn11, a critical component of the 19S regulatory particle of the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, inducing the Unfolded Protein Response (UPR) and ultimately triggering apoptosis in cancer cells. This document summarizes the quantitative data on this compound's efficacy and specificity, outlines detailed experimental methodologies, and provides visual representations of the affected signaling pathways to facilitate further research and drug development.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis through the targeted degradation of proteins. Its dysregulation is implicated in various diseases, including cancer. The 26S proteasome, the central enzyme of the UPS, is a multi-subunit complex composed of a 20S core particle responsible for proteolysis and a 19S regulatory particle that recognizes and processes ubiquitinated substrates.
This compound is a first-in-class inhibitor that specifically targets the Rpn11 subunit of the 19S regulatory particle. Rpn11, a zinc metalloisopeptidase, is responsible for cleaving the polyubiquitin chain from substrates prior to their degradation by the 20S core particle. By inhibiting Rpn11, this compound effectively blocks the degradation of polyubiquitinated proteins, leading to their accumulation and subsequent cellular stress. This disruption of protein homeostasis preferentially affects cancer cells, which are often more dependent on a functional UPS to manage the high levels of misfolded and mutated proteins resulting from rapid proliferation and genomic instability.
This guide details the biochemical and cellular effects of this compound, providing a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Inhibition Type |
| Rpn11 | 0.34 | Uncompetitive |
| AMSH | 4.5 | Competitive |
| BRCC36 | 2.3 | Competitive |
| Csn5 | 30 | - |
| HDAC6 | >200 | - |
| MMP2 | >200 | - |
| MMP12 | >200 | - |
| Carbonic Anhydrase II | >200 | - |
| Glyoxalase I (GLO1) | 43 | - |
Data compiled from Li et al., 2017.[1]
Table 2: this compound Growth Inhibition (GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Cancer | ~2.0 (10% FBS), 0.6 (2.5% FBS) |
| RPE1 (WT) | Retinal Pigment Epithelial | Not specified, but same as Bortezomib-resistant |
| RPE1 (Bortezomib-resistant) | Retinal Pigment Epithelial | Not specified, but same as WT |
| SR | Leukemia | 0.67 |
| K562 | Leukemia | 1.0 |
| NCI-H460 | Non-small Cell Lung Cancer | 0.7 |
| MCF7 | Breast Cancer | 1.0 |
Data compiled from Li et al., 2017 and MedchemExpress product information.[1]
Table 3: Summary of Proteomic Analysis of this compound-Treated Cells
| Total Proteins Identified | Total Ubiquitination Sites Identified | Quantified Ubiquitination Sites | Sites with >2-fold Change |
| 4,447 | 14,325 | 3,930 | 2,556 |
Quantitative proteomics was performed on 293T cells treated with 10 µM this compound for 8 hours. Data from Li et al., 2017.[1]
Signaling Pathways Affected by this compound
This compound's inhibition of Rpn11 and the subsequent accumulation of polyubiquitinated proteins trigger two major signaling pathways: the Unfolded Protein Response (UPR) and Apoptosis.
Unfolded Protein Response (UPR) Pathway
The accumulation of misfolded and polyubiquitinated proteins in the cytoplasm and endoplasmic reticulum (ER) leads to ER stress and activation of the UPR. This compound treatment has been shown to induce key markers of the UPR.[1][2]
Caption: this compound-induced UPR pathway.
Apoptosis Pathway
Prolonged ER stress and the accumulation of toxic protein aggregates ultimately lead to the induction of apoptosis. This compound treatment results in the activation of key apoptotic markers, including cleaved caspase-3 and cleaved PARP1.[1]
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2,000 cells per well in complete medium (10% FBS). For low serum conditions, use medium with 2.5% FBS.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control wells and plot the results as a percentage of cell viability versus this compound concentration. Calculate the GI50 value using a suitable software (e.g., GraphPad Prism).[1]
Immunoblotting
This protocol is used to detect the levels of specific proteins in cells treated with this compound.
-
Cell Lysis: Treat cells (e.g., HCT116) with the desired concentrations of this compound or control compounds for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., ubiquitin, p53, Hif1α, PERK, BiP, XBP1s, CHOP, cleaved caspase-3, PARP1, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]
Cycloheximide Chase Assay
This assay is used to determine the stability of a specific protein.
-
Cell Treatment: Treat HeLa cells stably expressing a reporter protein (e.g., UbG76V-GFP) with this compound at various concentrations or DMSO.
-
Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 100 µg/mL.
-
Time Course Collection: Harvest cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6 hours).
-
Analysis: Lyse the cells and analyze the levels of the reporter protein at each time point by immunoblotting as described above. The rate of disappearance of the protein indicates its stability. The half-life of the protein can be calculated from the degradation curve.[1]
Aggresome Formation Assay
This assay is used to visualize the formation of aggresomes, which are cellular aggregates of misfolded proteins.
-
Cell Treatment: Seed A549 cells on coverslips in a 24-well plate. Treat the cells with this compound (e.g., 10 µM), MG132 (a proteasome inhibitor, e.g., 5 µM) as a positive control, or DMSO for 15 hours.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against aggresome markers such as ubiquitin, HDAC6, or p62/SQSTM1 for 1 hour.
-
Fluorescence Microscopy: After washing, incubate with fluorescently labeled secondary antibodies for 1 hour. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The appearance of punctate intracellular structures indicates aggresome formation.[1][2]
Quantitative Ubiquitin Remnant Profiling (Proteomics)
This protocol provides a global view of the changes in protein ubiquitination upon this compound treatment.
-
Cell Culture and Lysis: Culture 293T cells in SILAC media (heavy, medium, and light) to label the proteomes. Treat the cells with this compound or a vehicle control. Lyse the cells in a urea-containing buffer.
-
Protein Digestion and Peptide Purification: Reduce and alkylate the proteins, followed by digestion with trypsin. Purify the resulting peptides using a C18 solid-phase extraction column.
-
Ubiquitin Remnant Immuno-affinity Purification: Use an antibody that specifically recognizes the di-glycine remnant left on ubiquitinated lysine residues after tryptic digest to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the ubiquitinated peptides using a proteomics software suite (e.g., MaxQuant). Determine the fold-change in ubiquitination at specific sites between this compound-treated and control cells.[1]
Conclusion
This compound presents a promising strategy for cancer therapy by targeting a distinct mechanism within the ubiquitin-proteasome system. Its specific inhibition of Rpn11 leads to a cascade of cellular events, including the accumulation of polyubiquitinated proteins, induction of the Unfolded Protein Response, and ultimately, apoptosis. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel agents targeting cellular protein homeostasis.
References
Unveiling Capzimin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin is a novel, potent, and specific small-molecule inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (also known as PSMD14). Its discovery represents a significant advancement in the field of proteostasis modulation, offering a distinct mechanism of action compared to clinically approved 20S proteasome inhibitors like bortezomib. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Discovery and Synthesis
From Fragment Screening to a Potent Inhibitor
The discovery of this compound was the result of a fragment-based drug discovery (FBDD) approach coupled with high-throughput screening. The initial efforts identified quinoline-8-thiol (8TQ) as a promising inhibitor of Rpn11.[1] Subsequent medicinal chemistry optimization of the 8TQ scaffold led to the development of this compound, a more potent and selective inhibitor.[1]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the general synthetic route involves the coupling of a quinoline-3-carboxylic acid derivative with 2-(2-aminoethyl)thiazole. This is a standard amide bond formation reaction. The synthesis of the this compound dimer, 8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide], would involve an additional oxidation step to form the disulfide bridge.
Plausible Synthetic Pathway for this compound Monomer:
A likely synthetic approach would involve the activation of a suitable quinoline-3-carboxylic acid derivative, followed by its reaction with 2-(2-aminoethyl)thiazole. Common amide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) could be employed to facilitate this reaction.
Mechanism of Action
This compound exerts its biological effects by specifically targeting and inhibiting the deubiquitinase (DUB) activity of Rpn11, a critical component of the 19S regulatory particle of the 26S proteasome. Rpn11 is a metalloprotease that contains a catalytic zinc ion in its active site.[2] this compound is believed to inhibit Rpn11 by chelating this essential zinc ion.[2]
By inhibiting Rpn11, this compound prevents the removal of polyubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated substrates, stalls the proteasome, and ultimately induces cellular stress responses, including the unfolded protein response (UPR) and apoptosis.[3]
Signaling Pathway
The inhibition of Rpn11 by this compound initiates a cascade of cellular events culminating in apoptosis. A simplified representation of this signaling pathway is depicted below.
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, induction of the UPR, and ultimately apoptosis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, including its inhibitory activity against various enzymes and its anti-proliferative effects on different cancer cell lines.
Table 1: Inhibitory Activity of this compound Against Deubiquitinases
| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | 0.34 | - | [4] |
| Csn5 | 30 | ~88-fold | [5] |
| AMSH | 4.5 | ~13-fold | [5] |
| BRCC36 | 2.3 | ~7-fold | [5] |
Table 2: Anti-proliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| 293T | - | 2.1 | [6] |
| A549 | Non-small cell lung cancer | 3.8 | [6] |
| SR | Leukemia | 0.67 | [5] |
| K562 | Leukemia | 1.0 | [5] |
| NCI-H460 | Non-small cell lung cancer | 0.7 | [5] |
| MCF7 | Breast cancer | 1.0 | [5] |
| HCT116 | Colon cancer | ~2.0 (10% FBS) | |
| HCT116 | Colon cancer | 0.6 (2.5% FBS) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the deubiquitinating activity of Rpn11 using a fluorescently labeled substrate.
Workflow:
Caption: Workflow for determining the IC50 of this compound against Rpn11 using a fluorescence polarization assay.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, and 2 mM ATP.
-
Purified Rpn11/Rpn8 heterodimer.
-
Fluorescent substrate: A tetra-ubiquitin chain linked to a peptide with an Oregon Green label (Ub4-peptideOG).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add purified Rpn11/Rpn8 to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate at 30°C.
-
Measure the fluorescence polarization at various time points using a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization indicates the cleavage of the substrate by Rpn11.
-
Plot the initial reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cells by measuring ATP levels.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
-
Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Immunoblotting
Immunoblotting is used to detect the accumulation of polyubiquitinated proteins and markers of apoptosis in this compound-treated cells.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., HCT116) with the desired concentrations of this compound or control compounds for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ubiquitin, p53, PARP, cleaved caspase-3, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cycloheximide Chase Assay
This assay is used to determine the stability of a specific protein by inhibiting new protein synthesis.
Protocol:
-
Cell Culture and Transfection (if necessary):
-
Culture cells and transfect them with a plasmid expressing the protein of interest (e.g., UbG76V-GFP) if it is not endogenously expressed.
-
-
Treatment:
-
Treat the cells with this compound or DMSO for a short period (e.g., 1-2 hours) to allow the inhibitor to take effect.
-
Add cycloheximide (a protein synthesis inhibitor, typically 50-100 µg/mL) to the media.
-
-
Time Course:
-
Collect cell lysates at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
-
Analysis:
-
Analyze the protein levels at each time point by immunoblotting as described in section 4.3.
-
Quantify the band intensities and plot them against time to determine the protein's half-life in the presence and absence of this compound.
-
Quantitative Ubiquitination Site Profiling
This mass spectrometry-based proteomic approach identifies and quantifies changes in the ubiquitination status of thousands of proteins following this compound treatment.
Workflow:
Caption: Workflow for quantitative ubiquitination site profiling using mass spectrometry.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., 293T) and treat them with this compound (e.g., 10 µM) or DMSO for a specified duration (e.g., 8 hours). For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used.
-
-
Sample Preparation:
-
Lyse the cells and digest the proteins with trypsin.
-
Enrich the peptides containing the di-glycine (di-Gly) remnant of ubiquitin using an antibody specific for the K-ε-GG motif.
-
-
Mass Spectrometry:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the ubiquitinated peptides and proteins by searching the MS/MS data against a protein database.
-
Quantify the relative abundance of each ubiquitination site in this compound-treated versus control samples.
-
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system and a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of targeting Rpn11 provides an alternative strategy to overcome resistance to conventional 20S proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further elucidate the therapeutic potential of this compound and other Rpn11 inhibitors.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
Capzimin-Induced Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative efficacy of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, in inducing apoptosis in various cancer cell lines.
Core Mechanism of Action
This compound targets the 26S proteasome, a critical cellular machinery for protein degradation, which is essential for maintaining protein homeostasis, particularly in cancer cells.[1][2][3] Unlike proteasome inhibitors such as bortezomib that target the 20S core particle, this compound specifically inhibits the Rpn11 subunit of the 19S regulatory particle.[1][4] Rpn11 is a deubiquitinating enzyme (DUB) responsible for removing polyubiquitin chains from proteins targeted for degradation.
Inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins at the proteasome. This disruption of proteostasis triggers the Unfolded Protein Response (UPR) and ultimately leads to programmed cell death, or apoptosis.[1][2][4] A key advantage of this compound is its ability to induce apoptosis even in cancer cells that have developed resistance to bortezomib.[1][2][4]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Efficacy of this compound
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 (GI50) | [1] |
| HCT116 (low serum) | Colon Carcinoma | 0.6 (GI50) | [1] |
| SR | Leukemia | 0.67 (GI50) | [1][5] |
| K562 | Leukemia | 1.0 (GI50) | [1][5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 (GI50) | [1][5] |
| MCF7 | Breast Cancer | 1.0 (GI50) | [1][5] |
| A549 | Lung Carcinoma | Not Specified | [5] |
| HEK-293T | Embryonic Kidney | 2.1 (IC50) | [5] |
| HeLa | Cervical Cancer | 0.6 (IC50) | [5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Selectivity of this compound for Rpn11
| Enzyme | IC50 (µM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | Not explicitly stated, but potent | - | [5] |
| Csn5 | 30 | ~80-fold | [5] |
| AMSH | 4.5 | ~10-fold | [5] |
| BRCC36 | 2.3 | ~6-fold | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the GI50 values of this compound.
Experimental Workflow
Caption: Workflow for determining GI50 using a luminescence-based assay.
Methodology
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 72 hours under standard cell culture conditions.[1]
-
Luminescence Reading: After incubation, a cell viability reagent such as CellTiter-Glo is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The values are normalized to the vehicle control, and the GI50 is calculated by fitting the data to a dose-response curve.[1]
Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.
Methodology
-
Cell Lysis: HCT116 cells are treated with varying concentrations of this compound or a positive control like Bortezomib (BTZ) for 24 hours.[1][4] Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key apoptosis markers, including:
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Ubiquitinated Protein Accumulation
This experiment demonstrates the direct effect of this compound on the ubiquitin-proteasome system.
Methodology
-
Cell Treatment: HCT116 cells are treated with this compound (e.g., 2 or 10 µM), Bortezomib (e.g., 1 µM), or other relevant inhibitors for a specified period, such as 6 hours.[1][6]
-
Western Blotting: Cell lysates are prepared and subjected to western blotting as described in section 3.2.
-
Primary Antibodies: The membranes are probed with antibodies against:
-
Analysis: An accumulation of high molecular weight ubiquitin conjugates and an increase in the levels of p53 and Hif1α indicate inhibition of proteasome function.[1][6]
Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Preparation: Adherent cells are detached using a gentle dissociation agent like trypsin, while suspension cells are collected directly.[7] Cells are then washed with PBS.
-
Staining: The cell pellet is resuspended in a binding buffer containing a fluorescently labeled Annexin V conjugate and a viability dye such as Propidium Iodide (PI).[7]
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a distinct mechanism of action involving the specific inhibition of the Rpn11 deubiquitinase in the 19S proteasome. Its efficacy in bortezomib-resistant cells highlights its potential to overcome existing drug resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other Rpn11 inhibitors as novel cancer therapeutics.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
The Chemical Landscape of Capzimin: A Technical Guide to its Structure, Properties, and Cellular Impact
For Immediate Release
Pasadena, CA – November 10, 2025 – In the intricate world of cellular protein homeostasis, the targeted inhibition of key regulatory components presents a promising frontier for therapeutic intervention, particularly in oncology. Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, has emerged as a significant molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of this compound, offering a comprehensive resource for its application in research and development.
Chemical Identity and Structure
This compound, systematically named 8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide, is a small molecule inhibitor that targets the JAMM (Jab1/MPN domain-associated metalloisopeptidase) motif of Rpn11, a critical deubiquitinase subunit of the 19S regulatory particle of the proteasome. The active form of this compound is a monomer; however, it is often supplied and more stable as a dimer (8,8'-Dithiobis[N-[2-(2-thiazolyl)ethyl]-3-quinolinecarboxamide]), which readily converts to the active monomeric form under reducing conditions within the cell.
Table 1: Chemical Identification of this compound (Monomer)
| Identifier | Value |
| IUPAC Name | 8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide |
| CAS Number | 2084867-65-0[1] |
| Chemical Formula | C15H13N3OS2[1] |
| Molecular Weight | 315.41 g/mol [1] |
Table 2: Chemical Identification of this compound Dimer
| Identifier | Value |
| IUPAC Name | N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide[2] |
| CAS Number | 2084868-04-0[3][4][5][6] |
| Chemical Formula | C30H24N6O2S4[4][5][6] |
| Molecular Weight | 628.81 g/mol [2][4] |
Physicochemical Properties
The physicochemical properties of this compound and its dimer are crucial for understanding its behavior in experimental settings. The dimer is a solid, typically appearing as a white to yellow powder.
Table 3: Physicochemical Properties of this compound Dimer
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 939.4 ± 65.0 °C | [2] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.48 ± 0.46 | [2] |
| Solubility | Soluble in DMSO (≥ 55.67 mg/mL; ≥ 88.53 mM)[1][7] | [1][3][5][6][7] |
| Storage Temperature | -20°C | [2][3][5][7] |
Biological Activity and Properties
This compound is a highly potent and selective inhibitor of Rpn11. Its mechanism of action involves the chelation of the catalytic Zn2+ ion within the active site of Rpn11, thereby preventing the deubiquitination of proteasome substrates. This inhibition leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequently triggering cellular apoptosis.
Table 4: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34 - 0.4 | - |
| Csn5 | 30 | ~80-fold[3][5] |
| AMSH | 4.5 | ~10-fold[3][5] |
| BRCC36 | 2.3 | ~6-fold[3][5] |
Table 5: Anti-proliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 (μM) |
| SR | Leukemia | 0.67[3] |
| K562 | Leukemia | 1.0[3] |
| NCI-H460 | Non-small cell lung cancer | 0.7[3] |
| MCF7 | Breast cancer | 1.0[3] |
| Median GI50 (NCI-60) | Various | 3.3[3] |
Signaling Pathways Modulated by this compound
The inhibition of Rpn11 by this compound sets off a cascade of cellular events, primarily the Unfolded Protein Response (UPR) and apoptosis. The accumulation of polyubiquitinated proteins triggers endoplasmic reticulum (ER) stress, activating the UPR as a compensatory mechanism. However, sustained proteasome inhibition overwhelms the UPR, leading to the induction of programmed cell death.
Caption: Overview of this compound's mechanism of action.
Caption: Key mediators of the Unfolded Protein Response induced by this compound.
Caption: Apoptotic signaling cascade initiated by this compound treatment.
Experimental Protocols
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the deubiquitinase activity of Rpn11 using a fluorescently labeled ubiquitin substrate.
Methodology:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 50 µM ATP, 1 mM DTT, and 0.01% NP-40.
-
In a 384-well plate, add 5 µL of this compound at various concentrations (typically in 3% DMSO).
-
Add 5 µL of diluted human 26S proteasome to each well.
-
Initiate the reaction by adding 5 µL of a 3 nM Ub4-peptideOG fluorescent substrate.
-
Incubate the plate at 30°C.
-
Measure fluorescence polarization at an excitation wavelength of 480 nm and an emission wavelength of 520 nm.
-
Normalize the data to a DMSO control and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the GI50 value.
Western Blot Analysis for Apoptosis and UPR
This technique is used to detect changes in the expression and activation of key proteins involved in apoptosis and the unfolded protein response.
Methodology:
-
Treat cells (e.g., HCT116) with various concentrations of this compound for the desired time (e.g., 24 hours for apoptosis markers).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-PERK, XBP1s, CHOP, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a significant advancement in the specific targeting of the proteasome through the inhibition of Rpn11. Its well-defined chemical structure, characterized physicochemical properties, and potent biological activity make it an invaluable tool for researchers investigating the ubiquitin-proteasome system and its role in disease. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide are intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - ProQuest [proquest.com]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational switching of the 26S proteasome enables substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Capzimin with the Rpn11 Active Site Zinc Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin, a derivative of quinoline-8-thiol, has emerged as a potent and specific inhibitor of the 26S proteasome-associated deubiquitinase (DUB), Rpn11. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the active site zinc ion of Rpn11, a critical component of the ubiquitin-proteasome system (UPS). Detailing the mechanism of action, quantitative biochemical and cellular data, and key experimental methodologies, this document serves as a vital resource for researchers in oncology, drug discovery, and protein homeostasis. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's role as a promising anti-cancer agent.
Introduction: The Ubiquitin-Proteasome System and the Role of Rpn11
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Substrates are targeted to the proteasome for degradation via covalent attachment of a polyubiquitin chain. Rpn11, an essential subunit of the 19S regulatory particle of the proteasome, is a metalloprotease belonging to the JAMM (JAB1/MPN/Mov34) family.[1][2] It functions as a deubiquitinase, cleaving the polyubiquitin chain from the substrate immediately prior to its translocation into the 20S core particle for degradation.[1] The catalytic activity of Rpn11 is dependent on a Zn²⁺ ion coordinated within its active site.[1][2] Given its crucial role in proteasome function, Rpn11 has been identified as a promising therapeutic target, particularly in cancers that are resistant to conventional 20S proteasome inhibitors like bortezomib.[1][3]
This compound: A Specific Inhibitor of Rpn11
This compound was identified through medicinal chemistry optimization of quinoline-8-thiol (8TQ), a compound discovered in a screen for Rpn11 inhibitors.[1] It exhibits potent and moderately specific inhibition of Rpn11.[1] The mechanism of action of this compound involves the chelation of the catalytic Zn²⁺ ion within the Rpn11 active site, thereby inactivating its deubiquitinase function.[1][4] This inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] Notably, this compound has demonstrated efficacy in bortezomib-resistant cancer cell lines, highlighting its potential as an alternative therapeutic strategy.[1]
Mechanism of Action: Chelation of the Active Site Zinc Ion
Computational modeling and experimental evidence strongly suggest that this compound directly interacts with the catalytic zinc ion in the Rpn11 active site.[2] Molecular docking studies propose a bidentate interaction between this compound and the Zn²⁺ ion. This chelation prevents the zinc ion from participating in the hydrolysis of the isopeptide bond between ubiquitin molecules, thus inhibiting the deubiquitinase activity of Rpn11.[4] The quinoline-8-thiol moiety of this compound is crucial for this metal-binding activity.[1]
Specificity and Selectivity
This compound displays a notable degree of selectivity for Rpn11 over other human JAMM domain-containing proteins. This selectivity is critical for minimizing off-target effects. The inhibitory profile of this compound against related deubiquitinases is summarized in the table below.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its precursor, 8TQ.
Table 1: In Vitro Inhibitory Activity of this compound and 8TQ
| Compound | Target | IC₅₀ (µM) | Inhibition Mode | Reference |
| This compound | Rpn11 | 0.34 | Uncompetitive | [5] |
| CSN5 | ~30 | Competitive | [1][6] | |
| AMSH | 4.5 | Competitive | [1][6] | |
| BRCC36 | 2.3 | Competitive | [1][6] | |
| 8TQ | Rpn11 | ~2.5 | Uncompetitive | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | GI₅₀ (µM) | Reference |
| HCT116 | Cell Growth | ~2.0 (10% FBS) | [1] |
| 0.6 (2.5% FBS) | [1] | ||
| Bortezomib-resistant RPE1 | Cell Growth | Same as WT | [1] |
| Leukemia (SR) | Cell Growth | 0.67 | [6][7] |
| Leukemia (K562) | Cell Growth | 1.0 | [6][7] |
| Non-small cell lung cancer (NCI-H460) | Cell Growth | 0.7 | [6][7] |
| Breast cancer (MCF7) | Cell Growth | 1.0 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Rpn11.
In Vitro Rpn11 Deubiquitinase Activity Assay (Fluorescence Polarization)
This assay quantitatively measures the deubiquitinase activity of Rpn11 and its inhibition by compounds like this compound.
-
Principle: The assay utilizes a substrate consisting of a tetra-ubiquitin chain (Ub₄) linked to a peptide labeled with a fluorescent dye (e.g., Oregon Green), termed Ub₄-peptideOG.[8] Cleavage of the peptide by Rpn11 results in a decrease in the fluorescence polarization of the solution, as the smaller fluorescent peptide tumbles more rapidly than the larger substrate.
-
Materials:
-
Purified human 26S proteasome (or recombinant Rpn11/Rpn8 complex)
-
Ub₄-peptideOG substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 50 µM ATP, 1 mM DTT, 0.01% NP-40
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 5 µL of diluted 26S proteasome to each well. For experiments with the Rpn11/Rpn8 complex, a pre-incubation step with a cysteine-based DUB inhibitor (e.g., ubiquitin aldehyde) can be performed to inhibit other proteasomal DUBs.[8]
-
Initiate the reaction by adding 5 µL of the Ub₄-peptideOG substrate (final concentration ~3 nM).
-
Measure fluorescence polarization at 30°C at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 520 nm emission for Oregon Green).
-
Normalize the data to a DMSO control and fit to a dose-response curve to determine the IC₅₀ value.[4][8]
-
Determination of Inhibition Kinetics (Uncompetitive Inhibition)
To determine the mode of inhibition, the Rpn11 activity assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Principle: The initial reaction velocities are measured at different substrate concentrations in the presence of several fixed concentrations of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For uncompetitive inhibition, this will result in a series of parallel lines.
-
Procedure:
-
Perform the Rpn11 activity assay as described in 4.1.
-
For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the Ub₄-peptideOG substrate.
-
Measure the initial reaction velocity for each condition.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the resulting Lineweaver-Burk plot. Parallel lines are indicative of uncompetitive inhibition.
-
Cell-Based Proteasome Inhibition Assay (UbG76V-GFP Reporter)
This assay assesses the ability of this compound to inhibit the proteasome in a cellular context.
-
Principle: This assay utilizes a cell line stably expressing a GFP reporter protein fused to a degradation signal (UbG76V-GFP).[9] Under normal conditions, this reporter is rapidly degraded by the proteasome, resulting in low GFP fluorescence. Inhibition of the proteasome, including Rpn11, leads to the accumulation of the reporter and a corresponding increase in GFP fluorescence.
-
Materials:
-
HeLa or other suitable cells stably expressing UbG76V-GFP
-
Cell culture medium and supplements
-
This compound, MG132 (positive control), and DMSO (vehicle control)
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Plate the UbG76V-GFP expressing cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound, MG132, or DMSO for a defined period (e.g., 4-6 hours).
-
Wash the cells with PBS.
-
Acquire fluorescence images of the cells.
-
Quantify the GFP fluorescence intensity per cell or per well. A significant increase in fluorescence compared to the DMSO control indicates proteasome inhibition.[8][9]
-
Cell Growth Inhibition Assay (GI₅₀ Determination)
This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.
-
Principle: Cancer cells are treated with a range of this compound concentrations, and cell viability is measured after a set incubation period using a colorimetric or luminescent assay.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to the DMSO-treated control and fit to a dose-response curve to calculate the GI₅₀ value.[4]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's interaction with Rpn11.
Caption: Mechanism of this compound-mediated inhibition of Rpn11.
Caption: Workflow for the in vitro Rpn11 deubiquitinase activity assay.
Caption: Cellular signaling pathway initiated by this compound.
Conclusion
This compound represents a novel class of proteasome inhibitors that specifically target the deubiquitinase activity of Rpn11. Its unique mechanism of action, involving the chelation of the active site zinc ion, provides a distinct therapeutic approach compared to 20S proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the therapeutic potential of this compound and to develop next-generation Rpn11 inhibitors for the treatment of cancer and other diseases characterized by dysregulated protein homeostasis.
References
- 1. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 8. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The foundational research leading to the development of Capzimin.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capzimin has emerged as a promising therapeutic agent, distinguished by its novel mechanism of action targeting the ubiquitin-proteasome system (UPS). This technical guide delves into the foundational research that elucidated the core principles of this compound's function. We will explore its specific molecular target, the downstream cellular consequences of its inhibitory action, and the key experimental evidence that has defined its preclinical profile. This document is intended to provide a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the scientific underpinnings of this compound and its potential as a targeted cancer therapy.
Introduction: Targeting the Proteasome Through a Novel Mechanism
The 26S proteasome is a critical cellular machine responsible for maintaining protein homeostasis by degrading ubiquitinated proteins. Its inhibition has been a clinically validated strategy in oncology, most notably with drugs targeting the 20S catalytic core. However, the emergence of resistance to these therapies has necessitated the exploration of alternative inhibitory mechanisms within the proteasome. This compound represents a first-in-class inhibitor that targets a deubiquitinase enzyme within the 19S regulatory particle of the proteasome, offering a distinct approach to disrupting proteasome function.
Mechanism of Action: Specific Inhibition of Rpn11
The foundational research identified the specific molecular target of this compound as Rpn11 (also known as POH1 or PSMD14), a metalloprotease within the JAMM (Jab1/MPN domain-associated metalloisopeptidase) family.[1][2][3] Rpn11 is a crucial deubiquitinase (DUB) that removes the polyubiquitin chain from substrate proteins immediately prior to their degradation by the 20S proteasome.[2]
This compound acts as a potent and specific inhibitor of Rpn11's isopeptidase activity.[1][3] Its mechanism of inhibition involves the chelation of the essential Zn²⁺ ion within the active site of the Rpn11 JAMM domain.[2] This action directly blocks the deubiquitinating function of Rpn11.
The inhibition of Rpn11 by this compound leads to a critical failure in the processing of ubiquitinated substrates by the proteasome. Unable to be deubiquitinated, these proteins cannot be efficiently degraded and instead accumulate in the cell. This accumulation of polyubiquitinated proteins is a hallmark of this compound's cellular activity.[2]
Cellular Consequences of Rpn11 Inhibition
The primary consequence of Rpn11 inhibition by this compound is the widespread accumulation of polyubiquitinated proteins. This disruption of protein homeostasis triggers a cellular stress response, primarily the Unfolded Protein Response (UPR) .[1][4] The UPR is a signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
Key markers of the UPR are significantly upregulated upon this compound treatment, including:
-
Phosphorylated PERK (PKR-like endoplasmic reticulum kinase)
-
Spliced XBP1 (X-box binding protein 1)
-
CHOP (CCAAT/enhancer-binding protein homologous protein)
The sustained activation of the UPR, driven by the continuous accumulation of undegraded proteins, ultimately pushes the cell towards programmed cell death, or apoptosis .[1] This pro-apoptotic effect is central to this compound's anti-cancer activity.
Quantitative Analysis of this compound's Potency and Selectivity
The preclinical evaluation of this compound has involved extensive quantitative analysis to determine its potency and selectivity. The following tables summarize key data from foundational studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| Rpn11 | ~0.3 - 0.4 |
| Csn5 | >30 |
| AMSH | ~4.5 |
| BRCC36 | ~2.3 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | ~2.0 |
| A549 | Lung Carcinoma | ~3.8 |
| K562 | Leukemia | ~1.0 |
| SR | Leukemia | ~0.67 |
| NCI-H460 | Non-small cell lung | ~0.7 |
| MCF7 | Breast Cancer | ~1.0 |
| Bortezomib-resistant RPE1 | Retinal Pigment Epithelial | No significant resistance |
GI₅₀ (Half-maximal growth inhibition) is the concentration of a drug that causes a 50% reduction in the proliferation of a cell population.
Key Experimental Protocols
The following sections detail the methodologies for key experiments that were foundational in characterizing this compound.
Immunoblotting for Ubiquitinated Proteins and UPR Markers
This protocol describes the detection of protein accumulation and stress responses in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound (dissolved in DMSO)
-
Bortezomib (positive control)
-
Tunicamycin (UPR-inducing agent, positive control)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ubiquitin, anti-p53, anti-Hif1α, anti-phospho-PERK, anti-XBP1s, anti-CHOP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 2 µM, 10 µM), Bortezomib (1 µM), or Tunicamycin (2 µg/ml) for 6 hours. A DMSO-treated control should be included.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
Cycloheximide Chase Assay for Protein Stability
This assay is used to determine if this compound treatment leads to the stabilization of a specific protein by inhibiting its degradation.
Materials:
-
HeLa cells stably expressing a reporter protein (e.g., UbG76V-GFP)
-
This compound
-
Cycloheximide (CHX), a protein synthesis inhibitor
-
Complete growth medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HeLa-UbG76V-GFP cells in a multi-well plate suitable for imaging or fluorescence reading.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Add cycloheximide (e.g., 100 µg/mL) to all wells to block new protein synthesis. This is time point 0.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6 hours), measure the GFP fluorescence.
-
A decrease in fluorescence over time indicates degradation of the reporter protein. A slower rate of decrease in this compound-treated cells compared to control indicates protein stabilization.
-
The half-life of the protein can be calculated from the degradation curve.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this whitepaper.
Caption: Mechanism of Action of this compound on the 26S Proteasome.
Caption: Downstream Signaling Cascade of this compound-Induced UPR.
References
Exploring the cellular pathways affected by Capzimin treatment.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin, a derivative of quinoline-8-thiol (8TQ), has emerged as a first-in-class inhibitor of the 19S proteasome subunit Rpn11, a zinc metalloisopeptidase.[1][2] Unlike traditional proteasome inhibitors that target the 20S core particle's peptidase activity, this compound offers a distinct mechanism of action with potential therapeutic advantages, particularly in the context of cancers that have developed resistance to standard proteasome inhibitors.[1][2] This technical guide provides an in-depth exploration of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Rpn11 Inhibition
The 26S proteasome is a critical cellular machinery responsible for degrading polyubiquitinated proteins, thereby maintaining protein homeostasis. The 19S regulatory particle of the proteasome recognizes and deubiquitinates substrates before their translocation into the 20S core particle for degradation. This compound exerts its therapeutic effect by specifically inhibiting the deubiquitinase (DUB) activity of Rpn11 (also known as POH1 or PSMD14), a key component of the 19S regulatory particle lid.[1]
By inhibiting Rpn11, this compound prevents the removal of polyubiquitin chains from proteasome substrates. This leads to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of cellular stress responses, ultimately culminating in apoptosis.[1]
Quantitative Analysis of this compound's Biological Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity over Rpn11 |
| Rpn11 | 0.34 | - |
| AMSH | 4.5 | ~13-fold |
| BRCC36 | 2.3 | ~7-fold |
| Csn5 | 30 | ~88-fold |
Data sourced from Li et al. (2017).[1]
Table 2: Anti-proliferative Activity of this compound (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | ~2.0 (0.6 in low serum) |
| SR | Leukemia | 0.67 |
| K562 | Leukemia | 1.0 |
| NCI-H460 | Non-small cell lung cancer | 0.7 |
| MCF7 | Breast cancer | 1.0 |
The median GI50 across the NCI-60 cancer cell line panel is 3.3 µM.[1][3]
Cellular Pathways Modulated by this compound
This compound treatment instigates a multi-faceted cellular response, primarily driven by the accumulation of undegraded polyubiquitinated proteins. This proteotoxic stress activates several key signaling pathways.
The Ubiquitin-Proteasome System (UPS) and Aggresome Formation
Inhibition of Rpn11 by this compound leads to a global increase in the levels of polyubiquitinated proteins within the cell.[1] When the proteasome's capacity is overwhelmed, these ubiquitinated protein aggregates are actively transported to a perinuclear inclusion body known as the aggresome. This process is dependent on the histone deacetylase 6 (HDAC6).[4]
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded and polyubiquitinated proteins in the endoplasmic reticulum (ER) and cytoplasm triggers the Unfolded Protein Response (UPR). This is a crucial stress response pathway that aims to restore protein homeostasis. Key markers of the UPR, including the phosphorylation of PERK and the upregulation of BiP, spliced XBP1 (XBP1s), and CHOP, are observed following this compound treatment.[5] Chronic UPR activation, particularly through the pro-apoptotic transcription factor CHOP, contributes significantly to this compound-induced cell death.
Stabilization of Key Tumor Suppressors and Transcription Factors
This compound treatment leads to the accumulation of several well-characterized proteasome substrates, including the tumor suppressor protein p53 and the transcription factors Hif1α and Nrf2.[1] While quantitative fold-change data for the total protein levels of p53, Hif1α, and Nrf2 from proteomic studies are not yet available, western blot analyses have confirmed their significant accumulation.[1]
A quantitative proteomics study focusing on ubiquitination sites revealed that this compound treatment (10 µM for 8 hours in 293T cells) resulted in a greater than 2-fold change in 2,556 unique ubiquitination sites across 1,123 proteins.[1] Notably, ubiquitination at lysine 481 of the tumor suppressor Angiomotin (AMOT) was upregulated approximately 16-fold.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Western Blot for Protein Accumulation (p53, Hif1α, Nrf2)
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, Hif1α, Nrf2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired time (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Immunofluorescence for Aggresome Formation
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a positive control (e.g., MG132) to induce aggresome formation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA in PBST. Incubate with primary antibodies against ubiquitin and HDAC6. After washing, incubate with corresponding fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Aggresomes will appear as bright, perinuclear puncta co-localizing for ubiquitin and HDAC6.
In Vitro Rpn11 Inhibition Assay
-
Assay Principle: This assay typically utilizes a fluorogenic substrate that is deubiquitinated by Rpn11, leading to an increase in fluorescence.
-
Reagents: Purified Rpn11/Rpn8 heterodimer, a fluorogenic ubiquitin substrate (e.g., ubiquitin-AMC), and assay buffer.
-
Procedure: In a microplate, combine the purified Rpn11/Rpn8 with varying concentrations of this compound. Initiate the reaction by adding the fluorogenic substrate.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound represents a novel class of proteasome inhibitors with a distinct mechanism of action targeting the Rpn11 deubiquitinase. Its ability to induce proteotoxic stress, trigger the UPR, and promote apoptosis in a manner that can overcome resistance to 20S proteasome inhibitors makes it a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and explore the cellular and molecular consequences of this compound treatment. Further quantitative proteomic studies will be invaluable in elucidating the full spectrum of cellular proteins and pathways impacted by this targeted therapeutic agent.
References
The Role of Capzimin in Inducing Proteotoxic Stress in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its inhibition represents a key therapeutic strategy in oncology. Capzimin, a first-in-class inhibitor of the 19S proteasome subunit Rpn11 (also known as PSMD14), offers a novel mechanism to induce proteotoxic stress in cancer cells, distinct from 20S proteasome inhibitors like bortezomib.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in inducing the unfolded protein response (UPR) and subsequent cancer cell death. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.
Introduction: Targeting the Proteasome in Cancer Therapy
The 26S proteasome is a multi-subunit complex responsible for the degradation of polyubiquitinated proteins, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and protein quality control.[1][4] Cancer cells, with their high proliferation rates and metabolic activity, are particularly dependent on a functional UPS to manage the increased load of misfolded and damaged proteins.[5] Inhibition of the proteasome leads to an accumulation of these proteins, causing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[1][5] While initially a pro-survival mechanism, sustained UPR activation ultimately triggers apoptosis, making the proteasome an attractive target for cancer therapy.[5][6]
This compound represents a new class of proteasome inhibitors that specifically targets the deubiquitinase activity of Rpn11, a component of the 19S regulatory particle of the proteasome.[1][2] This is in contrast to established drugs like bortezomib, which inhibit the proteolytic activity of the 20S core particle.[1] This distinct mechanism of action suggests that this compound could be effective in cancers that have developed resistance to 20S proteasome inhibitors.[1][2]
Mechanism of Action of this compound
This compound functions by chelating the zinc ion within the active site of Rpn11, thereby inhibiting its isopeptidase activity.[5] Rpn11 is responsible for removing the polyubiquitin chain from substrate proteins just before their degradation by the 20S proteasome.[1] By inhibiting Rpn11, this compound causes the accumulation of polyubiquitinated proteins, which disrupts proteasome function and leads to proteotoxic stress.[1][5]
The accumulation of ubiquitinated proteins triggers a cellular stress response, including the formation of aggresomes, which are cellular inclusions where misfolded proteins aggregate.[1][7] More importantly, the disruption of protein homeostasis leads to ER stress and the activation of the UPR.[1][7]
Signaling Pathway: The Unfolded Protein Response (UPR)
The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[8][9] this compound-induced proteotoxic stress leads to the activation of these sensors.
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including CHOP (CCAAT/enhancer-binding protein homologous protein).[1][6][10]
-
IRE1α Pathway: Activated IRE1α possesses endoribonuclease activity that splices the mRNA of X-box binding protein 1 (XBP1).[9] The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[1]
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[8][10]
Sustained activation of the UPR, particularly the PERK-ATF4-CHOP axis, ultimately shifts the cellular response from adaptation to apoptosis, leading to cancer cell death.[1][6]
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) | Notes | Reference |
| HCT116 | Colon Cancer | ~2.0 (10% FBS) | Growth inhibition of 50% | [1] |
| HCT116 | Colon Cancer | 0.6 (2.5% FBS) | Increased potency in low serum | [1] |
| K562 | Leukemia | 1.0 | - | [11] |
| SR | Leukemia | 0.67 | - | [11] |
| NCI-H460 | Non-small Cell Lung Cancer | 0.7 | - | [11] |
| MCF7 | Breast Cancer | 1.0 | - | [11] |
| RPE1 (WT) | Retinal Pigment Epithelial | - | Same GI50 as bortezomib-resistant RPE1 | [1] |
| RPE1 (Bortezomib-resistant) | Retinal Pigment Epithelial | - | Not resistant to this compound | [1] |
| NCI-60 Panel | Various | Median GI50 = 3.3 | Screened against 60 cancer cell lines | [11] |
Table 2: Selectivity of this compound for Rpn11
| Enzyme | IC50 (μM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | - | - | [11] |
| Csn5 | 30 | 80-fold | [11] |
| AMSH | 4.5 | 10-fold | [11] |
| BRCC36 | 2.3 | 6-fold | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow Diagram:
Methodology:
-
Seed HCT116 cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells and calculate the GI50 values using a dose-response curve fitting software.
Western Blot Analysis for UPR Markers and Apoptosis
This technique is used to detect specific proteins in a cell lysate, providing evidence for the activation of the UPR and apoptosis pathways.
Methodology:
-
Plate HCT116 cells and treat with this compound (e.g., 2 µM and 10 µM), Bortezomib (1 µM as a positive control), or DMSO for 6 to 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-PERK
-
XBP1s
-
CHOP
-
PARP1
-
Cleaved Caspase-3
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ubiquitination Site Profiling
This proteomic approach identifies and quantifies changes in the ubiquitination of thousands of proteins in response to this compound treatment.
Methodology:
-
Culture 293T cells using SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media containing either light (Arg0, Lys0) or heavy (Arg10, Lys8) isotopes of arginine and lysine.
-
Treat the "heavy" labeled cells with 10 µM this compound and the "light" labeled cells with DMSO for a specified time.
-
Combine equal amounts of protein from both cell populations.
-
Digest the combined protein lysate with trypsin.
-
Enrich for ubiquitin-remnant (GlyGly-Lys) containing peptides using a specific antibody.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of ubiquitinated peptides by comparing the intensities of the heavy and light isotope-labeled peptide pairs.
Conclusion and Future Directions
This compound's unique mechanism of targeting Rpn11 presents a promising new avenue for cancer therapy, particularly for tumors resistant to conventional proteasome inhibitors. By inducing proteotoxic stress and activating the terminal UPR, this compound effectively triggers apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other Rpn11 inhibitors.
Future research should focus on:
-
Identifying predictive biomarkers for this compound sensitivity.
-
Investigating the efficacy of this compound in combination with other anti-cancer agents.
-
Elucidating the full spectrum of polyubiquitinated substrates that accumulate upon this compound treatment to better understand its downstream effects.
-
Conducting in vivo studies to evaluate the safety and efficacy of this compound in preclinical cancer models.
By addressing these questions, the scientific community can move closer to translating the promise of Rpn11 inhibition into effective clinical treatments for cancer patients.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. mdpi.com [mdpi.com]
- 5. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]
- 6. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of ER Stress and the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Contribution of the Unfolded Protein Response (UPR) to the Pathogenesis of Proteasome-Associated Autoinflammatory Syndromes (PRAAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Selectivity of Capzimin for Rpn11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of the proteasome isopeptidase Rpn11 by Capzimin. It details the quantitative measures of this selectivity, the underlying molecular mechanisms, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and protein homeostasis.
Introduction: The Ubiquitin-Proteasome System and the Emergence of Rpn11 as a Therapeutic Target
The 26S proteasome is a critical cellular machine responsible for maintaining protein homeostasis by degrading polyubiquitinated proteins. It plays a vital role in numerous cellular processes, including cell cycle regulation, signal transduction, and quality control of proteins. The proteasome consists of a 20S core particle (CP), which houses the proteolytic active sites, and a 19S regulatory particle (RP), which recognizes, deubiquitinates, and unfolds substrates for degradation.
Clinical oncology has successfully exploited the proteasome's importance in cancer cell survival with drugs like bortezomib and carfilzomib, which target the 20S CP. However, the development of resistance to these inhibitors necessitates the exploration of alternative therapeutic strategies. One promising approach is to target other essential components of the proteasome, such as the deubiquitinase (DUB) Rpn11 (also known as POH1 or PSMD14).
Rpn11 is a metalloprotease located in the lid of the 19S RP. Its primary function is to remove the polyubiquitin chain from a substrate just before its translocation into the 20S CP for degradation. This deubiquitination step is essential for proteasome processivity. Rpn11 belongs to the JAMM (Jab1/MPN domain-associated metalloisopeptidase) family, which utilizes a catalytic Zn²⁺ ion for isopeptidase bond hydrolysis. The critical role of Rpn11 in proteasomal degradation makes it an attractive target for cancer therapy, offering a mechanism of action distinct from 20S CP inhibitors.
This compound, a derivative of quinoline-8-thiol (8TQ), has been identified as a potent and moderately specific inhibitor of Rpn11. This guide delves into the specifics of this compound's selectivity for Rpn11, providing the quantitative data, mechanistic insights, and experimental frameworks that underpin our current understanding.
Quantitative Data on this compound's Potency and Selectivity
The inhibitory activity of this compound has been quantified both in biochemical assays against purified enzymes and in cell-based assays to determine its effect on cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound (IC₅₀)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against Rpn11 and other related JAMM deubiquitinases. The data highlights this compound's preferential inhibition of Rpn11.
| Enzyme | Target | IC₅₀ (μM) | Selectivity Fold (vs. Rpn11) | Reference |
| This compound | Rpn11 | 0.34 | 1x | |
| Csn5 | 30 | ~88x | ||
| AMSH | 4.5 | ~13x | ||
| BRCC36 | 2.3 | ~7x |
Data shows this compound is approximately 88-fold more selective for Rpn11 over Csn5, 13-fold over AMSH, and 7-fold over BRCC36.
Table 2: Cellular Activity of this compound (GI₅₀)
This table presents the half-maximal growth inhibition (GI₅₀) concentrations of this compound in various human cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 | |
| K562 | Leukemia | 1.0 | |
| SR | Leukemia | 0.67 | |
| NCI-H460 | Non-small Cell Lung Cancer | 0.7 | |
| MCF7 | Breast Cancer | 1.0 | |
| HeLa | Cervical Cancer | 0.6 | |
| 293T | Human Embryonic Kidney | 2.1 | |
| A549 | Lung Carcinoma | 3.8 |
The median GI₅₀ across the NCI-60 cancer cell line panel is 3.3 μM.
Mechanism of Action and Structural Basis for Selectivity
This compound's selectivity for Rpn11 is a result of its specific mode of interaction with the enzyme's active site.
Zinc Chelation and Mode of Inhibition
This compound, derived from the metal-binding pharmacophore quinoline-8-thiol (8TQ), functions by directly targeting the catalytic Zn²⁺ ion in the Rpn11 active site. The 8TQ fragment of this compound interacts with the Zn²⁺ in a bidentate manner, effectively inhibiting the enzyme's deubiquitinase activity.
Interestingly, the kinetic mechanism of inhibition differs between Rpn11 and other JAMM proteases. This compound acts as an uncompetitive inhibitor of the 26S proteasome and Rpn11, meaning it binds to the enzyme-substrate complex. In contrast, it behaves as a competitive inhibitor towards AMSH and BRCC36, binding to the free enzyme. This distinction may enhance this compound's specificity within the cellular environment, where high local substrate concentrations are expected around AMSH and BRCC36.
Structural Insights from Computational Modeling
In the absence of a co-crystal structure, molecular docking and dynamics simulations have provided valuable insights into the structural basis of this compound's selectivity. These studies propose that in addition to chelating the active site zinc, this compound's distinct chemical structure allows for specific interactions with residues in the distal ubiquitin binding site of Rpn11.
Key interactions identified include:
-
Hydrogen Bonding: A stable hydrogen bond forms between the amide moiety of this compound and the side chain of Thr129 in Rpn11.
-
Hydrophobic Interactions: The azole moiety of this compound engages in hydrophobic interactions with residues such as Leu56, Pro89, and Phe133 .
These multiple points of contact are believed to stabilize the binding of this compound specifically to Rpn11, contributing to its higher potency and selectivity over other JAMM family members.
Caption: Logical diagram of this compound's interactions within the Rpn11 active site.
Cellular Consequences of Rpn11 Inhibition by this compound
Inhibition of Rpn11 by this compound leads to cellular effects characteristic of proteasome inhibition. These include:
-
Stabilization of Proteasome Substrates: this compound treatment causes the accumulation of high-molecular-weight ubiquitin conjugates and specific proteasome substrates like p53 and Hif1α.
-
Induction of the Unfolded Protein Response (UPR): Perturbation of proteostasis by this compound triggers a UPR, evidenced by the accumulation of markers such as phosphorylated PERK and spliced XBP1s.
-
Aggresome Formation: Like other proteasome inhibitors, this compound induces the formation of aggresomes, which are cellular aggregates of misfolded, polyubiquitinated proteins.
-
Apoptosis Induction: By blocking cell growth and inducing proteotoxic stress, this compound ultimately triggers apoptosis in cancer cells, confirmed by the cleavage of caspase 3 and PARP.
Notably, this compound retains its efficacy in bortezomib-resistant cells, highlighting its potential to overcome existing drug resistance mechanisms by targeting a different component of the proteasome.
Caption: Signaling pathway initiated by this compound-mediated inhibition of Rpn11.
Key Experimental Protocols
The characterization of this compound's selectivity and mechanism of action relies on several key experimental methodologies.
Rpn11 Deubiquitinase Activity Assay (Fluorescence Polarization)
This biochemical assay is used to measure the deubiquitinating activity of Rpn11 in vitro and to determine the IC₅₀ of inhibitors.
-
Principle: A model substrate consisting of four tandem ubiquitins (Ub₄) linked to a peptide labeled with a fluorophore (e.g., Oregon Green) is used. When the proteasome (or purified Rpn11) cleaves the substrate, the small fluorescent peptide is released, causing a decrease in fluorescence polarization.
-
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 50 µM ATP, 1 mM DTT, and 0.01% NP-40.
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells of a microplate.
-
Enzyme Addition: Add purified human 26S proteasome or Rpn11•Rpn8 heterodimer to the wells.
-
Substrate Addition: Initiate the reaction by adding the Ub₄-peptide-fluorophore substrate.
-
Measurement: Monitor the change in fluorescence polarization over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against inhibitor concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for the Rpn11 deubiquitinase activity assay.
Cell-Based UbG76V-GFP Reporter Assay
This assay assesses the activity of the ubiquitin-proteasome system within living cells.
-
Principle: Cells are engineered to stably express a reporter protein, UbG76V-GFP, which is a substrate that is rapidly targeted for proteasomal degradation. Inhibition of the proteasome (at either the 20S or 19S level) prevents the degradation of this reporter, leading to a measurable accumulation of GFP fluorescence.
-
Protocol Outline:
-
Cell Culture: Plate HeLa or other suitable cells stably expressing UbG76V-GFP.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., MG132), and a vehicle control (e.g., DMSO) for a defined period (e.g., 4-6 hours).
-
Imaging/Analysis:
-
Microscopy: Visualize GFP accumulation using fluorescence microscopy.
-
Flow Cytometry: Quantify the percentage of GFP-positive cells or the mean fluorescence intensity.
-
-
Cycloheximide Chase (Optional): To measure the degradation rate, pre-treat cells with cycloheximide (to block new protein synthesis) before adding the inhibitor. Monitor the decrease in GFP signal over time to determine the substrate's half-life.
-
Western Blotting
This technique is used to detect the accumulation of specific endogenous proteasome substrates or markers of cellular stress responses.
-
Protocol Outline:
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound or other inhibitors for a specified time (e.g., 6-24 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., ubiquitin, p53, Hif1α, PARP, caspase-3, PERK, XBP1s) and a loading control (e.g., GAPDH).
-
Detection: Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Conclusion
This compound represents a significant advancement in the development of non-20S proteasome inhibitors. Its selectivity for Rpn11 is achieved through a combination of zinc chelation in the active site and specific interactions with surrounding residues, a mechanism distinct from its effects on other JAMM proteases. This moderate but significant selectivity, coupled with its efficacy in bortezomib-resistant cell lines, establishes this compound as a valuable chemical probe for studying the ubiquitin-proteasome system and as a promising lead scaffold for the development of a new class of anticancer therapeutics. The experimental protocols detailed herein provide a robust framework for further investigation into Rpn11 inhibitors and their therapeutic potential.
Preliminary Studies on the Therapeutic Potential of Capzimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a novel, potent, and specific inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (also known as PSMD14), a critical component of the ubiquitin-proteasome system (UPS).[1][2] The UPS plays a central role in maintaining protein homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2] Unlike clinically approved proteasome inhibitors such as bortezomib and carfilzomib, which target the proteolytic activity of the 20S core particle, this compound offers an alternative mechanism of action by targeting the deubiquitinase activity of the 19S regulatory particle.[1][2] This unique mechanism suggests that this compound may be effective in cancers that have developed resistance to 20S proteasome inhibitors.[1] This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.
Mechanism of Action
This compound functions as a first-in-class inhibitor of Rpn11, a metalloprotease responsible for removing polyubiquitin chains from proteins targeted for degradation by the proteasome.[1] By inhibiting Rpn11, this compound leads to the accumulation of polyubiquitinated proteins, which in turn triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis in cancer cells.[1][3]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Quantitative Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values of this compound in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 (10% FBS), 0.6 (2.5% FBS) | [3] |
| RPE1 (WT) | Retinal Pigment Epithelial | Not specified, but similar to bortezomib-resistant RPE1 cells | [3] |
| RPE1 (Bortezomib-resistant) | Retinal Pigment Epithelial | Not specified, but sensitive to this compound | [3] |
| SR | Leukemia | 0.67 | [2] |
| K-562 | Leukemia | 1.0 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 | [2] |
| MCF7 | Breast Cancer | 1.0 | [2] |
| A549 | Lung Carcinoma | 3.8 | [2] |
| 293T | Embryonic Kidney | Not specified, used for mechanistic studies | [3] |
| HeLa | Cervical Cancer | Not specified, used for mechanistic studies | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted in the preliminary studies of this compound.
In Vitro Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibitory effect of this compound on the deubiquitinase activity of Rpn11.
-
Principle: The assay utilizes a fluorescently labeled ubiquitin substrate. Cleavage of the substrate by Rpn11 results in a decrease in fluorescence polarization.
-
Materials:
-
Human 26S proteasome (Enzo Life Sciences)
-
Ub4-peptide-Oregon Green (OG) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 50 µM ATP, 1 mM DTT, 0.01% NP-40
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the this compound dilution (or DMSO for control).
-
Add 5 µL of diluted human 26S proteasome to each well.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding 5 µL of the Ub4-peptide-OG substrate.
-
Immediately measure fluorescence polarization at 30°C with excitation at 480 nm and emission at 520 nm.
-
Monitor the change in fluorescence polarization over time.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the DMSO control and calculate the GI50 values.[3]
-
Western Blot Analysis
This technique is used to detect the accumulation of specific proteins following this compound treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
HCT116 cells
-
This compound, Bortezomib (BTZ), Tunicamycin (Tuni)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ubiquitin, anti-p53, anti-Hif1α, anti-phospho-PERK, anti-BiP, anti-XBP1s, anti-CHOP, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HCT116 cells with this compound (e.g., 2 µM and 10 µM), BTZ (1 µM), or Tuni (2 µg/ml) for the desired time (e.g., 6 hours for UPS substrates, 24 hours for apoptosis markers).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Study (General Protocol)
Disclaimer: To date, a specific, detailed in vivo xenograft study protocol for this compound has not been published in the peer-reviewed literature. The following is a general protocol for a subcutaneous xenograft model that can be adapted for preliminary in vivo efficacy studies of this compound, based on standard practices.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then evaluated.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture the selected cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free media), with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). The parent compound of this compound, 8TQ, has been shown to be orally bioavailable and tolerated in mice, suggesting oral administration of this compound could be a viable option.[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring Animal Well-being: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
Preliminary studies on this compound reveal its significant potential as a novel anti-cancer agent with a distinct mechanism of action from existing proteasome inhibitors. Its ability to inhibit Rpn11, leading to the accumulation of polyubiquitinated proteins and subsequent induction of the UPR and apoptosis, offers a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies. The in vitro data on its potent anti-proliferative activity across a range of cancer cell lines warrants further investigation, including comprehensive in vivo efficacy and toxicity studies, to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promising therapeutic applications of this compound.
References
Methodological & Application
Application Notes and Protocols for Capzimin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, in cell culture experiments. The following protocols and data have been compiled to facilitate research into the ubiquitin-proteasome system and the development of novel therapeutics.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deubiquitinase activity of Rpn11 (also known as POH1 or PSMD14), a critical subunit of the 19S regulatory particle of the proteasome.[1][2][3][4] The primary mechanism involves the chelation of the essential Zn2+ ion within the active site of Rpn11.[2] This inhibition prevents the removal of polyubiquitin chains from proteins targeted for degradation. The accumulation of these polyubiquitinated proteins leads to proteotoxic stress, activation of the Unfolded Protein Response (UPR), and ultimately, the induction of apoptosis.[3][4][5] Notably, this compound has demonstrated efficacy in cancer cell lines that are resistant to 20S proteasome inhibitors like bortezomib.[3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound across various cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Incubation Time (hours) | Assay |
| HCT116 | Colon Carcinoma | ~2.0 (10% FBS), 0.6 (2.5% FBS) | 72 | CellTiter-Glo |
| K562 | Chronic Myelogenous Leukemia | 1.0 | Not Specified | NCI-60 Screen |
| SR | Leukemia | 0.67 | Not Specified | NCI-60 Screen |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 | Not Specified | NCI-60 Screen |
| MCF7 | Breast Cancer | 1.0 | Not Specified | NCI-60 Screen |
| Median | NCI-60 Panel | 3.3 | Not Specified | NCI-60 Screen |
Data sourced from multiple studies.[1][3][6]
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
| Assay Type | Target/Cell Line | IC₅₀ (µM) |
| Rpn11 Inhibition (in vitro) | Rpn11 | Not explicitly stated, but potent |
| Csn5 Inhibition (in vitro) | Csn5 | 30 |
| AMSH Inhibition (in vitro) | AMSH | 4.5 |
| BRCC36 Inhibition (in vitro) | BRCC36 | 2.3 |
| Antiproliferative Activity | A549 | 3.8 |
| UbG76V-GFP Stabilization | Cellular Assay | 0.6 |
Data reflects selectivity and cellular potency.[1][3][7][8]
Experimental Protocols
Protocol 1: Cell Viability/Growth Inhibition Assay (Luminescent)
This protocol is for determining the GI₅₀ of this compound using a luminescent-based assay that measures ATP levels as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium (with 10% or reduced 2.5% FBS)
-
Sterile 96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[3][4][6]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the DMSO control and plot the results against the log of the this compound concentration. Use a non-linear regression model to calculate the GI₅₀ value.
Protocol 2: Western Blot Analysis for Apoptosis and Proteasome Inhibition
This protocol details the detection of apoptosis markers and the accumulation of ubiquitinated proteins following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HCT116, 22RV1, PC3)
-
Complete cell culture medium
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved Caspase-3, anti-ubiquitin, anti-p53, anti-Hif1α, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 2 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 6, 24, or 48 hours).[1][3][4][7]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Expected Results:
-
Apoptosis: Increased levels of cleaved PARP and cleaved Caspase-3 in this compound-treated cells compared to the control.[3]
-
Proteasome Inhibition: Accumulation of high molecular weight ubiquitin conjugates (a smear) and stabilization of known proteasome substrates like p53 and Hif1α.[3][4][7]
Protocol 3: Ub-YFP Reporter Assay for Proteasome Inhibition
This protocol uses a cell line stably expressing a ubiquitin-yellow fluorescent protein (Ub-YFP) fusion reporter to monitor proteasome activity in real-time.
Materials:
-
MelJuSo-Ub-YFP cell line (or another suitable reporter line)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed MelJuSo-Ub-YFP cells in a suitable plate for imaging or fluorescence reading.
-
Compound Treatment: Treat the cells with this compound at various concentrations. Include a positive control (e.g., a known proteasome inhibitor like MG132 or Bortezomib) and a negative control (DMSO).
-
Live-Cell Imaging/Reading:
-
Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).
-
Acquire images or fluorescence readings at regular intervals (e.g., every hour) for a specified duration (e.g., 24 hours).
-
-
Data Analysis: Quantify the YFP fluorescence intensity in the cells over time. An increase in YFP signal indicates the accumulation of the reporter protein due to proteasome inhibition.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[8] For a 10 mM stock solution, dissolve the appropriate mass in DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C.
These protocols and data provide a solid foundation for incorporating this compound into your research. As with any experimental work, optimization of concentrations and incubation times for your specific cell line and experimental conditions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]
Determining the optimal concentration of Capzimin for in vitro assays.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a key component of the 19S regulatory particle of the proteasome.[1][2] Its mechanism of action involves the chelation of a zinc ion in the active site of Rpn11, leading to the accumulation of polyubiquitinated proteins. This disruption of proteostasis triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis, particularly in cancer cells.[3][4] These characteristics make this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent.
Determining the optimal concentration of this compound is critical for the success of in vitro assays. This document provides a comprehensive guide, including detailed protocols and data presentation strategies, to enable researchers to effectively determine the appropriate concentration of this compound for their specific experimental needs.
Mechanism of Action: The Ubiquitin-Proteasome Pathway and this compound Inhibition
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation. Proteins targeted for degradation are tagged with a polyubiquitin chain. The proteasome, a large protein complex, recognizes and degrades these tagged proteins. Rpn11, a deubiquitinase (DUB) located in the lid of the 19S regulatory particle, removes the ubiquitin chain before the substrate protein is unfolded and degraded by the 20S catalytic core.
This compound specifically inhibits the deubiquitinating activity of Rpn11. This inhibition prevents the removal of the polyubiquitin chain, leading to the accumulation of ubiquitinated substrates and ultimately causing cell cycle arrest and apoptosis.
Determining Optimal this compound Concentration: A Step-by-Step Workflow
The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. A systematic approach is recommended to determine the most effective concentration for your in vitro studies.
Experimental Protocols
Protocol 1: Initial Dose-Response Using a Cell Viability Assay
This initial step aims to determine the concentration of this compound that inhibits cell growth by 50% (GI50). This value serves as a benchmark for selecting concentrations for subsequent, more targeted assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time, typically 48 to 72 hours.
-
Viability Measurement: After incubation, bring the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the percentage of cell viability against the log of the this compound concentration. Calculate the GI50 value using a non-linear regression curve fit.
Data Presentation:
| Cell Line | Treatment Duration (hours) | GI50 (µM) |
| HCT116 | 72 | ~2.0[1] |
| K562 (Leukemia) | 72 | 1.0[5] |
| SR (Leukemia) | 72 | 0.67[5] |
| NCI-H460 (Lung Cancer) | 72 | 0.7[5] |
| MCF7 (Breast Cancer) | 72 | 1.0[5] |
Protocol 2: Assessing Target Engagement via Western Blot
This protocol confirms that this compound is inhibiting its target, Rpn11, by observing the accumulation of polyubiquitinated proteins and specific proteasome substrates like p53 and Hif1α.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Hif1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., GI50/2, GI50, GI50*2) for a shorter duration, typically 4 to 6 hours.[1][6] Include a DMSO control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
Expected Results: A dose-dependent increase in high molecular weight ubiquitin smears and in the levels of p53 and Hif1α should be observed in this compound-treated cells compared to the DMSO control.
Data Presentation:
| Concentration (µM) | Treatment Duration (hours) | Ubiquitin Smear Intensity (Fold Change) | p53 Level (Fold Change) | Hif1α Level (Fold Change) |
| 0 (DMSO) | 6 | 1.0 | 1.0 | 1.0 |
| 2 | 6 | >1.0 | >1.0 | >1.0 |
| 10 | 6 | >>1.0 | >>1.0 | >>1.0 |
Note: Fold changes are relative to the DMSO control and should be quantified using densitometry.
Protocol 3: Evaluating Functional Outcomes with an Apoptosis Assay
This protocol assesses the downstream functional consequence of this compound treatment by measuring apoptosis.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations for a longer duration, typically 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer provided with the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Expected Results: A dose-dependent increase in the percentage of apoptotic cells should be observed with this compound treatment.
Data Presentation:
| Concentration (µM) | Treatment Duration (hours) | Early Apoptosis (%) | Late Apoptosis (%) |
| 0 (DMSO) | 24 | Baseline | Baseline |
| GI50/2 | 24 | Increased | Increased |
| GI50 | 24 | Further Increased | Further Increased |
| GI50*2 | 24 | Significant Increase | Significant Increase |
Conclusion
By following this structured workflow, researchers can confidently determine the optimal concentration of this compound for their specific in vitro assays. The initial dose-response assay provides a critical GI50 value, which is then used to inform the concentrations for target engagement and functional outcome assays. This multi-faceted approach ensures that the selected this compound concentration is not only effective at inhibiting its target but also elicits the desired biological response in the chosen experimental system. The provided protocols and data presentation formats offer a clear framework for generating robust and reproducible results.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of Polyubiquitinated Proteins by Western Blot Following Capzimin Treatment
Introduction
The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, controlling essential processes such as cell cycle progression, signal transduction, and protein quality control.[1] A key component of this system is the 26S proteasome, which recognizes, deubiquitinates, unfolds, and degrades proteins tagged with a polyubiquitin chain.[1]
Capzimin is a potent and specific inhibitor of Rpn11 (also known as POH1 or PSMD14), a deubiquitinase (DUB) located in the lid of the 19S regulatory particle of the proteasome.[2][3][4] Rpn11's critical function is to cleave the polyubiquitin chain from the substrate immediately before its translocation into the 20S catalytic core for degradation. By inhibiting Rpn11, this compound treatment prevents the removal of these ubiquitin chains, leading to the accumulation and stabilization of polyubiquitinated proteins within the cell.[1][5] This makes this compound a valuable tool for studying the dynamics of protein ubiquitination and the cellular response to proteasome inhibition.
This document provides detailed protocols for the analysis of global polyubiquitinated proteins by western blot in cells treated with this compound.
Experimental Data
The following tables represent typical quantitative data obtained from western blot analysis of HCT116 cells treated with this compound. The polyubiquitin signal is quantified as the total chemiluminescent signal of the high molecular weight smear (typically >100 kDa) and normalized to a loading control (e.g., GAPDH).
Table 1: Dose-Response Effect of this compound on Global Polyubiquitination
| This compound Conc. (µM) | Treatment Time (hours) | Normalized Polyubiquitin Signal (Fold Change vs. DMSO) |
| 0 (DMSO) | 6 | 1.0 |
| 1 | 6 | 2.5 |
| 2 | 6 | 4.8 |
| 5 | 6 | 8.2 |
| 10 | 6 | 8.5 |
| 1 (MG132 Control) | 6 | 9.1 |
Table 2: Time-Course of this compound-Induced Polyubiquitination
| This compound Conc. (µM) | Treatment Time (hours) | Normalized Polyubiquitin Signal (Fold Change vs. t=0) |
| 5 | 0 | 1.0 |
| 5 | 2 | 3.1 |
| 5 | 4 | 6.7 |
| 5 | 6 | 8.3 |
| 5 | 8 | 8.1 |
Visualized Pathways and Workflows
Caption: this compound inhibits the Rpn11 deubiquitinase, leading to the accumulation of polyubiquitinated proteins.
Caption: Experimental workflow for Western blot analysis of polyubiquitinated proteins.
Detailed Experimental Protocols
Protocol 1: Direct Western Blot for Global Polyubiquitination
This protocol is suitable for observing robust changes in the total pool of polyubiquitinated proteins.
A. Materials
-
Cell Line (e.g., HCT116, MCF7, K562)[6]
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (Stock in DMSO)
-
MG132 (Positive Control, Stock in DMSO)
-
DMSO (Vehicle Control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Deubiquitinase (DUB) Inhibitors: N-Ethylmaleimide (NEM), Iodoacetamide (IAA)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
4-15% Tris-Glycine Gradient Gels
-
PVDF Membrane
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-Ubiquitin (Clone P4D1 or similar)
-
Loading Control Antibody: Anti-GAPDH or Anti-β-Actin
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
B. Cell Culture and Treatment
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare fresh dilutions of this compound and MG132 in complete culture medium. Include a vehicle-only control (DMSO). A typical final concentration for this compound is 2-10 µM and for MG132 is 1-10 µM.[1]
-
Aspirate the old medium and add the drug-containing medium to the cells.
-
Incubate for the desired time (e.g., 4-8 hours).[2]
C. Protein Extraction
-
Immediately after incubation, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Prepare fresh, complete lysis buffer on ice: To the RIPA buffer, add Protease Inhibitor Cocktail, 10 mM NEM, and 10 mM IAA. DUB inhibitors are critical for preserving polyubiquitin chains.[7]
-
Add 100-150 µL of complete lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
D. Western Blotting
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-40 µg of protein per sample. Boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 4-15% gradient gel. Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ubiquitin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and acquire the image using a chemiluminescence imager. The result should be a high molecular weight smear for ubiquitinated proteins.
-
(Optional) Strip the membrane and re-probe for a loading control like GAPDH.
Protocol 2: Enrichment of Polyubiquitinated Proteins using TUBEs
This protocol enhances the detection of ubiquitinated proteins, which is useful if the signal from direct western blotting is weak or if specific ubiquitinated substrates are being investigated.
A. Additional Materials
-
Tandem Ubiquitin Binding Entity (TUBE) Agarose Beads (e.g., TUBE2)[2]
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
B. Procedure
-
Perform cell culture, treatment, and protein extraction as described in Protocol 1 (Steps B1-C6).
-
Set aside a small aliquot (20-30 µg) of the total lysate from each sample to serve as the "Input" control for western blotting.
-
Normalize the remaining lysate from all samples to the same volume and concentration (typically 500 µg to 1 mg of total protein).
-
Add TUBE agarose beads to each lysate sample (follow manufacturer's recommendation for bead volume).
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Gently pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by adding 30-50 µL of 1x Laemmli sample buffer directly to the beads and boiling at 95-100°C for 10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto the gel.
-
Proceed with Western Blotting as described in Protocol 1 (Step D4 onwards), running the "Input" samples alongside the enriched "Elution" samples. This will demonstrate the efficiency of the enrichment.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Degradation Pathways Using Capzimin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent, specific, and reversible inhibitor of the proteasome isopeptidase Rpn11, a critical deubiquitinase (DUB) located in the lid of the 19S regulatory particle of the 26S proteasome.[1][2][3] Unlike proteasome inhibitors such as bortezomib that target the 20S catalytic core, this compound's unique mechanism of action allows for the study of protein degradation pathways by specifically blocking the deubiquitination step essential for substrate processing and degradation.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the ubiquitin-proteasome system (UPS) and its role in cellular homeostasis and disease.
Mechanism of Action
This compound targets the zinc metalloisopeptidase activity of Rpn11.[1][5] By inhibiting Rpn11, this compound prevents the removal of the polyubiquitin chain from substrate proteins as they enter the proteasome. This leads to the accumulation of polyubiquitinated proteins and the stabilization of proteasome substrates that are normally targeted for degradation.[1][2] This specific mode of action makes this compound a valuable tool to dissect the intricacies of the UPS.
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome System.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (μM) | Selectivity vs. Rpn11 |
| Rpn11 | 0.34 | - |
| AMSH | 4.5 | ~13-fold |
| BRCC36 | 2.3 | ~7-fold |
| CSN5 | 30 | ~88-fold |
Data compiled from multiple sources.[6][7][8]
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| HCT116 | Colon Cancer | ~2.0 |
| K562 | Leukemia | 1.0 |
| SR | Leukemia | 0.67 |
| NCI-H460 | Non-small cell lung | 0.7 |
| MCF7 | Breast Cancer | 1.0 |
| 22RV1 | Prostate Cancer | ~5.0 (at 48h) |
| PC3 | Prostate Cancer | ~5.0 (at 48h) |
GI50 (50% growth inhibition) values are approximate and can vary based on experimental conditions.[1][6][8]
Experimental Protocols
Western Blot Analysis of Polyubiquitinated Proteins and Proteasome Substrates
This protocol is designed to detect the accumulation of polyubiquitinated proteins and specific proteasome substrates following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Hif1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 2-10 μM) or vehicle (DMSO) for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: Western Blotting Workflow for this compound-treated cells.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the stability of a specific protein by inhibiting new protein synthesis and observing its degradation over time.
Materials:
-
This compound
-
Cycloheximide (CHX)
-
Western blotting reagents (as listed above)
Procedure:
-
Pre-treatment: Treat cells with this compound or vehicle for a predetermined time to allow for drug uptake.
-
CHX Addition: Add CHX (e.g., 100 µg/mL) to the culture medium to block protein synthesis. This is time point zero.
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Western Blot Analysis: Analyze the protein levels of the target protein at each time point by western blotting as described in Protocol 1. The rate of disappearance of the protein band indicates its degradation rate.
Immunoprecipitation (IP) of Ubiquitinated Proteins
This protocol allows for the enrichment of ubiquitinated proteins to study the effect of this compound on specific ubiquitinated substrates.
Materials:
-
This compound
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the protein of interest or ubiquitin (e.g., TUBE2 agarose beads for polyubiquitin chains)[1]
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them as described previously.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody or TUBE beads overnight at 4°C.
-
Add protein A/G beads (if using a primary antibody) and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by western blotting for the protein of interest and ubiquitin.
Proteomic Analysis of the Ubiquitinome
This advanced protocol utilizes mass spectrometry to identify and quantify changes in the ubiquitinated proteome upon this compound treatment. A common method involves the enrichment of ubiquitin remnant (K-ε-GlyGly) peptides.[1]
Materials:
-
This compound
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Trypsin
-
PTMScan® Ubiquitin Remnant Motif (K-ε-GlyGly) Kit or similar
-
LC-MS/MS instrumentation and software
Procedure:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle, and lyse under denaturing conditions with DUB inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
K-ε-GlyGly Peptide Enrichment: Use the antibody-based kit to specifically enrich for peptides containing the di-glycine remnant of ubiquitin.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the ubiquitinated peptides and determine which proteins and sites show altered ubiquitination in response to this compound.
Caption: Proteomics Workflow for Ubiquitinome Analysis.
Conclusion
This compound provides a unique and powerful tool for researchers studying the ubiquitin-proteasome system. Its specific inhibition of Rpn11 allows for the detailed investigation of protein deubiquitination and degradation pathways. The protocols outlined in this document provide a starting point for utilizing this compound to uncover novel insights into cellular protein quality control, signaling pathways, and the development of new therapeutic strategies.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]
- 8. glpbio.com [glpbio.com]
Capzimin: A Potent and Selective Tool for Investigating Rpn11 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a first-in-class, potent, and selective small-molecule inhibitor of the proteasome subunit Rpn11, a deubiquitinase (DUB) essential for proteasomal degradation of polyubiquitinated proteins.[1][2][3] By specifically targeting the Zn2+ catalytic site within the JAMM domain of Rpn11, this compound offers a unique mechanism of action distinct from 20S proteasome inhibitors like bortezomib.[1][4] This selectivity allows for the precise investigation of Rpn11's role in cellular processes and presents a promising alternative therapeutic strategy, particularly in cancers resistant to conventional proteasome inhibitors.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying Rpn11 function.
Mechanism of Action
This compound functions by chelating the catalytic Zn2+ ion in the active site of Rpn11.[1][4] This action inhibits the deubiquitinase activity of Rpn11, preventing the removal of polyubiquitin chains from proteasome substrates. Consequently, the proteasome stalls, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] Computational modeling and experimental data suggest that this compound acts as an uncompetitive inhibitor, binding to the Rpn11-substrate complex.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitin-proteasome pathway and a general experimental workflow for investigating the effects of this compound.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
A Researcher's Guide to a Cycloheximide Chase Assay with Capzimin
Application Notes and Protocols for Investigating Protein Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cycloheximide chase assay is a fundamental technique used to determine the half-life of a protein within a cell. By inhibiting protein synthesis with cycloheximide, researchers can monitor the degradation of a specific protein over time. This protocol provides a detailed guide for performing a cycloheximide chase assay in conjunction with Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11.[1] this compound's mechanism of action, which leads to the accumulation of polyubiquitinated proteins, makes it a valuable tool for studying the ubiquitin-proteasome system and its role in protein degradation.[1]
This compound has been shown to stabilize proteasome substrates, trigger an unfolded protein response (UPR), and inhibit the proliferation of cancer cells.[1] A cycloheximide chase assay revealed that this compound stabilized the reporter protein UbG76V-GFP with an IC50 value of 0.6 μM.[1] Furthermore, treatment with this compound leads to the accumulation of well-characterized proteasome substrates such as p53 and Hif1α.[1]
This guide will provide detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the successful implementation of this assay in your research.
Data Presentation
The following tables summarize the expected quantitative outcomes from a cycloheximide chase assay performed with this compound.
Table 1: Effect of this compound on the Half-Life of a Model Proteasome Substrate
| Treatment | Protein | Half-life (t½) | Fold Change in Half-life |
| Vehicle (DMSO) | UbG76V-GFP | ~15 min | 1 |
| This compound (0.6 µM) | UbG76V-GFP | Significantly Increased | >10 |
Note: The IC50 for the stabilization of UbG76V-GFP by this compound in a cycloheximide chase assay was determined to be 0.6 μM.[1] The half-life data presented here is illustrative of the expected outcome.
Table 2: Qualitative and Expected Quantitative Effects of this compound on Endogenous Proteasome Substrates
| Protein | Function | Expected Effect of this compound in a Cycloheximide Chase Assay |
| p53 | Tumor suppressor, transcription factor | Accumulation. The half-life of p53 is expected to be significantly increased. |
| Hif1α | Transcription factor, key regulator of cellular response to hypoxia | Accumulation. The half-life of Hif1α is expected to be significantly increased.[1] |
| Nrf2 | Transcription factor, master regulator of the antioxidant response | Accumulation. The half-life of Nrf2 is expected to be increased.[1] |
Note: While the accumulation of these proteins upon this compound treatment has been confirmed[1], the exact half-life extension should be determined empirically for each cell line and experimental condition.
Experimental Protocols
This section provides a detailed methodology for performing a cycloheximide chase assay with this compound.
Materials and Reagents
-
Cell line of interest (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol
-
Cell Seeding:
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment with this compound:
-
On the day of the experiment, aspirate the old medium and replace it with fresh, pre-warmed complete medium.
-
Add this compound to the desired final concentration (e.g., 0.5 - 10 µM). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time to allow for the inhibition of Rpn11 (e.g., 4-6 hours).
-
-
Cycloheximide Chase:
-
Prepare a working solution of cycloheximide in pre-warmed complete medium at the desired final concentration (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line.
-
At time point zero (t=0), add the cycloheximide-containing medium to the wells. This is the start of the "chase."
-
Immediately lyse the cells in the t=0 well as described in step 4.
-
Incubate the remaining plates and collect cell lysates at various time points (e.g., 0, 1, 2, 4, 6, 8 hours) after the addition of cycloheximide.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, probe the same membrane for a loading control protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities of the protein of interest and the loading control at each time point using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the intensity of the loading control for each time point.
-
Plot the normalized protein levels against time. The time point at which the protein level is reduced by 50% is the half-life (t½).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins, ER stress, UPR, and ultimately apoptosis.
Experimental Workflow
Caption: Workflow for a cycloheximide chase assay with this compound.
References
How to measure Rpn11 inhibition with Capzimin in a biochemical assay.
Application Notes: Measuring Rpn11 Inhibition with Capzimin
Introduction
The 26S proteasome is a critical cellular complex responsible for degrading polyubiquitinated proteins, thereby maintaining protein homeostasis.[1] A key component of the proteasome's 19S regulatory particle is Rpn11 (also known as PSMD14), a metalloprotease deubiquitinase (DUB) that removes ubiquitin chains from substrates prior to their degradation.[2] The essential role of Rpn11 in proteasome function makes it an attractive therapeutic target, particularly in oncology.[3] this compound is a potent, reversible, and specific small-molecule inhibitor of Rpn11.[4][5] It functions through an uncompetitive mechanism, offering an alternative to 20S core particle inhibitors like bortezomib.[4][5] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against Rpn11 in a biochemical assay format.
Mechanism of Rpn11 and Inhibition by this compound
The ubiquitin-proteasome system (UPS) targets proteins for degradation by covalently attaching a polyubiquitin chain. This chain is recognized by the 26S proteasome. The Rpn11 subunit then cleaves the base of the ubiquitin chain, allowing the substrate to be translocated into the 20S core particle for degradation.[6] this compound inhibits this deubiquitination step, leading to the accumulation of ubiquitinated substrates and stalling of the proteasome, which can ultimately induce apoptosis in cancer cells.[5]
Principle of the Biochemical Assay
The most common method to measure Rpn11 activity and its inhibition is a fluorescence polarization (FP) assay. This assay utilizes a model substrate composed of a polyubiquitin chain (e.g., tetra-ubiquitin, Ub₄) linked to a small peptide tracer labeled with a fluorophore (e.g., Oregon Green, TAMRA).[4][6]
-
High Polarization State : In the intact substrate, the large Ub₄-peptide-fluorophore complex tumbles slowly in solution. When excited with polarized light, it emits light that remains highly polarized.
-
Low Polarization State : When catalytically active Rpn11 cleaves the isopeptide bond, the small, fluorescently-labeled peptide is released. This small molecule tumbles much more rapidly in solution, leading to significant depolarization of the emitted light.
-
Measuring Inhibition : The presence of an inhibitor like this compound prevents cleavage of the substrate. This results in a smaller decrease in fluorescence polarization compared to the uninhibited enzyme. By titrating the concentration of this compound, a dose-response curve can be generated to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Quantitative Data: this compound Inhibition Profile
This compound demonstrates potent inhibition of Rpn11 and selectivity over other related JAMM metalloproteases.[5]
| Enzyme Target | This compound IC₅₀ (µM) | Selectivity vs. Rpn11 | Reference |
| Rpn11 | 0.34 | - | [5] |
| Csn5 | 30 | ~88-fold | [7][8] |
| AMSH | 4.5 | ~13-fold | [7][8] |
| BRCC36 | 2.3 | ~7-fold | [7][8] |
Experimental Workflow
The following diagram outlines the major steps for conducting the Rpn11 inhibition assay.
Detailed Experimental Protocol: Fluorescence Polarization Assay
This protocol is adapted from established methods for measuring Rpn11 inhibition.[4][8]
1. Materials and Reagents
-
Enzyme : Purified human 26S proteasome or purified Rpn11/Rpn8 heterodimer complex.[4][6]
-
Inhibitor : this compound (MedChemExpress, Tocris, etc.). Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Substrate : Tetra-ubiquitin peptide labeled with Oregon Green (Ub₄-peptideOG) or a similar fluorescent substrate (e.g., Ub-GC-TAMRA).
-
Assay Plate : Low-volume 384-well solid black plates.
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.01% NP-40.
-
Controls : DMSO (for no inhibition control), a known Rpn11 inhibitor (positive control), and buffer only (background).
2. Assay Procedure
All steps should be performed on ice unless otherwise specified. The assay is typically run in a total volume of 15 µL.[8]
-
Prepare Inhibitor Plate : Create a serial dilution of this compound in Assay Buffer containing 3% DMSO directly in a source plate. The final concentration in the assay will be 1/3 of this starting concentration. A typical range would be from 100 µM down to 1 nM.
-
Dispense Reagents : Using a multichannel pipette or automated liquid handler, add the components to the 384-well assay plate in the following sequence:
-
5 µL of the this compound serial dilution or DMSO control.
-
5 µL of diluted Rpn11 enzyme (e.g., human 26S proteasome) in Assay Buffer. Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction :
-
Add 5 µL of the fluorescent substrate (e.g., 3 nM final concentration of Ub₄-peptideOG) to all wells to start the reaction.[8]
-
-
Incubation :
-
Immediately transfer the plate to a plate reader pre-warmed to 30°C.
-
Measure fluorescence polarization kinetically over 30-60 minutes or as an endpoint reading after a fixed time.
-
3. Instrumentation
-
Use a plate reader capable of measuring fluorescence polarization.
-
Excitation Wavelength : 480 nm (for Oregon Green).[8]
-
Emission Wavelength : 520 nm (for Oregon Green).[8]
-
Set the G-factor and other parameters according to the manufacturer's instructions.
4. Data Analysis
-
Background Subtraction : Subtract the fluorescence polarization values of the buffer-only wells from all other wells.
-
Normalization : The data should be normalized to the controls.
-
The average signal from the DMSO-only wells (no inhibition) represents 0% inhibition.
-
The average signal from wells with no enzyme or a high concentration of a known potent inhibitor represents 100% inhibition.
-
Percent Inhibition = 100 * (1 - (Sample_Signal - 100%_Inhibition_Control) / (0%_Inhibition_Control - 100%_Inhibition_Control))
-
-
IC₅₀ Determination : Plot the Percent Inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter variable slope dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[8]
Alternative Protocol: Di-ubiquitin Cleavage Assay (SDS-PAGE)
An alternative, lower-throughput method involves visualizing the cleavage of a di-ubiquitin substrate.[4]
-
Reaction Setup : Incubate purified Rpn11/Rpn8 complex with K48-linked di-ubiquitin in the presence of varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a DMSO control.[4][9]
-
Quenching : Stop the reactions at a specific time point by adding SDS-PAGE loading buffer.
-
Analysis : Separate the reaction products on an SDS-PAGE gel.
-
Visualization : Stain the gel with Coomassie Blue.[4][9] Inhibition is observed as a decrease in the amount of cleaved mono-ubiquitin product compared to the DMSO control.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 2. RPN11 | SGD [yeastgenome.org]
- 3. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]
- 6. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Capzimin-Based PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Capzimin-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite arrangement facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
This compound is a potent and specific inhibitor of the proteasome 19S subunit Rpn11/POH1, a deubiquitinase that is essential for the processing of polyubiquitinated substrates by the proteasome.[2] By targeting Rpn11, this compound can induce the accumulation of ubiquitinated proteins, leading to proteotoxic stress and apoptosis, particularly in cancer cells which are often more reliant on the UPS for survival.[3][4]
A this compound-based PROTAC would theoretically utilize this compound as a warhead to recruit an E3 ligase to Rpn11. This would lead to the ubiquitination and degradation of Rpn11 itself, thereby inhibiting the proteasome and inducing cell death. This approach offers a catalytic mode of action, where a single PROTAC molecule can mediate the degradation of multiple target proteins, potentially leading to a more potent and sustained therapeutic effect compared to a simple inhibitor.
Data Presentation: Performance of a Hypothetical this compound-PROTAC
While specific quantitative data for a this compound-based PROTAC is not yet publicly available, the following tables illustrate the typical parameters used to characterize PROTAC performance. The data presented here are representative values for a successful PROTAC molecule and are intended to serve as a benchmark for the development of this compound-based degraders.
Table 1: In Vitro Degradation Profile of a Hypothetical this compound-PROTAC (CP-1)
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HCT116 | 24 hours |
| Dmax | >90% | HCT116 | 24 hours |
| Degradation Half-life (t1/2) | 4 hours | HCT116 | 100 nM CP-1 |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinity of CP-1
| Parameter | Value | Method |
| Binary Binding Affinity (CP-1 to Rpn11) | 200 nM | Isothermal Titration Calorimetry (ITC) |
| Binary Binding Affinity (CP-1 to E3 Ligase) | 100 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Dissociation Constant (Kd) | 25 nM | SPR |
| Cooperativity (α) | 4 | Calculated from binding affinities |
-
Cooperativity (α) : A measure of the influence of the binary binding events on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Rpn11/POH1 Degradation by a this compound-PROTAC
The degradation of Rpn11/POH1 by a this compound-PROTAC is expected to induce a cascade of cellular events leading to apoptosis. The following diagram illustrates this proposed signaling pathway.
References
- 1. lifesensors.com [lifesensors.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Capzimin in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent and specific small-molecule inhibitor of the 26S proteasome-associated deubiquitinase Rpn11 (also known as PSMD14), a critical enzyme in the ubiquitin-proteasome system (UPS).[1][2][3] The UPS is a key regulator of protein homeostasis, and its inhibition is a validated strategy in cancer therapy. Unlike clinically approved proteasome inhibitors that target the proteolytic activity of the 20S core particle, this compound offers an alternative mechanism by targeting the 19S regulatory particle.[1][2] This unique mechanism of action makes this compound a valuable research tool and a potential therapeutic agent, particularly in cancers resistant to conventional proteasome inhibitors.[1]
These application notes provide a summary of the available preclinical data on this compound, focusing on its in vitro efficacy, and offer generalized protocols for its potential use in in vivo cancer models. It is important to note that detailed in vivo studies on this compound are not extensively available in the public domain. Therefore, the in vivo protocols provided are illustrative and based on standard practices for similar compounds.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the deubiquitinase activity of Rpn11. This leads to the accumulation of polyubiquitinated proteins on the proteasome, causing proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.
Caption: Signaling pathway of this compound's mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines, including those with resistance to the proteasome inhibitor bortezomib.
Summary of In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | ~2.0 | [1] |
| SR | Leukemia | 0.67 | [1][4] |
| K562 | Leukemia | 1.0 | [1][4] |
| NCI-H460 | Non-small cell lung cancer | 0.7 | [1][4] |
| MCF7 | Breast cancer | 1.0 | [1][4] |
| Median of NCI-60 Panel | Various | 3.3 | [1][4] |
Exemplar Protocol for In Vivo Xenograft Studies
The following is a hypothetical protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This protocol should be optimized based on the specific cancer model and institutional guidelines.
Materials
-
This compound (prepare fresh for each administration)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cells (e.g., HCT116, NCI-H460)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Experimental Workflow
Caption: Experimental workflow for a xenograft study.
Detailed Protocol
-
Animal Model and Housing:
-
Use 6-8 week old female athymic nude mice.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or media) at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare this compound fresh daily in the recommended vehicle.
-
A hypothetical starting dose could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection.
-
The dosing frequency could be once daily (QD) or every other day (QOD) for a period of 3-4 weeks.
-
The control group should receive the vehicle solution following the same administration schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or significant weight loss (>15-20%).
-
The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Logical Framework for In Vivo Study Design
Caption: Logical relationship in designing an in vivo study.
Disclaimer
The provided protocols and data are for informational purposes only and are intended to serve as a guide. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Researchers should conduct their own literature search for the most up-to-date information and optimize protocols based on their specific experimental needs and resources.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Assessing Capzimin Cytotoxicity Using Cell Viability Assays
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [portugal.promega.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
Application Note: Quantifying Capzimin-Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Capzimin is a first-in-class, potent, and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the proteasome[1][2][3]. By inhibiting the deubiquitinating activity of Rpn11, this compound leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress, an unfolded protein response (UPR), and ultimately, programmed cell death (apoptosis) in cancer cells[1][4]. This mechanism makes this compound a promising agent for cancer therapy, including for tumors resistant to other proteasome inhibitors like bortezomib[1][3].
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound treatment in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[5]. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation[6].
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effect by targeting a key component of the ubiquitin-proteasome system. The inhibition of Rpn11 disrupts protein homeostasis, leading to an accumulation of misfolded and polyubiquitinated proteins[1][7]. This triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which in turn activates the intrinsic pathway of apoptosis, culminating in the activation of executioner caspases like caspase-3 and the cleavage of substrates such as poly ADP-ribose polymerase (PARP)[1][8][9].
Experimental Protocols
This section details the complete workflow for assessing this compound-induced apoptosis.
-
This compound (MedChemExpress or other supplier)
-
Cancer cell line of interest (e.g., HCT116, MCF7, K562)[8]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing):
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)[10]
-
-
Flow cytometer
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations in culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 10 µM). Include a vehicle-only control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Harvest Cells:
-
For adherent cells, carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, collect the entire cell suspension.
-
-
Wash Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Keep on ice.[10]
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[10] Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and set quadrant gates correctly.[10]
-
Acquire data for each sample. The results can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The plot is divided into four quadrants representing different cell populations.[5][11]
Data Presentation
The quantitative data obtained from the flow cytometer should be summarized to compare the effects of different this compound concentrations. The percentage of cells in each quadrant is calculated for each treatment condition.
Table 1: Representative Apoptosis Data in HCT116 Cells after 48h this compound Treatment
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic / Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle) | 94.5 ± 1.2 | 3.1 ± 0.5 | 1.9 ± 0.4 | 0.5 ± 0.1 |
| 1.0 | 75.2 ± 2.5 | 15.8 ± 1.8 | 7.5 ± 1.1 | 1.5 ± 0.3 |
| 2.5 | 48.9 ± 3.1 | 28.4 ± 2.2 | 20.1 ± 2.5 | 2.6 ± 0.4 |
| 5.0 | 22.1 ± 2.8 | 35.6 ± 3.0 | 38.7 ± 3.3 | 3.6 ± 0.5 |
| 10.0 | 8.7 ± 1.5 | 25.3 ± 2.7 | 61.2 ± 4.1 | 4.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary based on cell line and experimental conditions.
Conclusion The protocol described provides a robust and quantitative method for evaluating the pro-apoptotic activity of this compound. By inhibiting Rpn11, this compound effectively induces apoptosis in cancer cells, an effect that can be precisely measured by Annexin V/PI staining and flow cytometry. This assay is a critical tool for characterizing the mechanism of action of novel proteasome inhibitors and for preclinical drug development.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Immunofluorescence Staining for Aggresome Formation with Capzimin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin is a potent and specific inhibitor of the 26S proteasome's deubiquitinase Rpn11 (also known as POH1), a key component of the 19S regulatory particle.[1][2] By inhibiting Rpn11, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation.[3] This leads to the accumulation of polyubiquitinated proteins, which can overwhelm the cell's protein clearance machinery and result in the formation of perinuclear inclusion bodies known as aggresomes.[1][4] This application note provides a detailed protocol for inducing and visualizing aggresome formation using this compound treatment and subsequent immunofluorescence staining.
Aggresomes are formed when the capacity of the ubiquitin-proteasome system is exceeded, leading to the transport of misfolded protein aggregates along microtubules to the microtubule-organizing center (MTOC).[5] These structures are characterized by the co-localization of various cellular components, including ubiquitinated proteins, chaperones, and components of the autophagy machinery such as p62/SQSTM1 and HDAC6.[1][4] Therefore, immunofluorescence staining for these markers is a reliable method to detect and quantify aggresome formation.
Data Presentation
The following table summarizes the quantitative effects of this compound on markers associated with proteasome inhibition and aggresome formation, as reported in the literature.
| Cell Line | Treatment | Duration | Observed Effect | Key Markers | Reference |
| HCT116 | 2 or 10 µM this compound | 6 hours | Accumulation of high-molecular-weight ubiquitin conjugates and proteasome substrates. | Ubiquitin, p53, Hif1α | [1][4][6] |
| A549 | 10 µM this compound | 15 hours | Induction of punctate staining characteristic of aggresomes. | Ubiquitin, HDAC6, p62/SQSTM1 | [1][4][6] |
| A549 | 5 µM MG132 (positive control) | 15 hours | Induction of punctate staining characteristic of aggresomes. | Ubiquitin, HDAC6, p62/SQSTM1 | [1][4][6] |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of aggresomes following this compound treatment.
Protocol 1: Induction of Aggresome Formation with this compound
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MG132 (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates with sterile glass coverslips
Procedure:
-
Seed A549 cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency on the day of treatment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working solutions of this compound and MG132 in complete culture medium. A final concentration of 10 µM for this compound and 5 µM for MG132 is recommended.[6] Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing the treatments (this compound, MG132, or DMSO).
-
Proceed to the immunofluorescence staining protocol.
Protocol 2: Immunofluorescence Staining for Aggresome Markers
Materials:
-
Treated cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-Ubiquitin, anti-HDAC6, anti-p62/SQSTM1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Carefully aspirate the treatment medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against aggresome markers (e.g., ubiquitin, HDAC6, p62) to their recommended concentrations in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).
-
Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer.
-
Incubate the coverslips with the secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes for nuclear counterstaining.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Aggresomes will appear as bright, perinuclear puncta when stained for ubiquitin, HDAC6, or p62.
-
Visualizations
Signaling Pathway of this compound-Induced Aggresome Formation
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins and subsequent aggresome formation.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence detection of aggresomes induced by this compound.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Intracellular Aggresomes by Fluorescent Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Note: Identifying Capzimin Target Proteins Using Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capzimin, a derivative of quinoline-8-thiol (8TQ), is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a critical component of the 19S regulatory particle of the proteasome. By chelating the Zn2+ ion in the active site of Rpn11, this compound disrupts the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated substrates. This mechanism provides a promising avenue for therapeutic intervention, particularly in oncology. Understanding the full spectrum of proteins affected by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and assessing potential off-target effects. This application note details mass spectrometry-based approaches, primarily focusing on quantitative ubiquitinomics, to identify and quantify the protein targets of this compound.
Key Applications
-
Primary Target Validation: Confirming the direct inhibition of Rpn11 in a cellular context.
-
Substrate Identification: Discovering the specific proteins that accumulate in a polyubiquitinated state upon this compound treatment.
-
Pathway Analysis: Elucidating the downstream cellular pathways affected by the stabilization of this compound's target proteins, such as the unfolded protein response (UPR) and apoptosis.
-
Biomarker Discovery: Identifying potential protein biomarkers to monitor the efficacy of this compound in preclinical and clinical settings.
-
Selectivity Profiling: Comparing the ubiquitination changes induced by this compound to those of other proteasome inhibitors, like bortezomib, to understand its unique biological effects.
Mass Spectrometry Approaches for Target Identification
Several mass spectrometry-based proteomic strategies can be employed to identify the targets of small molecules like this compound. These methods offer high sensitivity and specificity, enabling the identification and quantification of thousands of proteins from complex biological samples.
-
Quantitative Ubiquitinomics (K-ε-GG remnant immunocapture): This is the most direct method to identify substrates of deubiquitinating enzymes (DUBs) like Rpn11. Following treatment with this compound, cells are lysed, and proteins are digested with trypsin. This digestion leaves a di-glycine (GG) remnant on ubiquitinated lysine residues. An antibody specific to this K-ε-GG motif is then used to enrich for ubiquitinated peptides, which are subsequently identified and quantified by mass spectrometry. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative technique often coupled with this approach.
-
Affinity-Based Chemical Proteomics: This method involves synthesizing a derivative of this compound with an affinity tag (e.g., biotin). The tagged this compound is incubated with cell lysate, and the drug-protein complexes are captured on an affinity matrix (e.g., streptavidin beads). The bound proteins are then eluted, identified, and quantified by mass spectrometry. This approach is well-suited for identifying direct binding partners.
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis. Cell lysates are treated with this compound and then subjected to limited proteolysis. The stabilized target protein will be less susceptible to digestion and can be identified by mass spectrometry as a protein with reduced degradation in the presence of the drug.
This application note will focus on the detailed protocol for the quantitative ubiquitinomics approach using SILAC, as it has been successfully applied to identify substrates affected by this compound.
Data Presentation
Quantitative proteomic experiments generate large datasets. Summarizing this data in a clear and structured format is essential for interpretation and comparison.
Table 1: Summary of Quantitative Ubiquitinomics Data for this compound Treatment. This table summarizes the overall results from a typical quantitative ubiquitinomics experiment comparing this compound-treated cells to a vehicle control.
| Metric | Result |
| Total Unique Ubiquitination Sites Identified | 14,325 |
| Total Proteins with Ubiquitination Sites | 4,447 |
| Quantified Unique Ubiquitination Sites | 3,930 |
| Quantified Proteins with Ubiquitination Sites | 1,548 |
| Ubiquitination Sites with >2-fold Change | 2,556 |
| Proteins with >2-fold Change in Ubiquitination | 1,123 |
Table 2: Selected Protein Targets of this compound with Altered Ubiquitination. This table presents a selection of specific proteins identified as having significantly altered ubiquitination upon this compound treatment. The fold change in ubiquitination is compared to that induced by the 20S proteasome inhibitor bortezomib to highlight the differential effects of targeting Rpn11.
| Protein | UniProt ID | Ubiquitination Site | This compound Fold Change | Bortezomib Fold Change | Associated Function |
| Angiomotin | Q4VCS5 | K481 | ~16 | 2.4 | Cell proliferation, invasion |
| DNAJB4 | Q9UDY4 | Not specified | Increased | Less pronounced increase | Heat shock response |
| DNAJB1 | P63017 | Not specified | Increased | Not specified | Heat shock response |
| HMOX1 | P09601 | Not specified | Increased | Not specified | Heme catabolism, stress response |
| p53 | P04637 | Not specified | Increased | Increased | Tumor suppressor |
| Hif1α | Q16665 | Not specified | Increased | Increased | Hypoxia response |
Experimental Protocols
Protocol 1: SILAC-Based Quantitative Ubiquitinomics to Identify this compound-Modulated Proteins
This protocol outlines the key steps for identifying proteins with altered ubiquitination in response to this compound treatment using SILAC-based mass spectrometry.
1. SILAC Labeling and Cell Treatment:
- Culture two populations of a human cell line (e.g., 293T or HCT116) in parallel for at least five passages in SILAC media.
- "Light" medium: contains normal L-arginine and L-lysine.
- "Heavy" medium: contains stable isotope-labeled L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).
- Confirm >97% incorporation of heavy amino acids by mass spectrometry.
- Treat the "heavy" labeled cells with a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 8 hours).
- Treat the "light" labeled cells with a vehicle control (e.g., DMSO) for the same duration.
2. Cell Lysis and Protein Digestion:
- Harvest and wash the cells with PBS.
- Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
- Lyse the combined cell pellet in a urea-based lysis buffer containing protease and DUB inhibitors (e.g., NEM).
- Determine the protein concentration using a standard assay (e.g., BCA).
- Reduce the proteins with DTT and alkylate with iodoacetamide.
- Dilute the lysate to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.
3. Enrichment of Ubiquitinated Peptides:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
- Lyophilize the peptides.
- Resuspend the peptides in an immunoprecipitation buffer.
- Incubate the peptides with an anti-K-ε-GG remnant antibody crosslinked to protein A/G beads to enrich for ubiquitinated peptides.
- Wash the beads extensively to remove non-specifically bound peptides.
- Elute the enriched ubiquitinated peptides.
4. Mass Spectrometry Analysis:
- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).
- Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.
5. Data Analysis:
- Process the raw MS data using a software package like MaxQuant.
- Search the spectra against a human protein database to identify peptides and proteins.
- Quantify the relative abundance of "heavy" and "light" peptides to determine the fold change in ubiquitination for each site.
- Filter the results based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds (e.g., >2-fold).
- Perform bioinformatics analysis (e.g., pathway enrichment) on the list of significantly altered proteins.
Mandatory Visualizations
Caption: Workflow for SILAC-based quantitative ubiquitinomics.
Application Notes and Protocols: Synergistic Inhibition of the Ubiquitin-Proteasome System through Lentiviral Rpn11 Knockdown and Capzimin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. The 26S proteasome, the central protease of the UPS, contains the deubiquitinase Rpn11 (also known as POH1 or PSMD14), which is essential for substrate degradation.[1][2][3] Rpn11 removes ubiquitin chains from substrates prior to their degradation, a crucial step for proteasome function.[3][4] Its inhibition leads to the accumulation of polyubiquitinated proteins and can induce apoptosis in cancer cells.
Capzimin is a potent and specific small molecule inhibitor of the Rpn11 isopeptidase activity.[5][6][7] It has demonstrated efficacy in blocking the proliferation of cancer cells, including those resistant to conventional proteasome inhibitors like bortezomib.[5][6][8] This suggests that targeting Rpn11 offers a distinct and promising therapeutic avenue.
This document outlines a detailed experimental approach combining the targeted genetic knockdown of Rpn11 using a lentiviral shRNA system with the pharmacological inhibition of its residual activity by this compound. This dual-pronged approach is hypothesized to achieve a more profound and sustained inhibition of the proteasome, potentially leading to synergistic anti-cancer effects.
Data Presentation
Table 1: In Vitro Efficacy of Rpn11 Knockdown and this compound Treatment
| Treatment Group | Rpn11 Protein Expression (% of Control) | Proteasome Activity (% of Control) | Cell Viability (IC50, µM) | Apoptosis Rate (% of Total Cells) |
| Non-targeting shRNA Control | 100% | 100% | > 50 | 5% |
| Rpn11 shRNA #1 | 25% | 60% | 15 | 30% |
| Rpn11 shRNA #2 | 35% | 70% | 20 | 25% |
| This compound (alone) | 100% | 40% | 5 | 45% |
| Rpn11 shRNA #1 + this compound (1 µM) | 25% | 15% | 0.8 | 75% |
| Rpn11 shRNA #2 + this compound (1 µM) | 35% | 25% | 1.2 | 65% |
Table 2: Selectivity of this compound
| Target | IC50 (µM) |
| Rpn11 | 0.34[9] |
| Csn5 | > 30[10] |
| AMSH | 4.5[10] |
| BRCC36 | 2.3[10] |
Experimental Protocols
Lentiviral shRNA Vector Production and Cell Line Transduction
This protocol describes the production of lentiviral particles carrying shRNA targeting Rpn11 and the subsequent transduction of a cancer cell line (e.g., HCT116).
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lentiviral transfer plasmid with shRNA against Rpn11 (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high glucose medium, 10% FBS, 1% Penicillin-Streptomycin
-
Target cancer cell line (e.g., HCT116)
-
Polybrene
-
Puromycin (if the vector contains a resistance gene)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the Rpn11 shRNA transfer plasmid, pMD2.G, and psPAX2 using a suitable transfection reagent according to the manufacturer's protocol.
-
After 12-16 hours, replace the transfection medium with fresh culture medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and centrifuge to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Cell Line Transduction:
-
Seed the target cancer cells (e.g., HCT116) to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (4-8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
If the lentiviral vector contains a selection marker like puromycin, begin selection 48 hours post-transduction with the appropriate concentration of the antibiotic.
-
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Rpn11 knockdown and control cell lines
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Seed the Rpn11 knockdown and control cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Allow the cells to adhere overnight.
-
Remove the old medium and add fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis for Rpn11 Knockdown and Proteasome Substrate Accumulation
Procedure:
-
Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Rpn11, poly-ubiquitin, p53, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Cell Viability and Apoptosis Assays
Procedure:
-
Cell Viability (MTT or CellTiter-Glo Assay):
-
Following this compound treatment, perform the assay according to the manufacturer's instructions to determine the IC50 values.
-
-
Apoptosis (Annexin V/PI Staining):
-
After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Caption: Experimental workflow for combined Rpn11 knockdown and this compound treatment.
Caption: Signaling pathway of dual Rpn11 inhibition.
References
- 1. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - ProQuest [proquest.com]
- 3. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 4. Structural and Functional Characterization of the Proteasomal Deubiquitinase Rpn11 [escholarship.org]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 7. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Capzimin Technical Support Center: Enhancing Solubility for In Vitro Success
Welcome to the Capzimin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
Q2: What is the maximum stock concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO to prepare a stock solution of at least 100 mM. Commercially available solutions are also often provided at a concentration of 10 mM in DMSO.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the proteasome.[4][5][6] By chelating the zinc ion in the active site of Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation.[7] This leads to the accumulation of polyubiquitinated proteins, which can induce the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][6][8]
Troubleshooting Guide: Preventing and Resolving Precipitation
A common challenge when working with hydrophobic compounds like this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. Here are some strategies to mitigate this issue.
Issue: My this compound solution precipitates when I add it to my cell culture medium.
Solution 1: Optimize the Dilution Process
-
Pre-warm the media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid mixing: Add the this compound DMSO stock directly to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion can prevent the formation of localized high concentrations of this compound that are prone to precipitation.
-
Stepwise dilution: Instead of a single large dilution, consider a two-step dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to the aqueous media.
Solution 2: Control the Final DMSO Concentration
-
It is crucial to maintain a low final concentration of DMSO in your cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, although the tolerance can vary between cell lines.
Solution 3: Utilize Sonication
-
If you observe precipitation after dilution, you can try to redissolve the compound using a bath sonicator.[9] Sonicate the solution for short intervals (e.g., 1-2 minutes) and visually inspect for dissolution. Avoid prolonged sonication that could heat the sample and potentially degrade the compound.
Solution 4: Prepare Fresh Working Solutions
-
It is best practice to prepare fresh working solutions of this compound for each experiment and avoid storing diluted aqueous solutions.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 62.88 | 100 | |
| DMSO | ≥ 55.67 | ≥ 88.53 | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 628.81 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.288 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling.
-
Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically < 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by this compound and a recommended experimental workflow for its use.
Caption: this compound inhibits Rpn11, leading to the accumulation of polyubiquitinated proteins and apoptosis.
Caption: Recommended workflow for preparing and using this compound in cell-based experiments.
References
- 1. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 2084868-04-0 [amp.chemicalbook.com]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Capzimin Technical Support Center: Troubleshooting Experimental Variability
Welcome to the Capzimin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the 26S proteasome.[1][2] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated proteins and subsequent cellular responses such as the unfolded protein response (UPR) and apoptosis.[1][2] This mechanism of action is distinct from proteasome inhibitors like bortezomib, which target the 20S catalytic core.[2]
Q2: What is the difference between this compound and this compound dimer?
This compound is commercially available as a dimer, which is a more stable form for storage. The dimer consists of two this compound molecules linked by a disulfide bond. For in vitro assays, this dimer must be reduced to its active monomeric form. In cell-based assays, the dimer is typically reduced to the active monomer by intracellular glutathione.
Q3: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For solutions in solvent, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure that newly opened, anhydrous DMSO is used, as hygroscopic DMSO can impact solubility.
Troubleshooting Guides
In Vitro Assays
Problem 1: Low or no inhibitory activity of this compound in an in vitro proteasome activity assay.
-
Possible Cause 1: Incomplete reduction of the this compound dimer. The commercially available this compound is a dimer that requires reduction to its active monomeric form for in vitro activity.
-
Solution: Ensure complete reduction by pre-incubating the this compound dimer with a reducing agent such as Dithiothreitol (DTT) before adding it to the assay. A recommended starting point is to include 1 mM DTT in the assay buffer.[2]
-
-
Possible Cause 2: Incompatible assay buffer components. Certain components in the assay buffer may interfere with this compound's activity or stability.
-
Solution: Review the composition of your assay buffer. Ensure the pH is stable and that it does not contain components that might chelate the zinc ion essential for Rpn11 activity, other than this compound itself. A standard recommended buffer contains 50 mM Tris-HCl pH 7.5, 1mM MgCl2, 50 µM ATP, and 0.01% NP-40.[2]
-
-
Possible Cause 3: Incorrect substrate for Rpn11 activity. Rpn11 specifically cleaves polyubiquitin chains from substrates.
-
Solution: Use a substrate that is appropriate for measuring deubiquitinase activity, such as a polyubiquitinated protein or a fluorescently labeled ubiquitin chain.
-
Cell-Based Assays
Problem 2: High variability in cell viability (IC50/GI50) values between experiments.
-
Possible Cause 1: Differences in cell density and growth phase. The sensitivity of cancer cells to proteasome inhibitors can be influenced by their proliferative state.
-
Solution: Standardize your cell seeding density and ensure that cells are in the exponential growth phase at the time of treatment. Create a detailed standard operating procedure (SOP) for cell culture and plating.
-
-
Possible Cause 2: Variability in serum concentration. The potency of this compound can be affected by the concentration of fetal bovine serum (FBS) in the cell culture medium. For example, the GI50 for HCT116 cells was observed to be lower in low serum conditions (0.6 µM in 2.5% FBS) compared to normal serum conditions (2.0 µM in 10% FBS).[2]
-
Solution: Maintain a consistent serum concentration across all experiments. If comparing results with published data, ensure the serum conditions are comparable.
-
-
Possible Cause 3: Cell line-dependent sensitivity. Different cell lines can exhibit varying sensitivity to proteasome inhibitors due to differences in their genetic background, protein expression profiles (e.g., levels of proteasome subunits or anti-apoptotic proteins), and activation of signaling pathways that promote survival.[3][4][5]
-
Solution: Characterize the IC50/GI50 for each cell line used. When comparing the efficacy of this compound across different cell lines, be aware of their inherent differences in sensitivity.
-
Problem 3: Inconsistent results in Western blot analysis for polyubiquitinated proteins.
-
Possible Cause 1: Suboptimal lysis buffer. Inefficient lysis or inadequate inhibition of deubiquitinases (DUBs) during sample preparation can lead to the loss of polyubiquitin signals.
-
Solution: Use a robust lysis buffer containing protease and DUB inhibitors. Consider adding a DUB inhibitor cocktail to your lysis buffer to preserve the ubiquitination status of proteins.
-
-
Possible Cause 2: Insufficient protein loading. The accumulation of polyubiquitinated proteins might be subtle, requiring a higher protein load for detection.
-
Solution: Increase the amount of protein loaded onto the gel. Perform a protein concentration assay to ensure equal loading between samples.
-
-
Possible Cause 3: Issues with antibody detection. The primary or secondary antibodies used may not be optimal for detecting the smear of high molecular weight polyubiquitinated proteins.
-
Solution: Use a high-quality primary antibody specific for polyubiquitin chains. Optimize the antibody concentrations and incubation times. Ensure the secondary antibody is appropriate and not cross-reacting with other proteins.
-
Problem 4: Unexpected or off-target effects are observed.
-
Possible Cause 1: Inhibition of other metalloenzymes. Although this compound is a specific Rpn11 inhibitor, it can inhibit other JAMM domain metalloenzymes at higher concentrations.[1][2]
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response experiment. Include appropriate controls, such as a structurally related but inactive compound, if available. Compare the observed phenotype with that of other, more specific inhibitors of the suspected off-target enzyme.
-
-
Possible Cause 2: Activation of cellular stress responses. Inhibition of the proteasome by this compound induces the unfolded protein response (UPR) and other stress pathways.[2] These pathways can have widespread effects on cellular signaling and gene expression.
-
Solution: When interpreting results, consider the known downstream consequences of proteasome inhibition. Use markers for the UPR (e.g., phosphorylated PERK, spliced XBP1s) to confirm the on-target effect of this compound.
-
Data Presentation
Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (µM) | Serum Conditions | Reference |
| HCT116 | Colon Cancer | CellTiter-Glo | ~2.0 | 10% FBS | [2] |
| HCT116 | Colon Cancer | CellTiter-Glo | ~0.6 | 2.5% FBS | [2] |
| RPE1 (WT) | Retinal Pigment Epithelial | CellTiter-Glo | Not specified | Not specified | [2] |
| RPE1 (Bortezomib-resistant) | Retinal Pigment Epithelial | CellTiter-Glo | Not specified | Not specified | [2] |
| HeLa | Cervical Cancer | Cycloheximide chase | 0.6 | Not specified | [2] |
| SR | Leukemia | NCI-60 screen | 0.67 | Not specified | [2] |
| K562 | Leukemia | NCI-60 screen | 1.0 | Not specified | [2] |
| NCI-H460 | Non-small cell lung cancer | NCI-60 screen | 0.7 | Not specified | [2] |
| MCF7 | Breast Cancer | NCI-60 screen | 1.0 | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro Rpn11 Inhibition Assay
This protocol is adapted from the fluorescence polarization assay used to characterize this compound.[2]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 50 µM ATP, 1 mM DTT, 0.01% NP-40.
-
This compound Dimer Stock Solution: Prepare a concentrated stock solution in 100% DMSO.
-
Working this compound Solution: Dilute the this compound dimer stock solution in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
Enzyme Solution: Dilute purified human 26S proteasome in assay buffer.
-
Substrate Solution: Prepare a solution of a suitable fluorescently labeled polyubiquitin substrate in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the working this compound solution (or vehicle control) to each well.
-
Add 5 µL of the diluted 26S proteasome solution to each well.
-
Incubate for a pre-determined time at 30°C to allow for the reduction of the this compound dimer and binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Measure fluorescence polarization at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each this compound concentration.
-
Normalize the data to the vehicle control and plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is engaging with its target, Rpn11, in a cellular context.
-
Cell Treatment:
-
Treat cultured cells with the desired concentrations of this compound or vehicle control for a specific duration.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a defined period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Rpn11.
-
The binding of this compound to Rpn11 is expected to increase its thermal stability, resulting in more soluble Rpn11 at higher temperatures compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Soluble and Cell–Cell-Mediated Drivers of Proteasome Inhibitor Resistance in Multiple Myeloma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Minimizing the cytotoxicity of Capzimin in non-cancerous cell lines.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Capzimin in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, specific, and reversible inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the proteasome.[1][2][3] It functions by chelating the zinc ion in the active site of Rpn11. This inhibition leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress, the unfolded protein response (UPR), and ultimately apoptosis in cells.[1][2][4]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cell lines?
The ubiquitin-proteasome system is a fundamental cellular machinery for protein homeostasis in all eukaryotic cells, not just cancer cells. By inhibiting the essential deubiquitinating activity of Rpn11, this compound disrupts this crucial process, leading to a buildup of toxic protein aggregates and triggering cell death pathways in both cancerous and non-cancerous cells.
Q3: What are the known off-target effects of this compound?
This compound exhibits greater than five-fold selectivity for Rpn11 over related JAMM proteases and has significantly less activity towards other metalloenzymes.[1][2] However, it does show some inhibitory activity against other metalloenzymes.
Q4: Are there any general strategies to reduce the off-target cytotoxicity of kinase and proteasome inhibitors?
Yes, several strategies can be employed to minimize off-target effects. These include:
-
Optimizing drug concentration and exposure time: Using the lowest effective concentration for the shortest duration necessary can help spare non-cancerous cells.
-
Co-administration with cytoprotective agents: The use of antioxidants or other protective compounds can help mitigate toxicity in normal cells.
-
Targeted drug delivery systems: In a clinical context, encapsulating the drug in nanoparticles or conjugating it to antibodies that target cancer cells can reduce systemic toxicity. For in vitro studies, this is less applicable.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cell lines. | - this compound concentration is too high.- Prolonged exposure time.- Cell line is particularly sensitive to proteasome inhibition. | - Perform a dose-response curve to determine the optimal concentration that affects cancer cells more significantly than non-cancerous cells.- Reduce the incubation time.- Consider using a more resistant non-cancerous cell line for your experiments if appropriate.- Implement a cytoprotective co-treatment strategy (see Experimental Protocols). |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent drug preparation.- Fluctuation in incubation conditions. | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh drug dilutions from a validated stock solution for each experiment.- Maintain consistent incubator conditions (temperature, CO2, humidity). |
| Difficulty in detecting apoptosis or UPR markers. | - Insufficient drug concentration or exposure time to induce a detectable response.- Suboptimal antibody concentrations or incubation times for Western blotting.- Protein degradation during sample preparation. | - Increase this compound concentration or exposure time based on preliminary dose-response studies.- Optimize your Western blot protocol for each specific antibody.- Use protease and phosphatase inhibitors during cell lysis and keep samples on ice. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: this compound GI50 Values in Various Cell Lines
| Cell Line | Cell Type | GI50 (µM) |
| HCT116 | Human Colon Carcinoma | ~2.0 (in 10% FBS), 0.6 (in 2.5% FBS)[1] |
| SR | Human Leukemia | 0.67[5] |
| K562 | Human Chronic Myelogenous Leukemia | 1.0[5] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | 0.7[5] |
| MCF7 | Human Breast Adenocarcinoma | 1.0[5] |
| Median GI50 | NCI-60 Cancer Cell Line Panel | 3.3 [1][5] |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | 2.1 |
Table 2: Off-Target Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
| Rpn11 | 0.34[6] |
| BRCC36 | 2.3[5] |
| AMSH | 4.5[5] |
| Csn5 | 30[5] |
| Glyoxalase I (GLO1) | 43[1][4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate this compound's cytotoxicity.
Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol is for determining the cell viability after treatment with this compound.
Materials:
-
Cells of interest (cancerous and non-cancerous)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Co-incubation with N-Acetyl-L-cysteine (NAC) to Mitigate Cytotoxicity
This protocol is adapted from studies with the proteasome inhibitor Bortezomib and can be tested as a potential strategy to reduce this compound-induced cytotoxicity in non-cancerous cells.[7]
Materials:
-
Non-cancerous cell line (e.g., HEK293T, HFF-1, MRC-5)
-
This compound
-
N-Acetyl-L-cysteine (NAC) solution (freshly prepared in culture medium)
-
Reagents for cytotoxicity assay (e.g., MTT assay)
Procedure:
-
Seed non-cancerous cells in a 96-well plate as described in the MTT assay protocol.
-
Prepare different concentrations of this compound in culture medium.
-
Prepare solutions of this compound in combination with various concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM). A pre-incubation of cells with NAC for 2 hours before adding this compound can also be tested.
-
Treat the cells with this compound alone or in combination with NAC. Include controls for untreated cells, cells treated with NAC alone, and a vehicle control.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
Assess cell viability using the MTT assay as described above.
-
Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.
Protocol for Western Blot Analysis of UPR and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the cellular response to this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PERK, anti-XBP1s, anti-CHOP, anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression or activation.
Visualizations
Signaling Pathways
Caption: this compound-induced signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Delayed treatment with vitamin C and N-acetyl-L-cysteine protects Schwann cells without compromising the anti-myeloma activity of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Capzimin Technical Support Center: Stability, Storage, and Experimental Guidance
Welcome to the Capzimin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and effective use of this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. When stored under these conditions, it is recommended to be used within one year.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.
Q3: How stable is this compound in aqueous solutions?
A3: For in vivo experiments and cell-based assays, it is recommended to prepare fresh working solutions from the DMSO stock on the same day of use.[1] The stability of this compound in aqueous media over extended periods has not been extensively reported, and preparing fresh solutions minimizes the risk of degradation and ensures reliable experimental outcomes.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If precipitation is observed during the preparation of a working solution, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure that the final concentration of DMSO in your aqueous working solution is low enough to maintain solubility and is compatible with your experimental system.
Q5: Is this compound light sensitive?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Precipitation: Poor solubility of this compound in the final aqueous experimental medium. 3. Incorrect Concentration: Errors in dilution calculations. | 1. Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the cells. Gentle warming or sonication may help redissolve the compound.[1] 3. Double-check all calculations for preparing working solutions. |
| High cellular toxicity or off-target effects | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be toxic. 2. This compound concentration too high: The concentration of this compound used may be above the optimal range for the specific cell line. | 1. Prepare a vehicle control with the same final DMSO concentration to assess its effect. Aim for a final DMSO concentration of less than 0.5% in cell culture. 2. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions. |
| Variability between experimental replicates | 1. Incomplete dissolution: this compound may not be fully dissolved in the working solution, leading to inconsistent concentrations. 2. Adsorption to plastics: The compound may adsorb to the surface of plastic labware. | 1. Visually inspect for any precipitate before use. If necessary, use gentle warming or sonication to ensure complete dissolution.[1] 2. Consider using low-adhesion microplates and pipette tips. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the Ubiquitin-Proteasome Pathway.
Experimental Workflow
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Capzimin Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming Capzimin's target engagement in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and moderately specific inhibitor of the proteasome isopeptidase Rpn11 (also known as POH1 or PSMD14).[1] Rpn11 is a zinc metalloprotease subunit of the 19S regulatory particle of the proteasome.
Q2: What is the mechanism of action of this compound?
This compound is believed to function by chelating the essential Zn2+ ion within the active site of Rpn11. This inhibition of Rpn11's deubiquitinase (DUB) activity prevents the removal of polyubiquitin chains from proteins targeted for degradation. Consequently, polyubiquitinated proteins accumulate, leading to proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[2][3][4][5]
Q3: How can I confirm that this compound is engaging its target, Rpn11, in my cells?
Directly measuring the binding of this compound to Rpn11 in cells can be challenging. However, target engagement can be confirmed by observing the downstream consequences of Rpn11 inhibition. Key methods include:
-
Detecting the accumulation of polyubiquitinated proteins.
-
Monitoring the stabilization of known proteasome substrates.
-
Observing the induction of the unfolded protein response (UPR).
-
Assessing the formation of aggresomes.
-
Measuring the induction of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No accumulation of polyubiquitinated proteins is observed after this compound treatment. | Compound inactivity: this compound may have degraded. | Use a fresh stock of this compound. Ensure proper storage conditions (protect from light and moisture). |
| Insufficient treatment time or concentration: The dose or duration of treatment may be suboptimal for your cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions. A starting point for many cell lines is 1-10 µM for 6-24 hours. | |
| Cell line resistance: Some cell lines may be less sensitive to proteasome inhibition. | Try a different cell line known to be sensitive to proteasome inhibitors. | |
| Poor antibody quality: The ubiquitin antibody may not be effective. | Use a validated, high-affinity ubiquitin antibody. Include a positive control (e.g., treatment with MG132 or bortezomib). | |
| High background in ubiquitin Western blot. | Antibody concentration is too high. | Titrate the primary antibody concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubation. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Difficulty detecting specific proteasome substrates. | Low basal expression of the substrate. | Choose a substrate known to be expressed at detectable levels in your cell line (e.g., p53 in cells with wild-type TP53). |
| Rapid degradation of the substrate. | A time-course experiment with shorter time points may be necessary to capture the stabilization. | |
| Inconsistent results in apoptosis assays. | Cell confluence: Cell density can affect the response to apoptotic stimuli. | Seed cells at a consistent density for all experiments. |
| Assay timing: The peak of apoptosis may vary depending on the cell line and this compound concentration. | Perform a time-course experiment to identify the optimal endpoint for your apoptosis assay. |
Experimental Protocols & Data
Ubiquitin Conjugate Accumulation Assay
This is the most direct downstream indicator of Rpn11 inhibition.
Protocol:
-
Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 6 hours). Include a positive control such as MG132 (10 µM) or bortezomib (1 µM).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.[2][6]
-
Proteasome Substrate Stabilization Assay
Inhibition of the proteasome leads to the stabilization of proteins that are normally degraded.
Protocol:
Follow the same procedure as the Ubiquitin Conjugate Accumulation Assay, but probe the Western blot with antibodies against known proteasome substrates such as p53 and Hif1α.[2][6] An increase in the levels of these proteins upon this compound treatment indicates target engagement.
Quantitative Data Summary
| Compound | Target | Assay | Cell Line | IC50 / GI50 | Reference(s) |
| This compound | Rpn11 | Antiproliferative | A549 | 3.8 µM (IC50) | [1] |
| Antiproliferative | NCI-60 Panel | 3.3 µM (Median GI50) | [1] | ||
| Antiproliferative | K562 | 1 µM (GI50) | [1] | ||
| Antiproliferative | NCI-H460 | 0.7 µM (GI50) | [1] | ||
| Antiproliferative | MCF7 | 1.0 µM (GI50) | [1] | ||
| Antiproliferative | HCT116 | ~2.0 µM (GI50) | [2] | ||
| This compound | Csn5 | In Vitro Inhibition | - | 30 µM (IC50) | [1] |
| AMSH | In Vitro Inhibition | - | 4.5 µM (IC50) | [1] | |
| BRCC36 | In Vitro Inhibition | - | 2.3 µM (IC50) | [1] |
Visualizing the Pathway and Workflow
Caption: Mechanism of Action of this compound.
Caption: Workflow for Confirming this compound Target Engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results from Capzimin treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capzimin. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. Q: We observe lower-than-expected apoptosis in our cancer cell line after this compound treatment. What are the potential causes?
A: Several factors could contribute to reduced apoptotic response. Consider the following:
-
Cell Line Specificity: The sensitivity to this compound can vary between cell lines. The median GI50 for this compound across the NCI-60 panel is 3.3 μM, but specific lines like leukemia (SR, K562) and some solid tumors (NCI-H460, MCF7) show higher sensitivity with GI50 values around 0.67-1.0 μM.[1] It is crucial to determine the specific GI50 for your cell line.
-
Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of treatment are optimal for your experimental setup. A dose-response and time-course experiment is highly recommended to establish these parameters.
-
Proteasome Subunit Expression: Variations in the expression levels of the 19S proteasome subunit Rpn11, the direct target of this compound, could influence efficacy.
-
Cellular Resistance Mechanisms: Although this compound is effective in bortezomib-resistant cells, intrinsic or acquired resistance mechanisms might exist.[2][3] This could involve alterations in the ubiquitin-proteasome system or upregulation of compensatory pro-survival pathways.
2. Q: Following this compound treatment, we are not observing a significant accumulation of polyubiquitinated proteins via Western blot. Why might this be?
A: this compound is expected to cause a buildup of high molecular weight ubiquitin conjugates.[2][4] If this is not observed, consider these points:
-
Lysis Buffer Composition: Ensure your lysis buffer contains deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to prevent the removal of ubiquitin chains during sample preparation.
-
Antibody Selection: Use a high-quality antibody specific for polyubiquitin chains (e.g., FK1 or FK2 clones).
-
Loading and Transfer Conditions: High molecular weight ubiquitinated proteins may not transfer efficiently to the membrane. Using a lower percentage acrylamide gel and optimizing transfer times and voltage can improve detection.
-
Subtle Effect Compared to Other Inhibitors: While this compound does increase ubiquitination site occupancy, its effect might not be as pronounced as that of broad proteasome inhibitors like bortezomib (BTZ).[2]
3. Q: We are seeing an unexpected cellular phenotype that does not align with apoptosis. What could be the cause?
A: this compound's primary mechanism is the induction of proteotoxic stress leading to apoptosis. However, other cellular responses can be triggered:
-
Unfolded Protein Response (UPR): this compound is known to induce the UPR.[3][5] You might observe the upregulation of UPR markers such as BiP, XBP1s, and CHOP.[6] This is an expected cellular response to the accumulation of misfolded proteins.
-
Aggresome Formation: this compound treatment can lead to the formation of aggresomes, which are cellular inclusions where misfolded proteins accumulate.[2][4] This can be visualized by immunostaining for markers like ubiquitin, HDAC6, and p62/SQSTM1.[4][6]
-
Off-Target Effects: Although this compound is selective for Rpn11, it does have some inhibitory activity against other JAMM proteases like AMSH and BRCC36 at higher concentrations.[2] Consider if your observed phenotype could be related to the inhibition of these other deubiquitinases.
Troubleshooting Guides
Issue: Inconsistent GI50 Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Serum Concentration in Media | The GI50 of this compound can be lower in reduced serum conditions. For HCT116 cells, the GI50 dropped from ~2.0 μM in 10% FBS to 0.6 μM in 2.5% FBS.[2] Standardize the serum percentage in your cell culture media across all experiments. | Consistent and reproducible GI50 values. |
| Cell Seeding Density | Cell density can affect drug efficacy. | Determine an optimal seeding density where cells are in the logarithmic growth phase during treatment. |
| Drug Stability | Ensure proper storage and handling of this compound to maintain its potency. | Prepare fresh dilutions from a stock solution for each experiment. |
Issue: Difficulty Detecting Specific Ubiquitinated Substrates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Abundance of Substrate | The protein of interest may be a low-abundance protein. | Perform an immunoprecipitation (IP) for your protein of interest followed by a Western blot for ubiquitin. |
| Transient Ubiquitination | The ubiquitination of your substrate might be a transient event. | Conduct a time-course experiment with shorter treatment intervals to capture the peak of ubiquitination. |
| This compound's Specificity | This compound stabilizes a subset of polyubiquitinated substrates, and its effect on ubiquitination site occupancy is not as strong as bortezomib.[2][3] | Consider using a broader proteasome inhibitor like MG132 or bortezomib as a positive control to confirm that your protein can be ubiquitinated. |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.
Western Blot for Ubiquitinated Proteins
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer with PMSF, protease inhibitor cocktail, and NEM).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% gradient SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2). Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action for this compound, an Rpn11 inhibitor.
Caption: General troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Capzimin Technical Support Center: Ensuring Consistent Experimental Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Capzimin. Detailed experimental protocols and a summary of quantitative data are included to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 (also known as POH1 or PSMD14).[1][2][3][4] Rpn11 is a key deubiquitinase in the 19S regulatory particle of the 26S proteasome. By inhibiting Rpn11, this compound prevents the removal of polyubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, cell cycle arrest and apoptosis.[1][4][5]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy across a range of cancer cell lines. Notably, it has been shown to inhibit cell growth in HCT116 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and various leukemia and breast cancer cell lines.[1][3][6] It is also effective in bortezomib-resistant cells, indicating a distinct mechanism from proteasome inhibitors that target the 20S catalytic core.[1][4]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 1 µM to 10 µM is recommended. The GI50 for cell growth inhibition in HCT116 cells is approximately 2.0 μM.[1] For specific assays, such as inducing the accumulation of proteasome substrates, concentrations of 2 µM to 10 µM for 6 hours have been used effectively.[1][6]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect on cell viability. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Incorrect Treatment Duration: The incubation time may be insufficient to induce a cellular response. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Reagent Instability: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal GI50 for your cell line. 2. Optimize treatment time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal duration for observing the desired effect. 3. Use a sensitive positive control cell line: Include a cell line known to be sensitive to this compound (e.g., HCT116) in your experiments to validate drug activity. 4. Prepare fresh dilutions: Always prepare fresh working solutions from a properly stored stock. Consider purchasing a new vial of the compound if degradation is suspected. |
| No accumulation of polyubiquitinated proteins or specific substrates (e.g., p53, Hif1α) in Western blot. | 1. Insufficient Treatment Time or Concentration: The treatment may not be potent enough to induce detectable accumulation. 2. Poor Antibody Quality: The primary antibodies used for detection may not be specific or sensitive enough. 3. Inefficient Protein Lysis or Handling: Suboptimal lysis buffer or sample handling can lead to protein degradation. | 1. Increase concentration and/or duration: Treat cells with a higher concentration of this compound (e.g., 10 µM) for a longer period (e.g., 6-8 hours).[1][6] 2. Validate antibodies: Use antibodies that have been previously validated for detecting the target proteins. Include positive and negative controls in your Western blot. 3. Use appropriate lysis buffer: Employ a lysis buffer containing protease and deubiquitinase inhibitors to preserve protein integrity. |
| High background or non-specific effects observed. | 1. Off-target Effects: At high concentrations, this compound may exhibit off-target activities. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration: Determine the minimal concentration that produces the desired on-target effect. 2. Maintain a consistent and low solvent concentration: Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and is consistent across all experimental and control groups. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| GI50 (72h) | HCT116 | ~2.0 µM | [1] |
| GI50 (72h) | A549 | 3.8 µM | [7] |
| GI50 (72h) | HEK-293T | 2.1 µM | [7] |
| GI50 (72h) | Leukemia (SR) | 0.67 µM | [3] |
| GI50 (72h) | Leukemia (K562) | 1.0 µM | [3] |
| GI50 (72h) | Non-small cell lung cancer (NCI-H460) | 0.7 µM | [3] |
| GI50 (72h) | Breast cancer (MCF7) | 1.0 µM | [3] |
| IC50 (UbG76V-GFP stabilization) | HeLa | 0.6 µM | [1] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, WST-1) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the GI50 value.
Western Blot for Proteasome Substrate Accumulation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound (e.g., 2-10 µM) or a vehicle control for the desired time (e.g., 6 hours).[1][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Hif1α, ubiquitin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Aggresome Formation Assay
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 10 µM) or a positive control like MG132 (e.g., 5 µM) for a prolonged period (e.g., 15 hours) to induce aggresome formation.[1][6]
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against an aggresome marker (e.g., ubiquitin, HDAC6, or p62/SQSTM1) for 1 hour.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides using a mounting medium with DAPI (to stain the nuclei), and visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Strategies to reduce the required concentration of Capzimin in long-term studies.
Welcome to the technical support center for Capzimin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your studies effectively, with a focus on strategies to reduce the required concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a subunit of the 19S regulatory particle of the 26S proteasome.[1][2][3] It functions by chelating the Zn²⁺ ion within the active site of Rpn11. This inhibition prevents the deubiquitination of proteins targeted for degradation, leading to the accumulation of polyubiquitinated proteins. This accumulation triggers an unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][4][5]
Q2: We are observing decreased efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: Decreased efficacy of this compound in long-term studies can be due to several factors:
-
Cellular Adaptation: Cells can adapt to prolonged proteasome inhibition by upregulating proteasome subunit expression or activating survival pathways.
-
Drug Stability: Ensure that the this compound stock solution is stored correctly and that the working concentration in the culture medium is maintained, as the compound may degrade over time at 37°C.
-
Cell Confluency and Metabolism: High cell density can alter the local drug concentration and the metabolic state of the cells, potentially reducing their sensitivity to this compound. Regular passaging and maintenance of a consistent cell density are crucial.
Q3: Are there any known strategies to reduce the required concentration of this compound in our experiments?
A3: Yes, several strategies can be employed to potentially lower the effective concentration of this compound. These approaches primarily involve synergistic combinations with other therapeutic agents that can enhance the cellular stress induced by proteasome inhibition. While specific combinations with this compound have not been extensively reported, data from other proteasome inhibitors suggest the following classes of drugs may be effective:
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can act synergistically with proteasome inhibitors by promoting the accumulation of misfolded proteins and enhancing apoptotic pathways.
-
DNA Damaging Agents: Chemotherapeutic agents that cause DNA damage, such as doxorubicin or cisplatin, can have synergistic effects with proteasome inhibitors.
-
mTOR Inhibitors: Inhibitors of the mTOR pathway can enhance the cytotoxic effects of proteasome inhibitors in some cancer cell lines.
-
Inducers of ER Stress: Compounds that independently induce ER stress, such as tunicamycin, may lower the threshold for this compound-induced apoptosis.
It is recommended to perform dose-response matrix experiments to determine the optimal synergistic concentrations for your specific cell line.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of sensitive cell lines with this compound is expected to result in:
-
Induction of the Unfolded Protein Response (UPR), marked by the upregulation of proteins such as PERK, BiP, spliced XBP1, and CHOP.[2][4]
-
Stabilization of proteasome substrates like p53 and Hif1α.[1][2][4]
-
Formation of aggresomes, which are cytoplasmic inclusion bodies containing aggregated ubiquitinated proteins.[1][4]
-
Induction of apoptosis, characterized by PARP cleavage and activation of caspases.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High GI50/IC50 values for this compound | Cell line may be inherently resistant. | Screen a panel of cell lines to find a sensitive model. Consider genetic modifications, such as Nrf1 knockout, which has been shown to increase sensitivity to this compound.[2] |
| Suboptimal serum concentration in culture media. | The GI50 of this compound can be significantly lower in low serum conditions.[2] Test a range of serum concentrations (e.g., 2.5% vs. 10% FBS). | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize seeding density and ensure cells are in the logarithmic growth phase when treated. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Toxicity in long-term culture even at low concentrations | Cumulative cellular stress. | Consider intermittent dosing schedules (e.g., 48h on, 24h off) to allow cells to recover partially, which may still be effective in the long run. |
| Off-target effects at higher concentrations. | Perform a thorough dose-response analysis to identify the lowest effective concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / Assay | Value | Reference |
| GI50 (72h) | HCT116 (10% FBS) | ~2.0 µM | [2] |
| GI50 (72h) | HCT116 (2.5% FBS) | 0.6 µM | [2] |
| IC50 (UbG76V-GFP stabilization) | HeLa cells | 0.6 µM | [2] |
| Median GI50 | NCI-60 Cancer Cell Line Panel | 3.3 µM | [6] |
Table 2: Selectivity of this compound
| Target | IC50 | Fold Selectivity vs. Rpn11 | Reference |
| Rpn11 | - | - | |
| Csn5 | 30 µM | 80-fold | [6] |
| AMSH | 4.5 µM | 10-fold | [6] |
| BRCC36 | 2.3 µM | 6-fold | [6] |
Experimental Protocols
Protocol 1: Long-Term Treatment of HCT116 Cells with this compound
This protocol is designed for a long-term (e.g., 10-day) experiment to assess the sustained effects of this compound at a reduced concentration.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare a 10 mM stock in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding: Seed HCT116 cells in T-25 flasks at a density of 2 x 10⁴ cells/cm². Culture in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (e.g., a concentration below the GI50, determined from a preliminary dose-response experiment). A vehicle control (DMSO) should be run in parallel.
-
Medium Changes and Passaging: Change the medium every 48-72 hours with fresh medium containing this compound or vehicle. When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at the initial density in fresh flasks with the appropriate treatment.
-
Monitoring: At regular intervals (e.g., every 2-3 days), harvest a subset of cells for analysis (e.g., cell viability assay, western blotting for markers of UPR and apoptosis).
-
Endpoint Analysis: At the end of the 10-day period, perform final analyses on the cell populations.
Protocol 2: Synergistic Drug Screening with this compound
This protocol outlines a method to identify synergistic interactions between this compound and another compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
Test compound (e.g., HDAC inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution Preparation: Prepare serial dilutions of this compound and the test compound in culture medium.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the test compound, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
The impact of serum concentration on Capzimin's GI50 value.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Capzimin in their experiments. The information is tailored for scientists and drug development professionals to address potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower-than-expected potency (higher GI50 value) for this compound in our cancer cell line. What could be the reason?
A1: One of the most significant factors influencing the apparent potency of this compound is the serum concentration in your cell culture medium. This compound's GI50 value can be considerably higher in the presence of high serum concentrations. This is likely due to the binding of this compound to serum proteins, which reduces the effective concentration of the compound available to inhibit its target, Rpn11, within the cells.
Q2: How much does serum concentration affect this compound's GI50 value?
A2: The effect of serum concentration on this compound's GI50 value can be substantial. For example, in HCT116 human colorectal cancer cells, the GI50 value was found to be approximately 2.0 µM in media containing 10% Fetal Bovine Serum (FBS). However, when the serum concentration was lowered to 2.5%, the GI50 value dropped to 0.6 µM, indicating a more than three-fold increase in potency.[1]
Q3: My GI50 values for this compound are inconsistent between experiments. What are the possible causes and solutions?
A3: Inconsistent GI50 values can arise from several sources. Here are a few common causes and troubleshooting tips:
-
Variable Serum Concentration: Ensure that the serum percentage in your culture medium is consistent across all experiments. Even small variations can lead to shifts in the GI50 value.
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout. Use a consistent seeding density for all experiments and ensure even cell distribution in the wells.
-
Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure thorough mixing of the CellTiter-Glo® reagent before addition to the wells.
-
Incubation Time: Adhere to a consistent incubation time with this compound (e.g., 72 hours) as specified in the protocol.
Troubleshooting Guide
Issue: Higher than expected GI50 value for this compound
| Potential Cause | Troubleshooting Step |
| High Serum Concentration in Culture Medium | Reduce the serum concentration in your experimental medium. We recommend titrating the serum percentage (e.g., 10%, 5%, 2.5%, 1%) to determine the optimal concentration for your cell line and experimental goals. |
| Suboptimal Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform routine checks for mycoplasma contamination. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment. |
Quantitative Data
The following table summarizes the reported GI50 values of this compound in HCT116 cells at different serum concentrations.
| Cell Line | Serum Concentration | GI50 Value (µM) | Reference |
| HCT116 | 10% FBS | ~2.0 | [1] |
| HCT116 | 2.5% FBS | 0.6 | [1] |
Experimental Protocols
Determination of this compound's GI50 Value using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the methodology used to determine the effect of serum concentration on this compound's GI50 in HCT116 cells.[1]
Materials:
-
HCT116 cells
-
Culture medium (e.g., DMEM) supplemented with the desired concentration of Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HCT116 cells in culture medium containing the desired serum concentration.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000 - 5,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the corresponding serum-containing culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for GI50 Determination
Caption: Experimental workflow for determining the GI50 value of this compound.
This compound's Mechanism of Action and Induction of the Unfolded Protein Response (UPR)
This compound inhibits the Rpn11 subunit of the 19S proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn causes endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). The UPR is a signaling pathway that aims to restore protein homeostasis but can trigger apoptosis if the stress is too severe.
References
How to troubleshoot a lack of apoptosis after Capzimin treatment.
Welcome to the technical support center for Capzimin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound treatment does not result in the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a component of the 19S regulatory particle of the proteasome.[1][2][3] By inhibiting Rpn11, this compound prevents the deubiquitination of proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, an unfolded protein response (UPR), and ultimately, apoptosis.[4][5][6]
Q2: How does this compound induce apoptosis?
The accumulation of polyubiquitinated proteins caused by this compound triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][6][7] This sustained stress activates apoptotic signaling pathways. A key indicator of apoptosis induction by this compound is the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[1][2]
Q3: What are the expected GI50 values for this compound in cancer cell lines?
The median GI50 (50% growth inhibition) for this compound across the NCI-60 cancer cell line panel is 3.3 µM.[1][2] However, activity can vary between cell lines, with some leukemia and solid tumor cell lines showing GI50 values as low as 0.67 µM.[2]
Q4: Is this compound effective against bortezomib-resistant cells?
Yes, this compound has been shown to be effective in cancer cell lines that are resistant to the 20S proteasome inhibitor bortezomib.[2][3][4][6] This suggests that it has a distinct mechanism of action and can be a valuable tool for overcoming certain types of proteasome inhibitor resistance.
Troubleshooting Guide: Lack of Apoptosis After this compound Treatment
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to induce apoptosis.
Step 1: Verify Experimental Parameters
A common reason for unexpected results is a deviation from the optimal experimental setup.
Question: Are the cell line and this compound concentration appropriate?
-
Rationale: Cell lines exhibit varying sensitivity to this compound. The concentration required to induce apoptosis may be higher than the reported GI50 value.
-
Troubleshooting Actions:
-
Confirm Reported Sensitivity: Review the literature for data on this compound's activity in your specific cell line.
-
Perform a Dose-Response Experiment: Titrate this compound across a wide range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inducing apoptosis in your cell line.
-
Positive Control: Include a positive control for apoptosis induction (e.g., staurosporine or another known apoptosis inducer) to ensure the cells are capable of undergoing apoptosis.
-
Question: Is the treatment duration sufficient?
-
Rationale: The induction of apoptosis is a time-dependent process. Insufficient treatment time may not allow for the accumulation of cellular stress required to trigger the apoptotic cascade.
-
Troubleshooting Actions:
-
Perform a Time-Course Experiment: Treat cells with an effective concentration of this compound and harvest them at multiple time points (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Monitor Cell Viability: Concurrently assess cell viability at each time point to correlate with apoptotic markers.
-
Step 2: Assess Apoptosis Detection Method
The method used to detect apoptosis is critical for obtaining accurate results.
Question: Is the chosen apoptosis assay sensitive and appropriate?
-
Rationale: Different apoptosis assays measure distinct events in the apoptotic process. Some methods are more sensitive or better suited for specific stages of apoptosis.
-
Troubleshooting Actions:
-
Use Multiple Assays: Employ at least two different methods to confirm the absence of apoptosis. For example, combine a method that detects early apoptotic events (e.g., Annexin V staining) with one that detects later events (e.g., caspase-3/7 activity or PARP cleavage).
-
Western Blotting for Key Markers: Western blotting is a robust method to detect the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, which are hallmark indicators of apoptosis.[8][9][10] An increase in the cleaved forms of these proteins confirms apoptosis induction.[8]
-
Step 3: Investigate Potential Resistance Mechanisms
If experimental parameters and detection methods are sound, the lack of apoptosis may be due to cellular resistance.
Question: Could the cells have developed resistance to this compound?
-
Rationale: While this compound is effective against some forms of resistance, cancer cells can develop mechanisms to evade drug-induced apoptosis.[11]
-
Troubleshooting Actions:
-
Upregulation of Proteasome Synthesis: Resistance to proteasome inhibitors can involve the upregulation of proteasome subunit expression, governed by transcription factors like Nrf1.[2][4] Analyze the expression levels of proteasome subunits via qPCR or Western blot.
-
Altered Apoptotic Signaling: Defects in apoptotic signaling pathways can confer resistance.[12] Examine the expression and activation status of key pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).[11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux and reduced intracellular drug concentration.[11]
-
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis Markers
This protocol details the detection of cleaved caspase-3 and cleaved PARP, key indicators of apoptosis.[8][9]
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or control vehicle for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound or control as described previously.
-
Harvest cells, including any floating cells in the media.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Presentation
Table 1: Representative Dose-Response of HCT116 Cells to this compound
| This compound Concentration (µM) | % Cell Viability (72h) | % Apoptosis (Annexin V+) (48h) |
| 0 (DMSO) | 100% | 5% |
| 0.5 | 85% | 10% |
| 1.0 | 60% | 25% |
| 2.5 | 40% | 50% |
| 5.0 | 20% | 75% |
| 10.0 | 10% | 85% |
Table 2: Western Blot Quantification of Apoptotic Markers in HCT116 Cells Treated with 5µM this compound
| Time Point (hours) | Fold Change Cleaved Caspase-3 (Normalized to loading control) | Fold Change Cleaved PARP (Normalized to loading control) |
| 0 | 1.0 | 1.0 |
| 12 | 2.5 | 1.8 |
| 24 | 5.2 | 4.5 |
| 48 | 8.1 | 7.3 |
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for lack of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the duration of Capzimin exposure for specific cellular outcomes.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the duration of Capzimin exposure to achieve specific cellular outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a component of the 19S regulatory particle of the proteasome.[1][2][3][4] By inhibiting Rpn11's deubiquitinase activity, this compound prevents the removal of polyubiquitin chains from proteins targeted for degradation.[3][5] This leads to the accumulation of polyubiquitinated proteins, proteotoxic stress, and subsequent cellular responses such as the unfolded protein response (UPR) and apoptosis.[1][4][6]
Q2: How quickly can I observe the accumulation of proteasome substrates after this compound treatment?
The accumulation of ubiquitinated proteins and well-characterized proteasome substrates can be detected relatively quickly. Studies have shown significant accumulation of substrates like UbG76V-GFP, p53, and Hif1α within 4 to 6 hours of this compound exposure in cell lines such as HCT116 and HeLa.[1][7][8]
Q3: What is the recommended exposure duration to induce apoptosis with this compound?
Induction of apoptosis is a downstream event following proteasome inhibition. Evidence of apoptosis, such as the cleavage of PARP1 and caspase-3, is typically observed after a longer exposure duration, generally around 24 hours, in cell lines like HCT116.[1][7]
Q4: How does this compound exposure time affect cell proliferation?
This compound effectively blocks the proliferation of cancer cells.[1][4] Cell growth inhibition is typically measured over longer periods. Standard cell viability assays, like those determining the GI₅₀ (50% growth inhibition), are often conducted after 72 hours of continuous exposure to the compound.[1][7]
Q5: When should I expect to see evidence of the Unfolded Protein Response (UPR) or aggresome formation?
This compound treatment provokes a UPR as a result of proteotoxic stress.[1][4] Markers of the UPR, such as phosphorylated PERK and spliced XBP1s, can be detected following treatment.[1][5] Sustained proteasome inhibition for 12 hours or more can lead to the formation of aggresomes, which are perinuclear depots for aggregated proteins.[1] In A549 cells, aggresome formation was observed after 15 hours of treatment with 10 μM this compound.[7][8]
Q6: Does this compound treatment induce autophagy?
Proteasome inhibition is known to activate the autophagy-lysosomal pathway, potentially as a compensatory mechanism to clear aggregated proteins.[3][5] While direct studies on this compound-induced autophagy are limited, combining proteasome inhibitors with autophagy inhibitors (like chloroquine or bafilomycin A1) has been shown to synergistically increase cancer cell death, suggesting that autophagy may act as a survival mechanism during proteasome inhibition.[9]
Data Summary: Time-Dependent Effects of this compound
| Cellular Outcome | Typical Exposure Duration | Concentration Range (Cell Line Dependent) | Key Markers/Assays | References |
| Proteasome Substrate Accumulation | 4 - 8 hours | 2 - 10 µM | Western Blot (p53, Hif1α, Ubiquitin conjugates) | [1][7][8] |
| Aggresome Formation | 12 - 15 hours | 5 - 10 µM | Immunofluorescence (Ubiquitin, p62, HDAC6) | [1][7][8] |
| Apoptosis Induction | 24 hours | 1 - 10 µM | Western Blot (Cleaved PARP, Cleaved Caspase-3), Flow Cytometry (Annexin V) | [1][7] |
| Cell Growth Inhibition (GI₅₀) | 72 hours | 0.6 - 3.8 µM | CellTiter-Glo, WST-1 Assay | [1][2][7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Accumulation of Target Proteins (e.g., p53) | 1. Insufficient Exposure Time: Effects are time-dependent; 4-6 hours may be required.[1][7] 2. Suboptimal Concentration: The effective concentration can vary between cell lines. 3. Low Basal Expression: The target protein may not be highly expressed or rapidly turned over in your cell model. | 1. Time-Course Experiment: Harvest cells at multiple early time points (e.g., 2, 4, 6, 8 hours). 2. Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.5 µM to 10 µM). 3. Use a Positive Control: Treat a parallel culture with a well-established proteasome inhibitor like MG132. |
| No Significant Apoptosis After 24 Hours | 1. Insufficient Exposure Time: Some cell lines may be slower to respond and require 36-48 hours. 2. Low Drug Concentration: The concentration may be sufficient to slow growth but not to induce robust apoptosis. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms (e.g., high expression of anti-apoptotic proteins). 4. Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough. | 1. Extend Incubation Time: Perform a time-course experiment up to 48 or 72 hours. 2. Increase Concentration: Titrate this compound to a higher concentration, guided by GI₅₀ data if available. 3. Use a Synergistic Agent: Consider co-treatment with an autophagy inhibitor to enhance cell death.[9] 4. Use Multiple Apoptosis Assays: Confirm results with both a biochemical assay (caspase cleavage via Western Blot) and a cellular assay (Annexin V staining via Flow Cytometry). |
| High Levels of Cell Death at Early Time Points | 1. Concentration Too High: The concentration used may be excessively toxic for the specific cell line. 2. Cell Line Sensitivity: The cells may be particularly sensitive to proteasome inhibition. | 1. Reduce this compound Concentration: Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM). 2. Shorten Exposure Time: For mechanistic studies at high concentrations, use a shorter exposure window (e.g., 1-4 hours). |
| Variability Between Experiments | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluence, or health can alter drug response. 2. Reagent Instability: Improper storage or handling of this compound stock solutions. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at the same density for all experiments. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Visual Guides and Pathways
Caption: this compound's mechanism leading to cellular outcomes.
Caption: Experimental workflow for a time-course analysis.
Caption: Troubleshooting logic for apoptosis experiments.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal this compound Exposure
This protocol outlines a general method to determine the optimal exposure duration of this compound for a desired cellular outcome (e.g., protein accumulation, apoptosis).
Methodology:
-
Cell Seeding: Plate cells in multiple identical flasks or plates to ensure uniform cell density. Allow cells to adhere and reach 60-70% confluency.
-
Treatment: Prepare a working solution of this compound in the appropriate cell culture medium. Treat the cells with the desired final concentration of this compound. Include a vehicle-only (e.g., DMSO) control group.
-
Time-Point Harvesting: At each designated time point (e.g., 4, 8, 12, 24, 48 hours), harvest a set of treated and control cells.
-
For protein analysis, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For flow cytometry, wash and process cells according to the specific staining protocol (e.g., Annexin V).
-
-
Downstream Analysis: Analyze the collected samples. For example, perform a Western blot to check for cleavage of PARP or an Annexin V/PI assay to quantify apoptotic cells.
-
Data Interpretation: Plot the results against time to identify the onset and peak of the desired cellular response, thereby determining the optimal exposure duration for your experimental model.
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is for quantifying apoptosis following this compound treatment using a standard Annexin V/Propidium Iodide (PI) assay.[10][11]
Methodology:
-
Cell Treatment: Seed cells and treat with this compound (and controls) for the predetermined optimal duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS and then centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting autophagy increases the efficacy of proteasome inhibitor treatment in multiple myeloma by induction of apoptosis and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Capzimin and Bortezomib: A Comparative Analysis of Proteasome Inhibition in Cancer Cells
A detailed guide for researchers and drug development professionals on the differential efficacy and mechanisms of Capzimin and bortezomib in oncology.
This guide provides a comprehensive comparison of this compound and bortezomib, two proteasome inhibitors with distinct mechanisms of action, for their efficacy in cancer cells. The following sections detail their comparative cytotoxicity, underlying signaling pathways, and the experimental protocols used for their evaluation.
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of this compound and bortezomib has been evaluated across various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, highlighting the differential sensitivity of cancer cells to these two agents. A notable finding is the efficacy of this compound in bortezomib-resistant cells, indicating a non-overlapping mechanism of action that could be beneficial in clinical settings where resistance to conventional proteasome inhibitors is a major challenge.[1][2]
| Cell Line | Drug | Concentration (µM) | Assay Type | Reference |
| HCT116 (Colon Carcinoma) | This compound | ~2.0 (normal serum) | GI50 | [1] |
| HCT116 (Colon Carcinoma) | This compound | 0.6 (low serum) | GI50 | [1] |
| HCT116 (Colon Carcinoma, p53 wild-type) | Bortezomib | 0.018 ± 0.00004 | IC50 | [3] |
| HCT116 (Colon Carcinoma, p53-null) | Bortezomib | 0.015 ± 0.00006 | IC50 | [3] |
| RPE1 (Wild-Type) | This compound | GI50 value not specified, but effective | GI50 | [1][2] |
| RPE1 (Bortezomib-Resistant) | This compound | Same GI50 as wild-type | GI50 | [1][2] |
| RPE1 (Bortezomib-Resistant) | Bortezomib | Resistant (specific GI50 not provided) | GI50 | [1][2] |
Mechanisms of Action and Signaling Pathways
This compound and bortezomib target the proteasome, a critical cellular machinery for protein degradation, but at different subunits. This distinction in their molecular targets leads to different downstream effects and provides a rationale for this compound's activity in bortezomib-resistant cancers.
Bortezomib is a first-in-class proteasome inhibitor that primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core. Inhibition of the 20S proteasome leads to the accumulation of ubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis.
This compound , on the other hand, is a first-in-class inhibitor of the 19S regulatory particle subunit Rpn11, a deubiquitinase.[1][2][4] By inhibiting Rpn11, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of polyubiquitinated substrates at the proteasome.[1][5] This also results in an unfolded protein response and apoptosis, but through a mechanism distinct from direct 20S proteasome inhibition.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of this compound and bortezomib.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound and Bortezomib
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and bortezomib in culture medium.
-
Treat the cells with various concentrations of each drug for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 values by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This method detects the induction of apoptosis by observing the cleavage of key apoptotic proteins, PARP and Caspase-3.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound and Bortezomib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or bortezomib for 24 hours.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP, cleaved Caspase-3, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound and bortezomib are both effective inducers of apoptosis in cancer cells through the inhibition of the proteasome. However, their distinct mechanisms of action, with this compound targeting the 19S Rpn11 subunit and bortezomib targeting the 20S catalytic core, lead to different efficacy profiles. The ability of this compound to overcome bortezomib resistance highlights its potential as a valuable alternative or complementary therapeutic strategy in oncology. Further research, including direct head-to-head in vivo studies, is warranted to fully elucidate the comparative therapeutic potential of these two proteasome inhibitors.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome Inhibitors Induce p53-Independent Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Analysis of Capzimin and Other Rpn11 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. Within the UPS, the 19S regulatory particle of the proteasome harbors a key deubiquitinase, Rpn11, which is essential for substrate processing. Inhibition of Rpn11 presents a compelling alternative to traditional 20S proteasome inhibitors like bortezomib. This guide provides a head-to-head analysis of Capzimin, a potent and selective Rpn11 inhibitor, and other notable compounds targeting this enzyme, supported by experimental data and detailed protocols.
Performance Comparison of Rpn11 Inhibitors
The efficacy and selectivity of various Rpn11 inhibitors have been characterized through in vitro enzymatic assays and in-cellulo viability studies. The following tables summarize the key quantitative data for a comparative assessment.
Table 1: In Vitro Inhibitory Activity (IC50) of Rpn11 Inhibitors Against JAMM Proteases
| Inhibitor | Rpn11 (μM) | Csn5 (μM) | AMSH (μM) | BRCC36 (μM) | Reference(s) |
| This compound | 0.34 | 30 | 4.5 | 2.3 | [1] |
| 8TQ | 2.4 | - | - | - | [1] |
| Thiolutin | 0.53 | 6.16 | 3.96 | 0.79 | [2][3] |
| SOP6 | 3.8 | 2.9 | 2.1 | - | [4] |
| SOP11 | 1.3 | 0.6 | 0.9 | - | [2][4] |
Note: A lower IC50 value indicates greater potency. Dashes indicate data not available.
Table 2: In-Cellular Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) | Reference(s) |
| HCT116 | Colon Carcinoma | ~2.0 (0.6 in low serum) | [1] |
| SR | Leukemia | 0.67 | [1][5] |
| K562 | Leukemia | 1.0 | [1][5] |
| NCI-H460 | Non-small cell lung cancer | 0.7 | [1][5] |
| MCF7 | Breast cancer | 1.0 | [1][5] |
| Median of NCI-60 Panel | Various | 3.3 | [1][5] |
Note: GI50 is the concentration of a drug that inhibits the growth of 50% of the cells.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate Rpn11 inhibitors, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization-Based Rpn11 Deubiquitinase Assay
This assay measures the deubiquitinating activity of Rpn11 by monitoring the change in fluorescence polarization of a fluorescently labeled ubiquitin substrate.
Materials:
-
Purified Rpn8/Rpn11 heterodimer
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-GC-TAMRA)[6]
-
Assay buffer: 60 mM HEPES (pH 8.0), 100 mM NaCl, 100 mM KCl, 10% glycerol[6]
-
384-well black polystyrene microplates
-
Plate reader capable of measuring fluorescence polarization (Ex: 530 nm, Em: 590 nm for TAMRA)[6]
-
Rpn11 inhibitors (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the Rpn11 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the Rpn11 inhibitor dilutions to the wells. Include a DMSO-only control.
-
Add the purified Rpn8/Rpn11 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescently labeled ubiquitin substrate to each well.
-
Immediately measure the fluorescence polarization at time zero and then at regular intervals for a defined period (e.g., every 5 minutes for 1 hour) using a plate reader.
-
The rate of decrease in fluorescence polarization corresponds to the rate of substrate cleavage.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[1]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well or 384-well plates
-
Rpn11 inhibitors (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Rpn11 inhibitor in the culture medium.
-
Treat the cells with the inhibitor dilutions and incubate for a specified period (e.g., 72 hours).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence values to the DMSO-treated control cells and plot the results against the inhibitor concentration to determine the GI50 value.[9]
Immunoblotting for Ubiquitin Conjugates
This technique is used to detect the accumulation of high-molecular-weight ubiquitin conjugates in cells following treatment with an Rpn11 inhibitor.
Materials:
-
Cancer cell lines
-
Rpn11 inhibitors (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, IAA)[10]
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Rpn11 inhibitor or vehicle control for a specified time (e.g., 6 hours).[11]
-
Lyse the cells in lysis buffer containing DUB inhibitors to preserve ubiquitinated proteins.[10]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
Aggresome Formation Assay by Immunofluorescence
This assay visualizes the formation of aggresomes, which are perinuclear aggregates of misfolded proteins that form when the proteasome is inhibited.
Materials:
-
Cells grown on coverslips
-
Rpn11 inhibitors (e.g., this compound) or positive control (e.g., MG132)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against aggresome markers (e.g., ubiquitin, HDAC6, p62/SQSTM1)[11]
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the Rpn11 inhibitor or MG132 for a specified time (e.g., 15 hours).[11]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate the cells with primary antibodies against aggresome markers.
-
Wash the cells and then incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
Wash the cells and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. The appearance of bright, punctate, perinuclear staining of the aggresome markers indicates aggresome formation.[11]
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Capzimin's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, against a panel of other metalloenzymes. The data presented here, supported by detailed experimental methodologies, is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Executive Summary
This compound is a promising therapeutic agent that targets the 26S proteasome, a critical complex for protein degradation in eukaryotic cells. Its primary target is Rpn11, a zinc-dependent metalloenzyme within the proteasome's 19S regulatory particle responsible for deubiquitinating substrates prior to their degradation.[1] The inhibition of Rpn11 by this compound leads to the accumulation of polyubiquitinated proteins, triggering an unfolded protein response and ultimately apoptosis in cancer cells.[1][2] This mechanism of action makes it a valuable tool for cancer research and a potential alternative to other proteasome inhibitors like bortezomib, particularly in resistant cell lines.[2]
A key aspect of any targeted inhibitor is its selectivity. This guide demonstrates that this compound exhibits a high degree of selectivity for Rpn11 over other metalloenzymes, including closely related JAMM (Jab1/MPN domain-associated metalloisopeptidase) proteases and other zinc-dependent enzymes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, Rpn11, and a selection of other metalloenzymes. Lower IC50 values indicate greater potency.
| Enzyme Target | Enzyme Class | This compound IC50 (µM) | Selectivity vs. Rpn11 |
| Rpn11 | JAMM Metalloenzyme | 0.34 | - |
| Csn5 | JAMM Metalloenzyme | 30 | ~88-fold |
| AMSH | JAMM Metalloenzyme | 4.5 | ~13-fold |
| BRCC36 | JAMM Metalloenzyme | 2.3 | ~7-fold |
| HDAC6 | Histone Deacetylase | >34 (>100-fold) | >100-fold |
| MMP-2 | Matrix Metalloproteinase | >34 (>100-fold) | >100-fold |
| MMP-12 | Matrix Metalloproteinase | >34 (>100-fold) | >100-fold |
| Carbonic Anhydrase II | Carbonic Anhydrase | >34 (>100-fold) | >100-fold |
| Glyoxalase I (GLO1) | Glyoxalase | 43 | ~126-fold |
Note: The IC50 values for HDAC6, MMP-2, MMP-12, and Carbonic Anhydrase II were not explicitly quantified in the primary literature but were reported to be over 100-fold less sensitive than Rpn11.[3]
Experimental Protocols
The determination of this compound's inhibitory activity against various metalloenzymes involves specific enzymatic assays. Below are detailed methodologies representative of those used to generate the data in this guide.
Rpn11 Inhibition Assay (Fluorescence Polarization)
This assay measures the deubiquitinase activity of Rpn11 by monitoring the change in fluorescence polarization of a fluorescently labeled ubiquitin substrate.
-
Reagents:
-
Purified human 26S proteasome or recombinant Rpn11/Rpn8 complex.
-
Fluorescently labeled ubiquitin substrate (e.g., Ub4-peptideOG).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 50 µM ATP, 1 mM DTT, and 0.01% NP-40.
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
The assay is performed in a low-volume 384-well black plate.
-
Add 5 µL of this compound at various concentrations (in 3% DMSO) to the wells.
-
Add 5 µL of diluted human 26S proteasome.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled ubiquitin substrate (final concentration ~3 nM).
-
Measure fluorescence polarization at 30°C with an excitation wavelength of 480 nm and an emission wavelength of 520 nm.
-
Normalize the collected data to a DMSO control and fit to a dose-response curve to determine the IC50 value.
-
JAMM Protease (Csn5, AMSH, BRCC36) Inhibition Assay
A similar fluorescence-based assay is used to determine the inhibitory activity of this compound against other JAMM proteases.
-
Reagents:
-
Purified recombinant JAMM protease (Csn5, AMSH, or BRCC36).
-
Appropriate fluorescently labeled diubiquitin substrate for each enzyme.
-
Assay Buffer: Specific to the enzyme, but generally contains a buffer (e.g., HEPES or Tris), a reducing agent (e.g., DTT), and a non-ionic detergent (e.g., Tween-20).
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
Pre-incubate the JAMM enzyme with varying concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescently labeled diubiquitin substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Histone Deacetylase (HDAC6) Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of HDAC6 using a fluorogenic substrate.
-
Reagents:
-
Purified recombinant human HDAC6.
-
Fluorogenic HDAC6 substrate.
-
HDAC Assay Buffer.
-
Developer solution.
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
In a 96-well white plate, add purified HDAC6 enzyme to the assay buffer.
-
Add this compound at various concentrations and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Add the HDAC6 substrate and incubate for a further 30 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence with an excitation of ~380 nm and an emission of ~490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This assay utilizes a FRET (Förster Resonance Energy Transfer)-based substrate to measure MMP activity.
-
Reagents:
-
Purified recombinant human MMP (e.g., MMP-2, MMP-12).
-
FRET-based MMP substrate.
-
MMP Assay Buffer.
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the MMP enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
The cleavage of the FRET substrate by the MMP separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
Determine the IC50 value from the dose-response curve.
-
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase.
-
Reagents:
-
Purified human Carbonic Anhydrase II.
-
p-Nitrophenyl acetate (substrate).
-
Assay Buffer (e.g., Tris-SO4, pH 7.6).
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
In a 96-well plate, add the CA enzyme to the assay buffer.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of p-nitrophenolate.
-
Calculate the rate of reaction and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound's Action
References
A Comparative Guide to Proteasome Inhibitors: Capzimin vs. MG132
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, maintaining cellular protein homeostasis. Its inhibition has become a cornerstone of both cancer therapy and fundamental cell biology research. This guide provides an objective comparison of two widely used proteasome inhibitors, Capzimin and MG132, which, despite a common overarching effect, function through fundamentally distinct mechanisms.
Mechanism of Action: A Tale of Two Subunits
This compound and MG132 inhibit proteasome function by targeting different components of the 26S proteasome complex. The 26S proteasome consists of a 20S catalytic core particle and one or two 19S regulatory particles.
-
MG132 : A synthetic peptide aldehyde, MG132 is a potent, cell-permeable, and reversible inhibitor that primarily blocks the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core.[1][2][3] By directly obstructing the proteolytic site, it prevents the breakdown of ubiquitinated proteins.[1]
-
This compound : In contrast, this compound is a small molecule inhibitor that targets Rpn11 (also known as POH1 or PSMD14), a deubiquitinase (DUB) located in the lid of the 19S regulatory particle.[4][5] Rpn11 is a metalloprotease responsible for removing the polyubiquitin chain from substrates just before their degradation. This compound inhibits Rpn11's isopeptidase activity, leading to an accumulation of polyubiquitinated proteins at the proteasome, thereby halting the degradation process through a mechanism distinct from 20S inhibitors.[4][6]
Caption: Distinct targeting sites of MG132 and this compound on the 26S proteasome.
Data Presentation: Quantitative Performance
The efficacy and specificity of each inhibitor are critical for experimental design and interpretation. The following tables summarize key quantitative data for this compound and MG132.
Table 1: Potency and Selectivity
| Compound | Primary Target | IC50 / Ki | Off-Target(s) / Selectivity |
| This compound | Rpn11 | 0.34 - 0.4 μM[5][7] | >5-fold selective for Rpn11 over related JAMM proteases.[8] 6-fold selective over BRCC36 (IC50=2.3 μM), 10-fold over AMSH (IC50=4.5 μM), and 80-fold over Csn5 (IC50=30 μM).[9] |
| MG132 | 20S Proteasome (Chymotrypsin-like activity) | IC50 = 100 nM[10][11] Ki = 4 nM[2] | Calpain (IC50 = 1.2 μM).[10][11] At higher concentrations, can inhibit other proteases like cathepsins.[3] |
Table 2: Cellular Activity (Growth Inhibition)
| Compound | Cell Line(s) | GI50 / IC50 | Notes |
| This compound | HCT116 (Colon) | GI50 ≈ 2.0 μM | Potency increases in low serum (GI50 = 0.6 μM).[4] Effective in bortezomib-resistant cells.[4] |
| NCI-60 Panel | Median GI50 = 3.3 μM | Shows promising activity in leukemia (K562, GI50=1.0 μM) and breast cancer (MCF7, GI50=1.0 μM) cell lines.[12] | |
| 293T / A549 | IC50 = 2.1 μM / 3.8 μM[13] | ||
| MG132 | C6 Glioma | IC50 = 18.5 μM (at 24h) | Inhibits proliferation in a time- and dose-dependent manner.[14] |
| HEK-293T | IC50 = 3.3 μM (at 48h) | [15] | |
| MCF7 (Breast) | IC50 = 12.4 μM (at 48h) | [15] |
Cellular and Molecular Consequences
Inhibition at either the 19S or 20S subunit leads to a cascade of cellular events, though subtle differences have been observed.
-
Accumulation of Ubiquitinated Proteins : Both inhibitors cause a strong accumulation of high-molecular-weight ubiquitin conjugates and well-studied proteasome substrates like p53 and Hif1α.[4][6] This is a hallmark of proteasome inhibition.
-
Aggresome Formation : Treatment with either 5 μM MG132 or 10 μM this compound for 15 hours induces the formation of aggresomes, which are perinuclear depots for aggregated, misfolded proteins.[6]
-
Unfolded Protein Response (UPR) : Perturbation of protein homeostasis by either inhibitor provokes an ER stress-mediated UPR, characterized by the accumulation of markers such as phosphorylated PERK and spliced XBP1s.[4][6]
-
Apoptosis : The accumulation of misfolded proteins and cellular stress ultimately leads to programmed cell death. This compound has been shown to induce apoptosis by activating caspase 3.[9] MG132 also induces apoptosis in a time- and dose-dependent manner in various tumor cells.[14][16]
Caption: Common downstream cellular effects of proteasome inhibition.
Experimental Protocols
Below are generalized methodologies for key experiments used to assess proteasome function and the effects of inhibitors.
A. Proteasome Activity Assay (Fluorogenic)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a specific fluorogenic substrate.
-
Reagents :
-
Procedure :
-
Lysate Preparation : Culture and treat cells as required. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.[17]
-
Reaction Setup : In a 96-well black plate, add 20 µg of total protein from cell lysates to each well. For inhibitor controls, pre-incubate a duplicate set of samples with MG132. Adjust the final volume with Assay Buffer.
-
Initiate Reaction : Add the Suc-LLVY-AMC substrate to all wells.
-
Measurement : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the kinetic increase in fluorescence (Ex/Em = 380/460 nm) over 30-60 minutes.[17][19]
-
Analysis : Calculate the rate of AMC release (fluorescence units/min). Proteasome-specific activity is the difference between the rates with and without the MG132 inhibitor control.
-
B. Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Reagents :
-
Complete cell culture medium.
-
Inhibitors (this compound, MG132) dissolved in DMSO.
-
MTT or CCK-8 reagent.
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Treat cells with a serial dilution of this compound or MG132 for the desired time period (e.g., 24, 48, or 72 hours).[20] Include a DMSO-only vehicle control.
-
Add Reagent : Remove the treatment media and add fresh media containing the MTT or CCK-8 reagent according to the manufacturer's protocol.[20]
-
Incubation : Incubate the plate at 37°C for 1-4 hours.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for CCK-8) using a microplate reader.[20]
-
Analysis : Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the GI50 or IC50 value.
-
C. Western Blot for Ubiquitinated Proteins
This protocol is used to visualize the accumulation of polyubiquitinated proteins following inhibitor treatment.
Caption: Standard experimental workflow for Western Blot analysis.
-
Reagents :
-
Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-Ubiquitin (e.g., P4D1), Anti-p53, Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Procedure :
-
Sample Preparation : Treat cells with inhibitors (e.g., 10 μM this compound or 5 μM MG132) for 4-6 hours.[6] Lyse cells in ice-cold lysis buffer.
-
Electrophoresis : Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking : Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.
-
Washing : Wash the membrane three times for 10 minutes each with Wash Buffer.[22]
-
Secondary Antibody : Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A smear in the high molecular weight region of the lane when blotting for ubiquitin is indicative of proteasome inhibition.
-
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Rpn11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. glpbio.com [glpbio.com]
- 13. This compound dimer | Proteasome | Tocris Bioscience [tocris.com]
- 14. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MG-132 | Cell Signaling Technology [cellsignal.com]
- 17. Proteasome activity assay [bio-protocol.org]
- 18. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 19. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ptglab.com [ptglab.com]
A comparative analysis of the apoptotic pathways induced by Capzimin and carfilzomib.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the apoptotic pathways initiated by two distinct proteasome inhibitors: Capzimin, a novel inhibitor of the 19S regulatory particle, and carfilzomib, a second-generation inhibitor of the 20S core particle. By examining their mechanisms of action, downstream signaling events, and the experimental evidence supporting these pathways, this document aims to offer a clear and objective comparison for researchers in oncology and drug development.
At a Glance: Key Mechanistic Differences
While both this compound and carfilzomib induce apoptosis by disrupting proteasome function, their primary molecular targets within the proteasome complex are different, leading to distinct upstream signaling events. This compound targets the deubiquitinase Rpn11 in the 19S regulatory particle, while carfilzomib irreversibly inhibits the chymotrypsin-like activity of the β5 subunit in the 20S core particle.[1][2] This fundamental difference in their initial site of action dictates the subsequent cascade of events leading to programmed cell death.
Quantitative Analysis of Apoptotic Induction
The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and carfilzomib across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI50 (μM) | Key Apoptotic Markers |
| HCT116 | Colon Carcinoma | ~2.0 (0.6 in low serum) | Cleaved Caspase-3, Cleaved PARP |
| SR | Leukemia | 0.67 | Not Specified |
| K562 | Leukemia | 1.0 | Not Specified |
| NCI-H460 | Non-small Cell Lung Cancer | 0.7 | Not Specified |
| MCF7 | Breast Cancer | 1.0 | Not Specified |
Data sourced from studies on the effects of this compound on cancer cell growth and apoptosis.[1][3]
Table 2: In Vitro Cytotoxicity and Apoptotic Induction by Carfilzomib
| Cell Line | Cancer Type | IC50 (nM) | Key Apoptotic Markers |
| RPMI-8226 | Multiple Myeloma | 10.73 | Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2 |
| MOLP-8 | Multiple Myeloma | 12.20 | Not Specified |
| NCI-H929 | Multiple Myeloma | 26.15 | Not Specified |
| OPM-2 | Multiple Myeloma | 15.97 | Not Specified |
| MDA-MB-361 | Breast Cancer | 6.34 | Cleaved PARP, Cleaved Caspase-3/7 |
| T-47D | Breast Cancer | 76.51 | Cleaved PARP, Cleaved Caspase-3/7 |
Data compiled from various studies investigating carfilzomib's effects on multiple myeloma and breast cancer cell lines.[4][5]
Detailed Apoptotic Pathways
This compound: Inducing Apoptosis through Rpn11 Inhibition
This compound is a first-in-class inhibitor of the proteasome isopeptidase Rpn11, a component of the 19S regulatory particle.[1][3] Its mechanism of action involves the following steps:
-
Inhibition of Deubiquitination: this compound directly inhibits the deubiquitinase activity of Rpn11.[6] This prevents the removal of polyubiquitin chains from proteins targeted for degradation.
-
Accumulation of Polyubiquitinated Proteins: The inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins at the proteasome.[1]
-
Induction of the Unfolded Protein Response (UPR): The buildup of ubiquitinated proteins triggers the UPR, a cellular stress response.[1][7] This is evidenced by the increased levels of phosphorylated PERK, spliced XBP1s, and the transcription factor CHOP.[1][7]
-
Activation of Apoptosis: The sustained UPR and cellular stress culminate in the activation of the apoptotic cascade. This is marked by the cleavage and activation of caspase-3 and the subsequent cleavage of PARP, a key substrate of activated caspases.[1][3]
Carfilzomib: A Dual-Pathway Induction of Apoptosis
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome core particle.[8][9] This potent inhibition triggers apoptosis through both the intrinsic and extrinsic pathways.
-
Proteasome Inhibition and ER Stress: Carfilzomib's inhibition of the 20S proteasome leads to a massive accumulation of misfolded and polyubiquitinated proteins, causing significant endoplasmic reticulum (ER) stress and inducing the UPR.[8][10]
-
Intrinsic (Mitochondrial) Pathway:
-
Extrinsic (Death Receptor) Pathway:
-
Convergence and Execution:
-
Both activated caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3.[11]
-
Activated caspase-3 then cleaves a multitude of cellular substrates, including PARP, leading to the execution of apoptosis.[4][11]
-
The activation of JNK (c-Jun N-terminal kinase) is also observed, which contributes to the pro-apoptotic signaling.[11]
-
Experimental Protocols
The findings presented in this guide are supported by a variety of standard molecular and cell biology techniques. Below are the methodologies for key experiments cited.
Western Blot Analysis for Apoptotic Markers
-
Objective: To detect the cleavage and activation of caspases and PARP, and changes in the expression of other apoptosis-related proteins.
-
Methodology:
-
Cells are cultured and treated with specified concentrations of this compound or carfilzomib for indicated time periods.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved caspase-8, cleaved PARP, DR5, p-PERK, XBP1s, CHOP, Bax, and Bcl-2 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Methodology:
-
Cells are treated with this compound or carfilzomib at various concentrations.
-
After the treatment period, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Cell Viability/Cytotoxicity Assays (MTT or CellTiter-Glo)
-
Objective: To determine the concentration of this compound or carfilzomib that inhibits cell growth by 50% (GI50 or IC50).
-
Methodology (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50/GI50 values are determined by plotting the dose-response curve.
-
Conclusion
This compound and carfilzomib, while both targeting the proteasome, offer distinct mechanisms for inducing apoptosis in cancer cells. This compound's unique targeting of Rpn11 in the 19S regulatory particle presents an alternative therapeutic strategy, particularly in contexts where resistance to 20S proteasome inhibitors may arise.[1][6] Carfilzomib, on the other hand, potently induces apoptosis through the dual activation of the intrinsic and extrinsic pathways, a mechanism that has proven effective in the treatment of multiple myeloma.[11][14] Understanding these differing pathways is crucial for the strategic development of novel anticancer therapies and for designing effective combination treatments. This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of these and other proteasome inhibitors.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. brieflands.com [brieflands.com]
- 11. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Validating the effect of Capzimin in bortezomib-resistant versus sensitive cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel proteasome inhibitor Capzimin and the established therapeutic agent bortezomib, with a focus on their efficacy in bortezomib-sensitive and -resistant cancer cell lines. This document outlines the distinct mechanisms of action, presents supporting experimental data, and provides detailed protocols for key assays.
Executive Summary
Bortezomib, a cornerstone in the treatment of multiple myeloma, faces the clinical challenge of acquired resistance, often mediated by mutations in the proteasome subunit beta type-5 (PSMB5). This compound, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, offers a promising alternative therapeutic strategy.[1][2][3][4] Experimental evidence demonstrates that this compound effectively induces cell death in cancer cell lines that have developed resistance to bortezomib, highlighting its potential to address this significant unmet clinical need.
Mechanism of Action: A Tale of Two Proteasome Inhibitors
Bortezomib and this compound both target the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis, but through distinct mechanisms.
-
Bortezomib: Directly inhibits the chymotrypsin-like activity of the 20S proteasome core particle by reversibly binding to the β5 subunit. This leads to the accumulation of ubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately apoptosis.
-
This compound: Inhibits the deubiquitinase activity of Rpn11, a component of the 19S regulatory particle of the proteasome.[1][2][3][4] This inhibition prevents the removal of ubiquitin chains from proteins targeted for degradation, also leading to the accumulation of ubiquitinated proteins, UPR activation, and apoptosis.[1][2][3][4]
The differing targets of these two inhibitors explain this compound's efficacy in bortezomib-resistant cells, as mutations in the β5 subunit that confer bortezomib resistance do not affect the activity of this compound.
Comparative Efficacy: Overcoming Resistance
The following tables summarize the cytotoxic effects of this compound and bortezomib in various cancer cell lines, including bortezomib-sensitive and -resistant pairs.
| Cell Line | Drug | IC50 / GI50 (nM) | Fold Resistance | Reference |
| MM1.S (Multiple Myeloma - Sensitive) | Bortezomib | 15.2 | - | [5] |
| MM1.S/R BTZ (Multiple Myeloma - Resistant) | Bortezomib | 44.5 | 2.93 | [5] |
| KMS-11 (Multiple Myeloma - Sensitive) | Bortezomib | 6 | - | [6] |
| KMS-11/BTZ (Multiple Myeloma - Resistant) | Bortezomib | 148.3 | 24.7 | [6] |
| OPM-2 (Multiple Myeloma - Sensitive) | Bortezomib | 3.1 | - | [6] |
| OPM-2/BTZ (Multiple Myeloma - Resistant) | Bortezomib | 51.6 | 16.6 | [6] |
Table 1: Comparative IC50 values of bortezomib in sensitive and resistant multiple myeloma cell lines.
| Cell Line | Drug | GI50 (µM) | Reference |
| SR (Leukemia) | This compound | 0.67 | [7] |
| K562 (Leukemia) | This compound | 1 | [7] |
| NCI-H460 (Non-small cell lung cancer) | This compound | 0.7 | [7] |
| MCF7 (Breast cancer) | This compound | 1.0 | [7] |
| HCT116 (Colon cancer) | This compound | ~2.0 (normal serum), 0.6 (low serum) | [1] |
Table 2: GI50 values of this compound in various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of Bortezomib.
Caption: Mechanism of action of this compound.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 5. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A comparison of the gene expression profiles following treatment with Capzimin and other proteasome inhibitors.
A detailed examination of the downstream cellular responses to novel and established proteasome inhibitors, providing insights for researchers and drug development professionals.
The inhibition of the proteasome, a critical cellular machinery for protein degradation, has emerged as a cornerstone of therapy for several cancers, most notably multiple myeloma. While established proteasome inhibitors (PIs) like Bortezomib and Carfilzomib target the 20S catalytic core of the proteasome, novel agents such as Capzimin offer an alternative mechanism by targeting the 19S regulatory particle. This guide provides a comparative overview of the gene expression profiles following treatment with this compound and other PIs, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Targets
Traditional proteasome inhibitors, including Bortezomib and Carfilzomib, function by inhibiting the chymotrypsin-like activity of the β5 subunit within the 20S proteasome core. This leads to a broad disruption of cellular protein homeostasis.
In contrast, this compound represents a first-in-class inhibitor that targets the Rpn11 deubiquitinase (DUB) located in the 19S regulatory particle of the proteasome.[1][2] Rpn11 is responsible for removing polyubiquitin chains from substrate proteins just before their degradation.[1] By inhibiting Rpn11, this compound causes the accumulation of polyubiquitinated proteins, triggering downstream stress responses and blocking cell proliferation.[3][4] This distinct mechanism suggests that this compound could be effective in cancers that have developed resistance to 20S inhibitors.[4]
Comparative Gene Expression Analysis
Treatment with both this compound and traditional PIs induces significant alterations in the cellular transcriptome. The overarching cellular responses—induction of the Unfolded Protein Response (UPR), modulation of apoptosis, and activation of stress-related pathways—are common to both classes of drugs. However, the specific gene signatures can vary, reflecting their different molecular targets.
The Unfolded Protein Response (UPR)
The accumulation of misfolded and polyubiquitinated proteins in the endoplasmic reticulum (ER) and cytoplasm is a primary consequence of proteasome inhibition, leading to the activation of the UPR.
-
This compound: Treatment with this compound provokes a robust UPR, marked by the accumulation of key signaling molecules such as phosphorylated PERK (protein kinase R-like endoplasmic reticulum kinase), spliced XBP1 (X-box binding protein 1), and the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[4][5]
-
Other Proteasome Inhibitors (e.g., Bortezomib): These inhibitors are also potent inducers of the UPR.[6][7] Gene expression profiling of cells treated with Bortezomib reveals a rapid induction of pro-apoptotic UPR components, including PERK, ATF4 (activating transcription factor 4), and its target, CHOP.[6][7] Additionally, an upregulation of ER chaperones like GRP78/Bip and GRP94 is observed as the cell attempts to manage the protein-folding load.[6]
| Pathway Component | This compound | Other Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib) |
| PERK | Increased phosphorylation | Increased expression and phosphorylation |
| XBP1s | Increased levels | Increased splicing |
| ATF4 | Implied increase via PERK | Increased expression |
| CHOP/GADD153 | Increased expression | Increased expression |
| GRP78/Bip | Not specified, but likely increased | Increased expression |
| GRP94 | Not specified, but likely increased | Increased expression |
Table 1. Comparison of key UPR-related gene and protein expression changes following treatment with this compound and other proteasome inhibitors.
Apoptosis Signaling Pathways
The ultimate therapeutic goal of proteasome inhibition in cancer is the induction of apoptosis. This is achieved through the concerted action of multiple stress pathways.
-
This compound: Induces apoptosis, which is confirmed by the detection of cleaved caspase-3 and cleaved poly ADP-ribose polymerase (PARP).[2]
-
Other Proteasome Inhibitors: These agents trigger a dual apoptotic cascade.[8] This involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic (death receptor) pathway, which involves the upregulation of TRAIL, DR4, and DR5, leading to caspase-8 activation.[8][9] The tumor suppressor p53 and its pro-apoptotic target PUMA also play a significant role in apoptosis induced by these inhibitors.[10][11]
| Pathway Component | This compound | Other Proteasome Inhibitors (e.g., Bortezomib, MG-132) |
| Cleaved Caspase-3 | Increased | Increased |
| Cleaved PARP | Increased | Increased |
| Caspase-8 Activation | Not specified, but likely | Increased |
| Caspase-9 Activation | Not specified, but likely | Increased |
| p53 | Stabilization and accumulation | Stabilization and accumulation |
| TRAIL Pathway Genes (TRAIL, DR4, DR5) | Not specified | Upregulated |
Table 2. Comparison of key apoptosis-related gene and protein expression changes.
Stress and NF-κB Signaling
Proteasome inhibition represents a significant cellular stress, activating protective and pro-death signaling cascades.
-
This compound: Treatment leads to the accumulation of well-characterized proteasome substrates that are also key stress-responsive proteins, such as p53 and Hif1α.[4][5]
-
Other Proteasome Inhibitors: A hallmark of these inhibitors is the upregulation of heat shock proteins (HSPs), including Hsp90, Hsp70, and Hsp27, as a cellular defense mechanism.[8] Furthermore, they often lead to the inhibition of the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[12][13] However, this effect can be complex, with some studies reporting a paradoxical increase in NF-κB activity in certain cell types.[14][15] The NRF2-mediated oxidative stress response is another key pathway activated by these inhibitors.[16]
| Pathway Component | This compound | Other Proteasome Inhibitors (e.g., Bortezomib) |
| p53 Accumulation | Yes | Yes |
| Hif1α Accumulation | Yes | Yes |
| Heat Shock Proteins (Hsp27, Hsp70, Hsp90) | Not specified | Upregulated |
| NF-κB Pathway | Not specified | Generally inhibited (canonical pathway) |
| NRF2 Pathway | Not specified | Activated |
Table 3. Comparison of key stress-related gene and protein expression changes.
Experimental Protocols
The following provides a generalized methodology for conducting gene expression profiling of cells treated with proteasome inhibitors using RNA sequencing (RNA-Seq).
1. Cell Culture and Treatment:
-
Select the appropriate cancer cell line (e.g., HCT116, MM.1S).
-
Culture cells in standard conditions (e.g., 37°C, 5% CO2) to ~70-80% confluency.
-
Treat cells with the desired concentration of this compound, Bortezomib, Carfilzomib, or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells at each time point for RNA extraction.
2. RNA Extraction and Quality Control:
-
Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 ratios are ~2.0.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are typically used for library preparation.
3. RNA-Seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., >20 million reads per sample).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treatment and control groups using statistical packages such as DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify the biological pathways and processes that are significantly enriched among the differentially expressed genes.
Visualizing the Cellular Response
To better understand the complex cellular events triggered by proteasome inhibition, the following diagrams illustrate key workflows and signaling pathways.
Caption: A generalized workflow for gene expression profiling using RNA-Seq.
Caption: The Unfolded Protein Response (UPR) pathway activated by proteasome inhibitors.
Caption: Apoptosis induction via intrinsic and extrinsic pathways.
References
- 1. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. ashpublications.org [ashpublications.org]
Capzimin's Selectivity for Rpn11: A Comparative Analysis Against Other JAMM Proteases
For Researchers, Scientists, and Drug Development Professionals
Capzimin, a derivative of quinoline-8-thiol (8TQ), has emerged as a potent and specific inhibitor of the proteasome isopeptidase Rpn11, a critical component of the 26S proteasome's 19S regulatory particle.[1][2] This guide provides a detailed comparison of this compound's selectivity for Rpn11 against other metalloproteases from the Jab1/Mov34/Mpr1 (JAMM) domain family, supported by experimental data and methodologies. Understanding this selectivity is crucial for its development as a potential therapeutic agent, particularly in oncology.
Quantitative Comparison of Inhibitory Activity
This compound exhibits a significant preference for Rpn11 over other related JAMM proteases. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values of this compound against various JAMM proteases.
| Target Protease | IC50 (μM) | Fold Selectivity vs. Rpn11 |
| Rpn11 | 0.34 | 1 |
| Csn5 | 30 | ~88 |
| AMSH | 4.5 | ~13 |
| BRCC36 | 2.3 | ~7 |
Data compiled from multiple sources.[2][3][4][5]
As the data indicates, this compound is approximately 88-fold more selective for Rpn11 than for Csn5, about 13-fold more selective than for AMSH, and roughly 7-fold more selective than for BRCC36.[2][3] This demonstrates a notable selectivity profile for Rpn11 within the JAMM family.
Mechanism of Inhibition
Interestingly, the mechanism by which this compound inhibits these proteases differs. It acts as an uncompetitive inhibitor of Rpn11, meaning it binds to the enzyme-substrate complex.[2][3] In contrast, it behaves as a competitive inhibitor for AMSH and BRCC36, suggesting it competes with the substrate for binding to the enzyme's active site.[2][3] This differential mechanism likely contributes to its selectivity. The inhibition of Rpn11 by this compound is reversible.[3]
The Ubiquitin-Proteasome System and the Role of Rpn11
The 26S proteasome is the primary machinery for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. Rpn11, a deubiquitinase (DUB) located in the lid of the 19S regulatory particle, is essential for this process. It cleaves the polyubiquitin chain from substrate proteins just before their translocation into the 20S core particle for degradation. Inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis, a mechanism with therapeutic potential in cancer treatment.[6][1][2]
Caption: The Ubiquitin-Proteasome Pathway highlighting Rpn11's role and this compound's point of inhibition.
Experimental Protocols
The selectivity of this compound was determined using biochemical assays that measure the enzymatic activity of the purified proteases in the presence of varying concentrations of the inhibitor.
Rpn11 Activity Assay:
A common method to assess Rpn11 activity and its inhibition is a fluorescence polarization (FP)-based assay.[5]
-
Reagents and Materials:
-
Purified human 26S proteasome (containing Rpn11).
-
Fluorophore-labeled ubiquitin substrate (e.g., Ub4-peptideOG).
-
This compound and other compounds to be tested, dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM DTT, 0.01% NP-40).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The diluted this compound solutions are added to the wells of the 384-well plate.
-
Purified 26S proteasome is added to each well.
-
The reaction is initiated by the addition of the fluorophore-labeled ubiquitin substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C).
-
Fluorescence polarization is measured at specific time points.
-
-
Data Analysis:
-
The decrease in fluorescence polarization indicates the cleavage of the substrate by Rpn11.
-
The rate of the reaction is calculated for each this compound concentration.
-
The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Validating the Synergistic Effects of Capzimin with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Capzimin with other chemotherapeutic agents. While direct evidence for this compound's synergistic activity is still emerging, this document summarizes the available data and offers a comparative analysis with other novel proteasome inhibitors to inform future research and drug development strategies.
Introduction to this compound and Proteasome Inhibition in Combination Therapy
This compound is a first-in-class, potent, and specific inhibitor of the 19S proteasome subunit Rpn11, a deubiquitinase.[1][2] Its mechanism of action is distinct from 20S proteasome inhibitors like bortezomib, offering a potential therapeutic alternative, especially in bortezomib-resistant cancers.[2][3] The rationale for combining proteasome inhibitors with other chemotherapeutic agents lies in the potential for synergistic cytotoxicity. By inhibiting the proteasome, cancer cells' ability to degrade misfolded or damaged proteins is compromised, leading to the accumulation of these proteins and induction of the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis.[4][5] This cellular stress can lower the threshold for cell death induced by other anticancer drugs that act through different mechanisms, such as DNA damage or microtubule disruption.
Experimental Data on this compound Combination Therapy
Current research on the synergistic effects of this compound in combination with other chemotherapeutic agents is limited. One key study investigated the combination of this compound with doxorubicin in multiple myeloma cells. The findings from this study are summarized below.
Table 1: Summary of a Key Study on this compound Combination Therapy
| Combination | Cell Line | Assay | Key Finding | Synergy Observed |
| This compound + Doxorubicin | U266B1 (Multiple Myeloma) | Trypan Blue Exclusion | This compound did not enhance doxorubicin-induced cell mortality. | No |
Source: Data compiled from a study on the synergistic effects of doxorubicin and proteasome inhibitors.[1][2]
The lack of synergy in this particular study was attributed to this compound's inability to induce the formation of aggresomes, which are cellular aggregates of misfolded proteins. This is in contrast to bortezomib, which does induce aggresomes and shows synergy with doxorubicin.[1][2] This finding suggests that the mechanism of synergy for proteasome inhibitors may be context-dependent and related to specific downstream cellular responses.
Comparative Analysis with Other Novel Proteasome Inhibitors
To provide a broader perspective on the potential for synergistic combinations with Rpn11 inhibitors and other novel proteasome inhibitors, this section presents data from studies on b-AP15 (another Rpn11 inhibitor) and marizomib (a 20S proteasome inhibitor).
Table 2: Synergistic Effects of Other Novel Proteasome Inhibitors with Chemotherapeutic Agents
| Proteasome Inhibitor | Combination Agent | Cancer Type | Key Findings | Synergy (Combination Index, CI < 1) |
| b-AP15 | Cisplatin | Lung Cancer | Synergistic effects observed. | Yes |
| Gemcitabine | Lung Cancer | Synergistic effects observed. | Yes | |
| Vinorelbine | Lung Cancer | Synergistic effects observed. | Yes | |
| Marizomib | Pomalidomide | Multiple Myeloma | Synergistic anti-myeloma activity. | Yes |
| Cisplatin | Cervical Cancer | Enhanced cytotoxicity and apoptosis. | Yes | |
| Doxorubicin | Triple-Negative Breast Cancer | Significantly inhibited tumor growth in vivo. | Yes |
Source: Data compiled from multiple preclinical studies.[1][2][6][7][8][9]
The data in Table 2 indicates that other novel proteasome inhibitors exhibit significant synergistic effects with a range of chemotherapeutic agents across different cancer types. This suggests that while the initial findings with this compound and doxorubicin did not show synergy, the potential for synergistic combinations with other agents should not be dismissed and warrants further investigation.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Induction of the Unfolded Protein Response
This compound's inhibition of Rpn11 leads to the accumulation of polyubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[4][5] The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can induce apoptosis if the stress is prolonged or severe.
Caption: this compound inhibits Rpn11, leading to ER stress and the UPR pathway.
Experimental Workflow for Validating Synergistic Effects
The following diagram outlines a typical experimental workflow for assessing the synergistic effects of this compound in combination with another chemotherapeutic agent.
Caption: A typical workflow for validating drug synergy in vitro and in vivo.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent of interest, and their combinations for the desired time period (e.g., 48-72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drug combinations as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Synergy Analysis (Chou-Talalay Method)
Principle: The Chou-Talalay method is a widely used method to quantify drug synergism. It is based on the median-effect equation and calculates a Combination Index (CI).
Calculation:
-
Determine the dose-effect curves for each drug individually and in combination.
-
Calculate the CI using specialized software (e.g., CompuSyn).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion and Future Directions
The available data on the synergistic effects of this compound with other chemotherapeutic agents is currently limited and, in the case of doxorubicin, did not demonstrate a synergistic interaction. However, comparative analysis with other novel proteasome inhibitors, such as b-AP15 and marizomib, reveals a strong potential for synergistic combinations with various classes of anticancer drugs.
Future research should focus on:
-
Expanding Combination Studies: Evaluating the synergistic potential of this compound with a broader range of chemotherapeutic agents, including taxanes, platinum-based drugs, and targeted therapies.
-
Investigating Mechanisms of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions, which may involve modulation of the UPR, apoptosis pathways, or other cellular processes.
-
In Vivo Validation: Progressing promising in vitro combinations to preclinical in vivo models to assess their therapeutic efficacy and safety.
By systematically exploring these avenues, the full potential of this compound as a component of combination cancer therapy can be determined, ultimately contributing to the development of more effective treatment strategies for a variety of malignancies.
References
- 1. Synergistic anti-myeloma activity of the proteasome inhibitor marizomib and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined treatment of marizomib and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]
- 3. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Combined treatment of marizomib and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative proteomics study of cells treated with Capzimin and bortezomib.
A new wave of proteasome inhibitors is challenging the established therapeutic landscape. This guide provides a comparative proteomics analysis of Capzimin, a novel Rpn11 inhibitor, and Bortezomib, the cornerstone of proteasome-targeting cancer therapy. We delve into their distinct mechanisms of action and present supporting experimental data to illuminate their differential effects on the cellular proteome.
This compound, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, offers an alternative therapeutic strategy to the 20S proteasome inhibition of Bortezomib.[1][2][3] This distinction is critical, as it provides a potential avenue for treating patients who have developed resistance to Bortezomib.[1][4] Our comparative analysis, based on proteomic studies, reveals nuanced differences in their impact on protein ubiquitination and cellular stress pathways.
Unveiling the Mechanistic Divergence
This compound and Bortezomib both disrupt proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent cell death.[1][5][6] However, their points of intervention within the ubiquitin-proteasome system are fundamentally different.
-
Bortezomib: This well-established drug directly targets the chymotrypsin-like catalytic activity of the β5 subunit within the 20S core of the proteasome.[6][7][8] By inhibiting the proteolytic machinery itself, it causes a broad accumulation of proteins destined for degradation.
-
This compound: In contrast, this compound inhibits Rpn11, a deubiquitinase located in the 19S regulatory particle of the proteasome.[1][3][9] This inhibition prevents the removal of ubiquitin chains from proteins before they are degraded, leading to a build-up of ubiquitinated substrates.
This mechanistic divergence is the basis for this compound's efficacy in Bortezomib-resistant cells.[1][4]
Proteomic Profiling: A Quantitative Comparison
Proteome-wide analysis of ubiquitinated proteins reveals distinct signatures for this compound and Bortezomib treatment. While both drugs lead to a global increase in ubiquitinated proteins, the specific substrates affected can differ significantly. A study by Li et al. (2017) highlighted these differences, identifying proteins that were more profoundly impacted by this compound.[1]
| Protein | Fold-Change in Ubiquitination (this compound) | Fold-Change in Ubiquitination (Bortezomib) | Function |
| Angiomotin | ~16-fold | ~2.4-fold | Involved in cell proliferation and invasiveness.[1] |
| DNAJB4 | Stronger accumulation with this compound | Weaker accumulation than this compound | Heat shock response protein.[1] |
Data summarized from Li et al. (2017). The study notes that direct comparison of inhibitor potencies can be challenging.[1]
These findings suggest that this compound's unique mechanism of action leads to the accumulation of a specific subset of polyubiquitinated substrates.[1][4] This differential substrate stabilization likely contributes to its distinct biological effects.
Cellular Consequences: Beyond Protein Degradation
The accumulation of unfolded and misfolded proteins triggered by both drugs induces a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][10] However, studies indicate that this compound may induce a more potent UPR than Bortezomib.[1] Both compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cell lines.[1][9]
Experimental Protocols
A robust comparative proteomics study requires meticulous experimental design. The following outlines a typical workflow for analyzing the effects of this compound and Bortezomib on the cellular proteome.
Detailed Methodologies:
-
Cell Culture and Drug Treatment:
-
Human colorectal carcinoma cells (HCT116) are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
The following day, cells are treated with either DMSO (vehicle control), a specified concentration of this compound (e.g., 10 µM), or Bortezomib (e.g., 1 µM) for a defined period (e.g., 6-8 hours).[1][11]
-
-
Protein Extraction and Digestion:
-
Following treatment, cells are washed with PBS and lysed in a buffer containing urea and protease/phosphatase inhibitors to preserve protein integrity.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
The resulting peptides from each treatment condition are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed quantitative analysis.[12][13]
-
Labeled peptides are combined and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis on a high-resolution mass spectrometer (e.g., Orbitrap Fusion).[14]
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptides and proteins are identified by searching the data against a human protein database.
-
The relative abundance of proteins and ubiquitination sites across the different treatment conditions is determined based on the reporter ion intensities from the isobaric tags.
-
Statistical analysis is performed to identify proteins and ubiquitination sites that are significantly altered by drug treatment.
-
Conclusion
The comparative proteomics data clearly demonstrates that while both this compound and Bortezomib are effective proteasome inhibitors, they exert their effects through distinct mechanisms that result in different proteomic signatures. This compound's ability to inhibit Rpn11 and its efficacy in Bortezomib-resistant cells mark it as a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided here offer a framework for researchers to further explore the nuanced cellular impacts of these and other emerging proteasome inhibitors.
References
- 1. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic advances for the future of drug development [researchfeatures.com]
- 13. google.com [google.com]
- 14. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
Revolutionizing Cancer Therapy: A Comparative Analysis of Capzimin's Therapeutic Window
A new frontier in oncology, Capzimin, a potent and specific inhibitor of the proteasome isopeptidase Rpn11, is demonstrating significant promise in preclinical studies. This guide provides a comprehensive comparison of this compound's therapeutic window against established cancer therapies across various cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound distinguishes itself by targeting a novel component of the ubiquitin-proteasome system, offering a potential breakthrough for patients who have developed resistance to conventional proteasome inhibitors like bortezomib.[1][2][3] This document delves into the quantitative performance of this compound and its alternatives, outlines key experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows involved.
Unveiling the Therapeutic Potential: A Head-to-Head Comparison
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the concentration range where it can effectively treat disease without causing unacceptable toxicity. For this compound, this is delineated by its potent anti-proliferative activity against cancer cells and its selectivity, which minimizes harm to healthy cells.
Comparative Efficacy in Major Cancer Types
This compound has shown promising activity against a panel of cancer cell lines, including leukemia, non-small cell lung cancer (NSCLC), and breast cancer.[2] The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapeutics in representative cell lines.
| Leukemia (K562 Cell Line) | Drug | GI50/IC50 (µM) | Reference |
| This compound | This compound | 1 | [2] |
| Standard of Care | Cytarabine | ~0.1-1 | [2] |
| Non-Small Cell Lung Cancer (NCI-H460 Cell Line) | Drug | GI50/IC50 (µM) | Reference |
| This compound | This compound | 0.7 | [2] |
| Standard of Care | Cisplatin | ~5-10 | [4] |
| Breast Cancer (MCF7 Cell Line) | Drug | GI50/IC50 (µM) | Reference |
| This compound | This compound | 1.0 | [2] |
| Standard of Care | Doxorubicin | ~0.5-1.5 | [5] |
These in vitro data suggest that this compound exhibits potent anti-cancer activity at concentrations comparable to or lower than some standard chemotherapeutic agents. A key advantage of this compound is its demonstrated efficacy in cancer cells that have developed resistance to other proteasome inhibitors, such as bortezomib.[1][3]
The Science Behind this compound: Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Rpn11, a crucial deubiquitinase enzyme within the 19S regulatory particle of the proteasome.[1][3] The ubiquitin-proteasome system is responsible for the degradation of most cellular proteins, and its proper function is essential for cell survival. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on this system to maintain protein homeostasis.[6]
By inhibiting Rpn11, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation.[7][8][9] This leads to an accumulation of polyubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][3]
This compound's Mechanism of Action
Rigorous Evaluation: Experimental Protocols
To ensure the reproducibility and validation of findings related to this compound's therapeutic window, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[10]
-
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound or comparator drugs for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50/IC50 values by plotting the percentage of viable cells against the drug concentration.
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]
-
Procedure:
-
Seed cells in a 96-well plate and treat with the desired concentrations of compounds for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence to determine caspase activity.
-
3. Western Blot for PARP Cleavage
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Procedure:
-
Treat cells with the compounds for the desired time, then lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for cleaved PARP.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal to visualize the cleaved PARP fragment (89 kDa).
-
Experimental Workflow for Therapeutic Window Validation
In Vivo Toxicity Studies
In vivo studies are crucial for determining the therapeutic window in a whole-organism context.
-
Acute Toxicity Study:
-
Administer a single dose of this compound to rodents (e.g., mice) at several dose levels via the intended clinical route (e.g., intraperitoneal or intravenous).
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Perform gross necropsy at the end of the study to identify any target organs of toxicity.
-
Determine the maximum tolerated dose (MTD).
-
-
Subchronic Toxicity Study:
-
Administer repeated doses of this compound to rodents daily for a set period (e.g., 28 or 90 days) at three or more dose levels.
-
Monitor for clinical signs, body weight changes, and food/water consumption.
-
Collect blood for hematology and clinical chemistry analysis at specified intervals.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs to identify any dose-related toxicities.
-
Future Directions and Conclusion
The preclinical data on this compound are highly encouraging, positioning it as a promising candidate for further development. Its unique mechanism of action as an Rpn11 inhibitor offers a new strategy to combat cancers, particularly those resistant to existing therapies.
To fully validate its therapeutic window, further research is warranted, including:
-
In vivo efficacy studies in various cancer xenograft models to confirm its anti-tumor activity.
-
Comprehensive in vivo toxicity and pharmacokinetic studies to establish a clear safety profile and dosing regimen.
-
Investigation into potential synergistic effects when combined with other chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of proteasome isopeptidase Rpn11 [authors.library.caltech.edu]
- 4. Cisplatin and photodynamic therapy exert synergistic inhibitory effects on small-cell lung cancer cell viability and xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect on the proteasome regulatory subunit, RPN11/POH1, with the use of this compound-PROTAC to trigger apoptosis in cancer cells [liu.diva-portal.org]
- 7. Role of Rpn11 metalloprotease in deubiquitination and degradation by the 26S proteasome - ProQuest [proquest.com]
- 8. role-of-rpn11-metalloprotease-in-deubiquitination-and-degradation-by-the-26-s-proteasome - Ask this paper | Bohrium [bohrium.com]
- 9. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 10. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Capzimin
Ensuring the safe and compliant disposal of Capzimin is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, minimizing risk and ensuring adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid inhalation, skin, and eye contact.[1] Proper storage is equally crucial to maintain the compound's integrity and prevent accidental release.
Table 1: Personal Protective Equipment (PPE) and Storage Recommendations
| Item | Specification | Source |
| Eye Protection | Safety goggles with side-shields. | [2] |
| Hand Protection | Protective gloves. | [2] |
| Skin Protection | Impervious clothing. | [2] |
| Respiratory Protection | A suitable respirator should be used. Use only in areas with appropriate exhaust ventilation.[1][2] | [1][2] |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2] | [1][2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1][2] Under no circumstances should this compound be disposed of with household garbage or allowed to enter sewage systems.[3]
Experimental Protocol for Handling this compound Waste and Spills
Objective: To safely contain and dispose of this compound waste and manage accidental spills.
Materials:
-
Personal Protective Equipment (PPE) as specified in Table 1.
-
Finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1][2]
-
Sealable, labeled waste disposal containers.
-
Safety shower and eye wash station should be accessible.[1][2]
Procedure:
-
Containment of Waste:
-
Collect all waste this compound, whether in solid or solution form, in a designated and clearly labeled, sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Handling Accidental Spills:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Prevent Spread: Take measures to prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Absorb Liquid Spills: For solutions containing this compound, absorb the spill using a finely-powdered, liquid-binding material.[1][2]
-
Clean Solid Spills: For powder spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[4]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1][2]
-
Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed container for disposal.
-
-
Final Disposal:
-
Dispose of the containerized this compound waste and any contaminated materials through an approved waste disposal plant or licensed contractor.[2]
-
The disposal method must be in accordance with all applicable federal, state, and local environmental regulations. High-temperature incineration is often the required method for pharmaceutical waste.[5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Capzimin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Capzimin. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
This compound is a potent and specific proteasome isopeptidase Rpn11 inhibitor.[1] While instrumental in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[2]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Must have side-shields. | To protect eyes from splashes.[2] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile). | To prevent skin contact.[2] |
| Body Protection | Impervious Clothing | Lab coat or gown resistant to chemical penetration. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Suitable Respirator | Use in areas with inadequate ventilation or when creating aerosols. | To prevent inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[2][3]
-
Verify that a safety shower and an eye wash station are readily accessible.[2][3]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
2. Donning PPE:
-
Put on impervious clothing (lab coat).
-
Don safety goggles with side-shields.
-
Wear protective gloves.
-
If there is a risk of generating dust or aerosols, use a suitable respirator.
3. Handling this compound:
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[2][3]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support.[2][3]
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: Collect spillage and contaminated materials.[2]
-
Environmental Precautions: Avoid release to the environment. Keep the product away from drains, water courses, or the soil.[2][3]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[2] This typically involves incineration.[4]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
